Patiromer
Description
This compound is a Potassium Binder. The mechanism of action of this compound is as a Potassium Ion Binding Activity.
Properties
Key on ui mechanism of action |
Patiromer is a non-absorbed, cation exchange polymer that contains a calcium-sorbitol counterion. It increases fecal potassium excretion by binding to potassium in the lumen of the gastrointestinal tract, reducing the concentration of free potassium in the gastrointestinal lumen and, ultimately, in the serum. |
|---|---|
CAS No. |
1260643-52-4 |
Molecular Formula |
C34H72CaFO2+ |
Molecular Weight |
572.0 g/mol |
IUPAC Name |
calcium;2-ethyl-2-fluoro-6,11-dimethyl-4-phenyltridecanoate;methane;2-methylbutane |
InChI |
InChI=1S/C23H37FO2.C5H12.6CH4.Ca/c1-5-18(3)12-10-11-13-19(4)16-21(20-14-8-7-9-15-20)17-23(24,6-2)22(25)26;1-4-5(2)3;;;;;;;/h7-9,14-15,18-19,21H,5-6,10-13,16-17H2,1-4H3,(H,25,26);5H,4H2,1-3H3;6*1H4;/q;;;;;;;;+2/p-1 |
InChI Key |
RKVMTVYPVYUKSI-UHFFFAOYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
Patiromer: A Deep Dive into its Mechanism of Action and Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Patiromer is a non-absorbed, potassium-binding polymer designed for the treatment of hyperkalemia.[1] It operates within the gastrointestinal (GI) tract to bind potassium and facilitate its excretion from the body.[2] This technical guide provides a comprehensive overview of the core mechanism of action and pharmacology of this compound, with a focus on its physicochemical properties, in vitro and in vivo binding characteristics, and its effects on electrolyte homeostasis. Detailed experimental methodologies for key studies are provided, and quantitative data are summarized for clarity.
Introduction
Hyperkalemia, characterized by elevated serum potassium levels, is a potentially life-threatening condition, particularly prevalent in patients with chronic kidney disease (CKD) and heart failure, and those on renin-angiotensin-aldosterone system (RAAS) inhibitors.[1] this compound (Veltassa®) was developed to address the need for a well-tolerated and effective treatment for chronic hyperkalemia.[3][4] It is a cross-linked polymer of 2-fluoroacrylic acid with divinylbenzenes and 1,7-octadiene.[5] Administered orally as a powder for suspension, it is formulated as a calcium salt with a sorbitol counterion, known as this compound sorbitex calcium.[5][6]
Mechanism of Action
This compound's primary mechanism of action is the binding of potassium ions in the lumen of the gastrointestinal tract, primarily the colon, in exchange for calcium ions.[5][7] This ion exchange process reduces the concentration of free potassium in the GI lumen, thereby decreasing its absorption into the systemic circulation and increasing its fecal excretion.[2][8]
The key steps in its mechanism are as follows:
-
Oral Administration and Transit: this compound is taken orally and, being a non-absorbed polymer, it transits through the GI tract without systemic absorption.[5][9][10]
-
Ion Exchange in the Colon: The polymer reaches the colon, where the concentration of potassium is highest.[9][10] In the colonic environment, the calcium ions bound to the polymer are exchanged for potassium ions from the intestinal fluid.[5][7]
-
Potassium Sequestration and Excretion: The bound potassium is sequestered by the polymer, forming a non-absorbable complex that is then excreted in the feces.[6][7]
This process leads to a net reduction in total body potassium and a lowering of serum potassium levels. The onset of action is detectable within seven hours of administration, with levels continuing to decrease for at least 48 hours with continued treatment.[5]
Pharmacology
Pharmacodynamics
This compound's pharmacodynamic effect is a dose-dependent increase in fecal potassium excretion, which corresponds with a decrease in urinary potassium excretion.[8] In healthy individuals, this does not typically alter serum potassium concentrations, but in patients with hyperkalemia, it leads to a reduction in serum potassium.[8] The effect on fecal and urinary potassium excretion is similar whether administered as a single daily dose or in divided doses.[8]
Pharmacokinetics
This compound is a non-absorbed polymer.[5][10] Studies in rats and dogs using radiolabeled this compound confirmed its lack of systemic absorption.[1][11] Consequently, it is not metabolized and is excreted unchanged in the feces.[5]
Quantitative Data
Table 1: In Vitro Potassium-Binding Capacity
| Parameter | Value | Conditions | Reference |
| K⁺ Binding Capacity | 8.5 - 8.8 mEq/g | pH 6.5 (simulating colonic pH) | [1][11][12] |
| Maximum K⁺ Binding Capacity | 8.4 - 10 mEq/g | pH 12 (highly basic) | [11] |
Table 2: Effects on Serum and Urinary Electrolytes in Clinical Studies
| Parameter | This compound Dose | Change from Baseline | Study Population | Reference |
| Serum Potassium | ||||
| 16.8 g/day (divided) | -0.2 mEq/L at 7 hours | Hyperkalemic CKD patients | [8] | |
| -0.8 mEq/L at 48 hours | [8] | |||
| 4.2 g twice daily | -0.35 mEq/L at week 4 | Mild hyperkalemia | [9] | |
| 8.4 g twice daily | -0.51 mEq/L at week 4 | Mild hyperkalemia | [9] | |
| 12.6 g twice daily | -0.55 mEq/L at week 4 | Mild hyperkalemia | [9] | |
| Titrated (mean 19.4-27.2 g/day ) | -1.01 mEq/L at week 4 | Hyperkalemic CKD patients | [3] | |
| Urinary Potassium | 25.2 g/day | -1140 ± 316 mg/day | Healthy adults | [13] |
| Urinary Sodium | 25.2 g/day | -225 ± 145 mg/day | Healthy adults | [13] |
| Urinary Magnesium | 25.2 g/day | -45 ± 1 mg/day | Healthy adults | [13] |
| Urinary Calcium | 25.2 g/day | +73 ± 23 mg/day | Healthy adults | [13] |
| Urinary Phosphate | 25.2 g/day | -64 ± 40 mg/day | Healthy adults | [13] |
Key Experimental Protocols
In Vitro Potassium-Binding Capacity Assay
-
Objective: To determine the potassium-binding capacity of this compound under conditions mimicking the pH of the colon.
-
Methodology:
-
The proton (acid) form of the polymer (4 mg/mL) was used.
-
The polymer was incubated for 24 hours at room temperature in a potassium buffer (200 mmol/L 2-[morpholino]ethanesulfonic acid, 150 mmol/L potassium) at a pH of 6.5.
-
Samples were incubated in triplicate.
-
Following incubation, the depletion of potassium from the buffer supernatant was measured using ion chromatography.
-
The potassium-binding capacity was calculated based on the reduction of potassium in the supernatant.[11]
-
In Vivo Non-absorption and Excretion Study (Radiolabeled Rat Model)
-
Objective: To confirm that this compound is not systemically absorbed and to quantify its excretion route.
-
Methodology:
-
Male Sprague Dawley rats were administered a single oral dose of 313 mg/kg of 14C-labeled this compound (107 µCi/kg).
-
Plasma, urine, and feces were collected and monitored for radioactivity to assess absorption and distribution.
-
The total recovery of radioactivity was determined.[11]
-
-
Results: The mean total recovery of radioactivity was 84.3%, with 84.1% excreted in the feces and only 0.15% in the urine, confirming the non-absorbable nature of this compound.[11]
In Vivo Efficacy Study (Hyperkalemic Rat Model)
-
Objective: To evaluate the efficacy of this compound in reducing serum potassium in a hyperkalemic animal model.
-
Methodology:
-
A rat model of hyperkalemia (NADR-TQ) was developed by inducing chronic renal failure in male Sprague Dawley rats via subtotal (5/6) nephrectomy, followed by an intravenous injection of doxorubicin (B1662922) hydrochloride (3.5 mg/kg).
-
Hyperkalemia was induced by treatment with trimethoprim (B1683648) (0.3% wt/wt in chow).
-
This compound was administered to these rats, and serum potassium levels and fecal potassium excretion were measured.[11]
-
-
Results: this compound treatment resulted in a two-fold increase in fecal potassium excretion compared to untreated hyperkalemic rats, leading to a reduction of serum potassium levels to within the normal range.[11]
Drug Interactions
This compound is a non-absorbed polymer that can bind to other orally administered drugs in the GI tract.[14] This has the potential to decrease the absorption and efficacy of co-administered medications.[2][14] In vitro studies showed that this compound binds to approximately half of the 28 drugs tested.[14] To mitigate this interaction, it is recommended to administer other oral medications at least 3 hours before or 3 hours after this compound.[8]
Conclusion
This compound is a high-capacity, non-absorbed potassium-binding polymer that effectively reduces serum potassium levels in patients with hyperkalemia.[1][11] Its mechanism of action is a straightforward ion exchange process that occurs primarily in the colon.[5][10] Preclinical and clinical studies have demonstrated its efficacy in increasing fecal potassium excretion and its lack of systemic absorption.[1][11] The well-defined pharmacological profile of this compound, along with its established efficacy and safety, makes it a valuable therapeutic option for the management of chronic hyperkalemia.
References
- 1. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Potassium-Binding Agents for the Clinical Management of Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of this compound sorbitex calcium? [synapse.patsnap.com]
- 8. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 9. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology of new treatments for hyperkalaemia: this compound and sodium zirconium cyclosilicate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of this compound on Urinary Ion Excretion in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Early Development of Patiromer: A Technical Overview of Nonclinical and Phase 1 Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patiromer is a non-absorbed, potassium-binding polymer developed for the treatment of hyperkalemia. It functions as a cation exchange polymer, primarily in the distal colon, where it binds potassium in exchange for calcium. This technical guide provides an in-depth overview of the foundational nonclinical and Phase 1 clinical studies that characterized the pharmacology, mechanism of action, safety, and early efficacy of this compound.
Nonclinical Pharmacology
In Vitro Potassium Binding
This compound was designed as a high-capacity potassium binder. In vitro studies demonstrated its ability to bind potassium effectively, particularly at the pH level found in the colon.[1][2][3]
Table 1: In Vitro Potassium Binding Capacity of this compound
| Parameter | Value | Reference |
| Potassium Binding Capacity | 8.5 to 8.8 mEq/g | [1][2][3] |
| Optimal pH for Binding | Similar to the colon | [1][2] |
Animal Models
Preclinical studies in animal models were crucial for establishing the in vivo mechanism of action and safety profile of this compound.
A chronic hyperkalemia model was established in spontaneously hypertensive rats (SHR) to evaluate the pharmacodynamic effects of this compound.[4][5]
Experimental Protocol: Induction of Chronic Hyperkalemia in Rats
-
Interventions:
-
Duration: The hyperkalemic state was stably induced for up to 12 weeks.[4][6]
-
Endpoint: Achievement of serum potassium elevations between 8 and 9 mmol/L with minimal clinical stress.[4][5]
In this model, this compound treatment led to a significant reduction in serum potassium levels and a corresponding increase in fecal potassium excretion.[1][5][7] Notably, treatment with this compound also resulted in a significant decrease in serum aldosterone (B195564) to near baseline levels.[4]
Table 2: Effect of this compound in a Chronic Hyperkalemia Rat Model
| Treatment Group | Serum K+ Level (mmol/L) at Day 11 | Reference |
| Untreated | 6.8 | [5] |
| This compound (1.5 g/kg/day) | 5.8 (p < .01 vs. untreated) | [5] |
| This compound (4.5 g/kg/day) | 5.4 (p < .01 vs. untreated) | [5] |
To confirm that this compound is not systemically absorbed, studies using radiolabeled drug were conducted in rats and dogs. The results from these studies verified that this compound was not absorbed into the systemic circulation.[1][2][3][7]
Phase 1 Clinical Studies
Following the promising nonclinical data, a series of Phase 1 clinical studies were conducted in healthy adult volunteers and patients with hyperkalemia to assess the safety, tolerability, pharmacodynamics, and drug-drug interaction potential of this compound.
Pharmacodynamics: Potassium Excretion
A key Phase 1 study evaluated the effect of different doses of this compound on fecal and urinary potassium excretion in healthy volunteers.
Experimental Protocol: Phase 1 Potassium Excretion Study
-
Participants: 33 healthy adult volunteers.[7]
-
Design: Randomized, placebo-controlled, single- and multiple-dose escalation study.[7]
-
Treatment Groups:
-
Placebo
-
This compound 0.8 g TID
-
This compound 4.2 g TID
-
This compound 8.4 g TID
-
This compound 16.8 g TID
-
-
Duration: 8 days of treatment.[7]
-
Primary Endpoints: Change in fecal and urinary potassium excretion.[7]
The study demonstrated a dose-dependent increase in fecal potassium excretion and a corresponding decrease in urinary potassium excretion.[7]
Table 3: Fecal and Urinary Potassium Excretion in Healthy Adults (Phase 1)
| Treatment Group (TID) | Change in Fecal K+ Excretion (mg/day) from Baseline | Change in Urinary K+ Excretion (mg/day) from Baseline | Reference |
| Placebo | - | - | [7] |
| This compound 8.4 g | Significant Increase (P < .001 vs placebo) | Significant Decrease (P < .001 vs placebo) | [7] |
| This compound 16.8 g | Significant Increase (P < .001 vs placebo) | Significant Decrease (P < .001 vs placebo) | [7] |
Another Phase 1 study in 12 healthy subjects demonstrated that once-daily, twice-daily, and thrice-daily regimens of 25.2 g of this compound per day produced similar effects on fecal and urinary potassium excretion.[8]
Table 4: Effect of Dosing Regimen on Potassium Excretion (25.2 g/day )
| Variable | 8.4 g TID | 12.6 g BID | 25.2 g QD | p-value | Reference |
| Change in Fecal K+ (mg) | 1550 ± 519 | 1419 ± 550 | 1283 ± 530 | 0.37 | [8] |
| Change in Urinary K+ (mg) | -1440 ± 384 | -1534 ± 295 | -1438 ± 384 | 0.39 | [8] |
Onset of Action
A Phase 1 study was conducted to determine the onset of action of this compound in 29 patients with hyperkalemia (serum potassium 5.5–6.5 mEq/L).[9]
Experimental Protocol: Onset of Action Study
-
Participants: 29 patients with hyperkalemia.[9]
-
Treatment: this compound 8.4 g BID with meals for a total of 4 doses.[9]
-
Primary Endpoint: Change in serum potassium over 48 hours from baseline.[9]
A statistically significant reduction in serum potassium of 0.2 mEq/L was first observed 7 hours after the initial dose.[8] The mean reduction at 48 hours was 0.75 mEq/L from a mean baseline of 5.93 mEq/L.[9]
Food Effect
An open-label, randomized study in 112 patients with hyperkalemia evaluated the efficacy and safety of this compound administered with or without food.[10]
Table 5: Effect of Food on this compound Efficacy
| Group | Baseline Mean Serum K+ (mEq/L) | LS Mean Change at Week 4 (mEq/L) | Reference |
| With Food | 5.34 | -0.62 | [10] |
| Without Food | 5.44 | -0.65 | [10] |
The study concluded that this compound is equally effective and well-tolerated when taken with or without food.[10]
Drug-Drug Interactions
The potential for this compound to interact with other orally administered drugs was evaluated through in vitro and in vivo studies.
In Vitro Screening
In vitro studies screened 28 drugs and found that approximately half showed some level of binding to this compound.[8][11]
In Vivo Crossover Studies
Twelve randomized, open-label, 3-period, 3-sequence crossover studies were conducted in healthy volunteers to assess the effect of this compound on the pharmacokinetics of 12 commonly co-administered drugs.[12][13]
Experimental Protocol: In Vivo Drug Interaction Studies
-
Participants: Healthy volunteers.[12]
-
Design: Randomized, open-label, 3-period, 3-sequence crossover.[12]
-
Treatments:
-
Victim drug alone.
-
Victim drug co-administered with this compound 25.2 g.
-
Victim drug administered 3 hours before this compound 25.2 g.
-
-
Primary PK Endpoints: AUC0-∞ and Cmax.[12]
Table 6: Summary of In Vivo Drug-Drug Interaction Studies
| Drug | Interaction with Co-administration | Interaction with 3-hour Separation | Reference |
| Amlodipine | No clinically significant interaction | Not applicable | [12][13] |
| Cinacalcet | No clinically significant interaction | Not applicable | [12][13] |
| Clopidogrel | No clinically significant interaction | Not applicable | [12][13] |
| Furosemide | No clinically significant interaction | Not applicable | [12][13] |
| Lithium | No clinically significant interaction | Not applicable | [12][13] |
| Metoprolol | No clinically significant interaction | Not applicable | [12][13] |
| Trimethoprim | No clinically significant interaction | Not applicable | [12][13] |
| Verapamil | No clinically significant interaction | Not applicable | [12][13] |
| Warfarin | No clinically significant interaction | Not applicable | [12][13] |
| Ciprofloxacin | Decreased systemic exposure | No clinically significant interaction | [12][13] |
| Levothyroxine | Decreased systemic exposure | No clinically significant interaction | [12][13] |
| Metformin | Decreased systemic exposure | No clinically significant interaction | [12][13] |
These studies established that administering other oral medications at least 3 hours before or after this compound mitigates the risk of clinically significant drug-drug interactions.[14][15]
Visualizations
Caption: Mechanism of action of this compound in the gastrointestinal tract.
Caption: Workflow of early nonclinical development for this compound.
Caption: Overview of the Phase 1 clinical study design for this compound.
Conclusion
The early nonclinical and Phase 1 clinical studies of this compound provided a robust foundation for its later-stage development. These studies confirmed its mechanism of action as a non-absorbed, potassium-binding polymer, established its dose-dependent effect on potassium excretion, characterized its onset of action, and defined the parameters for managing potential drug-drug interactions. The favorable safety and tolerability profile observed in these initial human studies supported the progression of this compound into larger clinical trials for the treatment of hyperkalemia.
References
- 1. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scitechnol.com [scitechnol.com]
- 4. Pharmacodynamic effects of the K+ binder this compound in a novel chronic hyperkalemia model in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic effects of the K+ binder this compound in a novel chronic hyperkalemia model in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Clinical Efficacy, Safety, Tolerability, and Real-World Data of this compound for the Treatment of Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Lowers Serum Potassium When Taken without Food: Comparison to Dosing with Food from an Open-Label, Randomized, Parallel Group Hyperkalemia Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the Potential for Drug Interactions With this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacology of new treatments for hyperkalaemia: this compound and sodium zirconium cyclosilicate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
The Development and Synthesis of Patiromer: A Technical Guide
Introduction
Patiromer, marketed under the brand name Veltassa®, is a non-absorbed, potassium-binding polymer developed for the treatment of hyperkalemia.[1] Hyperkalemia, a condition characterized by elevated potassium levels in the blood, is a serious and potentially life-threatening electrolyte disorder, often associated with chronic kidney disease (CKD) and heart failure.[2][3] this compound offers a therapeutic option for managing chronic hyperkalemia, enabling patients to continue with essential renin-angiotensin-aldosterone system (RAAS) inhibitor therapies that can otherwise be limited by their potential to increase serum potassium.[2] This technical guide provides an in-depth overview of the development, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a cross-linked polymer of 2-fluoroacrylic acid, divinylbenzene, and 1,7-octadiene.[4] It is administered as this compound sorbitex calcium, which consists of the active this compound polymer and a calcium-sorbitol counterion.[5] The polymer is composed of spherical beads, approximately 100 micrometers in diameter, and is insoluble in water. The fluorine atom at the alpha position of the carboxylic acid group lowers its pKa, making more acid groups available for cation binding at the physiological pH of the colon.[1]
The approximate monomer composition of the this compound polymer is as follows:
| Monomer | Molar Percentage |
| 2-Fluoro-2-propenoate | 91% |
| Diethenylbenzene (Divinylbenzene) | 7.6% |
| Octa-1,7-diene | 1.5% |
| Data sourced from solid-state NMR analysis.[6][7] |
Mechanism of Action: Intestinal Potassium Binding
This compound is not absorbed into the bloodstream and exerts its potassium-lowering effect entirely within the gastrointestinal (GI) tract.[5] After oral administration, the polymer travels to the colon, where the concentration of free potassium is highest.[8][9] In the lumen of the colon, this compound binds to potassium ions, primarily through an exchange with calcium ions.[9] This binding sequesters potassium, preventing its absorption into the bloodstream and leading to its excretion in the feces.[5][9] The onset of action, with a detectable lowering of serum potassium, occurs approximately seven hours after administration.
The following diagram illustrates the localized action of this compound in the colon:
Signaling Pathways in Colonic Potassium Regulation
The colon plays a crucial role in potassium homeostasis, particularly in states of renal impairment.[3] Potassium can be both absorbed and secreted by the colonic epithelium. Active potassium absorption is primarily mediated by an apical H+,K+-ATPase, while secretion occurs through apical big potassium (BK) channels.[10] this compound's mechanism of binding free luminal potassium effectively reduces the substrate available for absorption, thereby promoting net potassium excretion.
The following diagram depicts the key cellular mechanisms of potassium transport in a colonic epithelial cell:
Synthesis of this compound
The synthesis of this compound is a two-step process involving suspension polymerization followed by hydrolysis and salt exchange.[4]
Step 1: Suspension Polymerization
The first step involves the formation of cross-linked polymer beads via suspension polymerization. The organic phase, containing the monomers methyl-2-fluoroacrylate, divinylbenzene, and 1,7-octadiene, along with a radical initiator, is dispersed in an aqueous phase containing a suspending agent and salts.[4] This process creates an emulsion of monomer droplets, which polymerize to form uniform spherical beads.[4]
Experimental Protocol: Suspension Polymerization
| Reagent | Example Quantity | Role |
| Aqueous Phase | ||
| Water | 1200 mL | Solvent |
| Polyvinyl alcohol | 12.5 g | Suspending Agent |
| Sodium Chloride | 46.87 g | Stabilizer |
| Organic Phase | ||
| Methyl-2-fluoroacrylate | 225 g | Monomer |
| Divinylbenzene | 12.5 g | Cross-linker |
| 1,7-octadiene | 12.5 g | Cross-linker |
| Dilauroyl Peroxide | 2.5 g | Radical Initiator |
| This is an illustrative protocol based on patent literature and may require optimization.[11] |
Procedure:
-
Prepare the aqueous phase by mixing water, polyvinyl alcohol, and sodium chloride in a reactor at 25-30 °C with stirring.[11]
-
Prepare the organic phase by mixing methyl-2-fluoroacrylate, divinylbenzene, 1,7-octadiene, and dilauroyl peroxide.[11]
-
Slowly add the organic phase to the aqueous phase while stirring to form an emulsion.[11]
-
Heat the reaction mixture to initiate polymerization and continue stirring until the reaction is complete. The temperature can range from 40°C to 100°C.[12]
-
Cool the mixture and isolate the polymer beads by filtration.
-
Wash the beads with water and methanol (B129727) and then dry under reduced pressure.[8]
Step 2: Hydrolysis and Salt Exchange
The polymer beads from the first step undergo hydrolysis to convert the methyl ester groups to carboxylic acid groups. This is typically achieved by treatment with a base such as sodium hydroxide (B78521).[8] The resulting sodium salt of the polymer is then converted to the calcium salt via an ion exchange reaction with a calcium salt, such as calcium chloride.[8]
Experimental Protocol: Hydrolysis and Salt Exchange
| Reagent | Example Quantity | Role |
| Hydrolysis | ||
| Polymer Beads | 20 g | Starting Material |
| Tetrahydrofuran (B95107) | 100 mL | Solvent |
| 20% w/v Sodium Hydroxide | 100 mL | Base |
| Salt Exchange | ||
| Sodium salt of polymer | 40 g | Starting Material |
| Calcium Chloride | 93.6 g | Calcium Source |
| Water | 400 mL | Solvent |
| This is an illustrative protocol based on patent literature and may require optimization.[8] |
Procedure:
-
Hydrolysis: In a reactor, mix the polymer beads with tetrahydrofuran and sodium hydroxide solution. Heat the mixture under mild reflux (60-62 °C) for 10-15 hours.[8] Cool the reaction and filter to isolate the sodium salt of the polymer. Wash the product with water and methanol and dry.[8]
-
Salt Exchange: In a reactor, dissolve calcium chloride in water. Add the sodium salt of the polymer to the calcium chloride solution at 25-30 °C.[8] Stir the mixture for approximately 4 hours.[1] Filter the resulting this compound (calcium form), wash with water and methanol, and dry under reduced pressure.[8]
The following workflow diagram summarizes the synthesis process:
Quantitative Data
Potassium Binding Capacity
In vitro studies have demonstrated this compound's high capacity for binding potassium under conditions that mimic the pH of the colon.
| Polymer | Potassium Binding Capacity (mEq/g) at pH 6.5 |
| This compound | 8.5 - 8.8 |
| Polystyrene Sulfonate | Lower than this compound |
| Data from in vitro studies.[5][9] |
Clinical Development and Efficacy
This compound was approved by the U.S. Food and Drug Administration (FDA) in October 2015.[13][14] Its approval was based on a clinical development program that demonstrated its efficacy and safety in patients with hyperkalemia, including those with CKD and heart failure.[14] Clinical trials have shown that this compound effectively lowers serum potassium levels and can maintain them within the normal range with chronic use.[2]
Adverse Events
The most common adverse effects reported in clinical trials were gastrointestinal in nature, including constipation, diarrhea, nausea, and flatulence. Hypomagnesemia has also been observed.
Conclusion
This compound represents a significant advancement in the management of chronic hyperkalemia. Its development was driven by the need for a well-tolerated and effective potassium binder. The synthesis of this compound is a robust two-step process that yields a high-capacity, non-absorbed polymer. By acting locally in the colon to bind dietary and secreted potassium, this compound effectively reduces serum potassium levels, offering a valuable therapeutic tool for a challenging patient population. Further research may focus on optimizing the synthesis process and exploring the long-term clinical outcomes associated with its use.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. m.youtube.com [m.youtube.com]
- 3. The Colon as the Potassium Target: Entering the Colonic Age of Hyperkalemia Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Potassium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. US20190352442A1 - Process for Preparation of this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Colonic Potassium Absorption and Secretion in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2019220450A1 - Process for preparation of this compound - Google Patents [patents.google.com]
- 12. WO2017109658A1 - Process for the synthesis of this compound - Google Patents [patents.google.com]
- 13. Potassium homeostasis and signalling: from the whole plant to the subcellular level | Quantitative Plant Biology | Cambridge Core [cambridge.org]
- 14. This compound sorbitex calcium for hyperkalaemia - PMC [pmc.ncbi.nlm.nih.gov]
The Initial Dose-Finding and Dose-Response of Patiromer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial dose-finding and dose-response studies for Patiromer, a non-absorbed, potassium-binding polymer for the treatment of hyperkalemia. The following sections detail the experimental protocols of key clinical trials, present quantitative data in a structured format, and visualize the underlying mechanisms and study designs.
Mechanism of Action
This compound is a non-absorbed, sodium-free potassium-binding polymer that works primarily in the gastrointestinal tract. It exchanges calcium for potassium, which is then excreted in the feces.[1][2] This action reduces the concentration of free potassium in the gastrointestinal lumen, leading to a decrease in serum potassium levels.[3] Preclinical studies in rats and dogs using radiolabeled drug confirmed that this compound is not systemically absorbed.[3] The polymer remains physically stable during its passage through the GI tract.[2][3]
In vitro studies have shown that this compound has a high binding capacity for potassium, particularly at the pH level found in the colon.[3] Clinical studies in healthy volunteers demonstrated a dose-proportional increase in fecal potassium excretion and a corresponding decrease in urinary potassium excretion.[3]
Key Dose-Finding and Dose-Response Studies
The clinical development of this compound involved several key studies to determine the optimal starting dose and to characterize the dose-response relationship. These included Phase 1, 2, and 3 clinical trials.
Experimental Protocols
A summary of the methodologies for the pivotal clinical trials is presented below.
Phase 1 Studies: Two initial Phase 1 studies were conducted to evaluate the dose-related response of this compound.[4]
-
Study 101: This study assessed the effect of different doses on potassium levels. Participants were administered this compound at doses of 2.5 g, 12.6 g, 25.2 g, or 50 g three times a day. The primary outcome was the change in fecal potassium excretion.[4]
-
Study 102: This study investigated the effect of different dosing frequencies. A total daily dose of 25.2 g was administered either once daily or split into two or three doses to evaluate differences in potassium excretion.[4]
-
Onset of Action Study: A separate Phase 1 trial evaluated the onset of action of this compound. Twenty-nine patients with serum potassium between 5.5 and 6.5 mEq/L received 8.4 g of this compound twice daily with meals for a total of four doses. The primary endpoint was the change in serum potassium from baseline over 48 hours.[4]
AMETHYST-DN (NCT01371747): A 52-week, Phase 2, open-label, dose-ranging study.[5]
-
Patient Population: 304 adults with type 2 diabetes mellitus, chronic kidney disease (CKD), and hyperkalemia who were receiving renin-angiotensin-aldosterone system (RAAS) inhibitor therapy.[5]
-
Study Design: Patients were stratified based on baseline serum potassium levels:
-
Dose Titration: Doses were adjusted to achieve and maintain target serum potassium levels.
OPAL-HK (NCT01810939): A 12-week, Phase 3, two-part, single-blind, randomized withdrawal trial.[1][5]
-
Patient Population: 243 patients with CKD and hyperkalemia who were receiving RAAS inhibitors.[5]
-
Study Design:
-
Part A (Initial Treatment Phase - 4 weeks): Single-blind phase where all patients received this compound. Starting doses were based on baseline serum potassium: 4.2 g twice daily for potassium levels of 5.1 to <5.5 mmol/L, and 8.4 g twice daily for levels of 5.5 to <6.5 mmol/L.[1] Doses were titrated to achieve a target potassium range of 3.8 to <5.1 mmol/L.[1][5]
-
Part B (Randomized Withdrawal Phase - 8 weeks): Patients who achieved the target potassium range were randomized to continue this compound or switch to a placebo.[1]
-
-
Primary Endpoint (Part B): The difference in the change in serum potassium between the this compound and placebo groups.[6]
TOURMALINE (NCT02694744): A 4-week, Phase 4, open-label, randomized trial.[4][5]
-
Patient Population: 112 patients with hyperkalemia.[5]
-
Study Design: Patients were randomized to receive this compound 8.4 g/day either with or without food.[4]
-
Primary Endpoint: The proportion of patients with normokalemia at the end of 4 weeks.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial dose-finding and dose-response studies of this compound.
Efficacy: Change in Serum Potassium
| Study | Patient Population | Dose(s) | Time Point | Mean Change in Serum K+ from Baseline |
| Phase 1 Onset of Action [4] | Hyperkalemic patients (K+ 5.5-6.5 mEq/L) | 8.4 g BID | 7 hours | First significant lowering |
| 48 hours | -0.75 mEq/L | |||
| AMETHYST-DN [7] | CKD, T2DM, Mild Hyperkalemia | 12.6 g/day (mean) | 4 weeks | -0.55 mEq/L |
| CKD, T2DM, Moderate Hyperkalemia | 12.6 g/day (mean) | 4 weeks | -0.97 mEq/L | |
| OPAL-HK (Part A) [6] | CKD, Hyperkalemia on RAASi | 8.4 g/day or 16.8 g/day (starting) | 4 weeks | -1.01 mmol/L |
| Pooled Analysis (AMETHYST-DN, OPAL-HK, TOURMALINE) [5] | Severe/End-stage CKD (eGFR <45) | 8.4-33.6 g/day | 4 weeks | -0.84 mEq/L |
| Mild/Moderate CKD (eGFR ≥45) | 8.4-33.6 g/day | 4 weeks | -0.60 mEq/L | |
| TOURMALINE [4] | Hyperkalemia | 8.4 g/day (with food) | 4 weeks | -0.62 mEq/L |
| 8.4 g/day (without food) | 4 weeks | -0.65 mEq/L |
Safety: Adverse Events
| Study/Analysis | Adverse Event | Incidence in this compound Group |
| Pooled Analysis of Phase 2 & 3 Trials [7] | Constipation | 7.6% |
| Diarrhea | 4.5% | |
| Hypomagnesemia | 7.1% | |
| OPAL-HK [6] | Mild-to-moderate constipation | 11% |
| Hypokalemia | 3% | |
| Pooled Analysis (AMETHYST-DN, OPAL-HK, TOURMALINE) [5] | Any AE (Severe/End-stage CKD) | 40% |
| Any AE (Mild/Moderate CKD) | 27% | |
| Treatment-related AE (Severe/End-stage CKD) | 16% | |
| Treatment-related AE (Mild/Moderate CKD) | 12% |
Dose-Response Relationship
The initial clinical studies established a clear dose-response relationship for this compound. The Phase 1 studies demonstrated that increasing doses of this compound led to a significant increase in fecal potassium excretion.[3][4] The AMETHYST-DN trial further elucidated this by showing that while the mean daily dose was similar, the reduction in serum potassium was greater in patients with more severe baseline hyperkalemia.[7] The OPAL-HK study utilized a titration protocol where the dose was adjusted to achieve a target potassium level, indicating that a flexible dosing strategy is effective.[1]
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of new treatments for hyperkalaemia: this compound and sodium zirconium cyclosilicate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Efficacy, Safety, Tolerability, and Real-World Data of this compound for the Treatment of Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Efficacy of this compound in Hyperkalemic Patients with CKD: A Pooled Analysis of Three Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Systematic Review and Meta-Analysis of this compound and Sodium Zirconium Cyclosilicate: A New Armamentarium for the Treatment of Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Patiromer Sorbitex Calcium: Molecular Formula and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patiromer sorbitex calcium, the active ingredient in Veltassa®, is a non-absorbed, cation exchange polymer developed for the treatment of hyperkalemia.[1][2] It is designed to bind potassium in the gastrointestinal tract, primarily the colon, thereby increasing fecal potassium excretion and lowering serum potassium levels.[3][4] This technical guide provides a comprehensive overview of the molecular formula and key physicochemical properties of this compound sorbitex calcium, intended to support research, drug development, and clinical understanding.
Molecular Structure and Formula
This compound is a cross-linked polymer of 2-fluoroacrylic acid, with divinylbenzene (B73037) and 1,7-octadiene (B165261) as cross-linking agents.[1][5] It is administered as a complex with a calcium-sorbitol counterion, known as this compound sorbitex calcium.[2] The active moiety is the this compound polymer itself.[5]
The chemical name for this compound sorbitex calcium is a cross-linked polymer of calcium 2-fluoroprop-2-enoate with diethenylbenzene and octa-1,7-diene, in combination with D-glucitol.[2] The structure is not a discrete molecule but rather an extended polymeric network.[4] A representative molecular formula for a segment of the polymer is [(C3H3FO2)182·(C10H10)8·(C8H14)10]n [Ca91(C3H2FO2)182·(C10H10)8·(C8H14)10]n (calcium salt).[1]
Solid-state 13C NMR analysis has been used to quantify the relative amounts of the monomeric units in the polymer.[5]
Monomer Composition of this compound Polymer
| Monomer Unit | Abbreviation | Average Content (%) | Standard Deviation |
| 2-fluoro-2-propenoate | m | 90.9 | ± 0.4 |
| diethenylbenzene | n | 7.6 | ± 0.3 |
| octa-1,7-diene | p | 1.5 | ± 0.4 |
| Data from solid-state 13C NMR analysis of seven lots of this compound.[5] |
Physicochemical Properties
This compound sorbitex calcium is an amorphous, off-white to light-brown, free-flowing powder composed of individual spherical beads.[1][2] It is insoluble in water, 0.1 M hydrochloric acid, heptane, and methanol.[1]
Summary of Physicochemical Characteristics
| Property | Description | Citation |
| Appearance | Amorphous, off-white to light-brown, free-flowing powder of spherical beads. | [1][2] |
| Solubility | Insoluble in water, 0.1 M HCl, heptane, and methanol. | [1] |
| Particle Size | Median particle size of approximately 118 µm, with 90% of particles between 74 µm and 179 µm. | [3] |
| Potassium Binding Capacity | 8.5 to 8.8 mEq of potassium per gram of polymer at a pH similar to the colon (pH 6.5). | [3][6] |
| Maximum Binding Capacity | 8.4 to 10 mEq/g under highly basic conditions (pH 12). | [3] |
| pKa | Approximately 6. | [6] |
| Bioavailability | Not systemically absorbed. | [1][2] |
| Metabolism | Not metabolized. | [1] |
| Excretion | Excreted in the feces. | [1][2] |
Mechanism of Action
This compound is a non-absorbed cation exchange polymer.[2] After oral administration, it travels through the gastrointestinal tract where it binds potassium.[1] The polymer exchanges calcium ions for potassium ions.[1] This binding of potassium reduces the concentration of free potassium in the gastrointestinal lumen, leading to a decrease in serum potassium levels as the polymer is excreted in the feces.[2] The onset of action, with a detectable lowering of serum potassium, occurs approximately 7 hours after administration.[1]
Caption: Mechanism of action of this compound in the GI tract.
Experimental Protocols
Determination of Particle Size Distribution
The particle size and distribution of this compound are determined using laser light diffraction.[3]
Methodology:
-
A sample of this compound (150-170 mg) is placed into a vial.
-
2 mL of water is added to the vial to create a suspension.
-
The suspension is sonicated for 5 minutes to ensure dispersion of the particles.
-
An aliquot of the sonicated suspension is then analyzed using a laser diffraction instrument (e.g., Malvern Mastersizer 2000).
-
The results for the particle size distribution are typically presented as D(0.05), D(0.50), and D(0.95), representing the particle diameter at which 5%, 50% (median), and 95% of the sample volume is smaller, respectively. Measurements are generally performed in triplicate to ensure accuracy.[3]
Caption: Workflow for particle size determination.
In Vitro Potassium Binding Capacity Assay
The potassium binding capacity of this compound is assessed in a buffered solution that simulates the pH of the colon.[3]
Methodology:
-
A known quantity of the this compound polymer is placed in a buffered solution with a pH of approximately 6.5.[6]
-
The solution contains a known concentration of potassium ions.
-
The mixture is incubated to allow for equilibrium of potassium binding to the polymer to be reached.
-
The amount of unbound potassium remaining in the solution is measured.
-
The potassium binding capacity is calculated as the milliequivalents (mEq) of potassium bound per gram of the polymer.[3]
In Vivo Assessment of Fecal and Urinary Potassium Excretion
Clinical studies in healthy volunteers are conducted to determine the effect of this compound on potassium excretion.[3]
Methodology:
-
Healthy adult volunteers are enrolled and randomized to receive either this compound at various doses or a placebo.
-
Participants are placed on a controlled diet with a consistent daily intake of elemental potassium.
-
A baseline collection of urine and feces is performed over a 24-hour period to measure initial potassium excretion levels.
-
Participants then receive the assigned treatment (this compound or placebo) for a specified duration (e.g., 8 days).
-
During the treatment period, 24-hour urine and feces collections are repeated.
-
The collected urine and fecal samples are analyzed for potassium content.
-
The change in fecal and urinary potassium excretion from baseline is calculated and compared between the this compound and placebo groups.[3]
Conclusion
This compound sorbitex calcium is a well-characterized, non-absorbed polymer with a defined mechanism of action for the management of hyperkalemia. Its specific physicochemical properties, including its particle size, insolubility, and high potassium binding capacity in the colon, are key to its clinical efficacy and safety profile. The experimental protocols outlined provide a basis for the consistent characterization and quality control of this important therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. tga.gov.au [tga.gov.au]
In-depth Technical Guide: Radiotracer Studies Confirming the Non-Absorption of Patiromer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patiromer, a non-absorbed, potassium-binding polymer, is a therapeutic agent for the management of hyperkalemia. Its mechanism of action is localized to the gastrointestinal (GI) tract, where it binds to potassium and facilitates its excretion in the feces, thereby lowering serum potassium levels. A critical aspect of this compound's safety and pharmacological profile is its non-systemic absorption. This technical guide provides a comprehensive overview of the pivotal radiotracer studies conducted in animal models that have definitively confirmed the non-absorptive nature of this compound. This document details the experimental protocols, presents the quantitative data in a clear, tabular format, and includes visualizations to illustrate the experimental workflow.
Core Principle: Localized Action in the Gastrointestinal Tract
This compound is designed to act locally within the GI tract without being absorbed into the systemic circulation. This is a key feature that minimizes the potential for systemic side effects. To scientifically validate this non-absorptive property, radiolabeled Absorption, Distribution, Metabolism, and Excretion (ADME) studies were conducted. These studies are the gold standard for tracking the fate of a drug candidate in the body.
Radiotracer Studies in Animal Models
Radiolabeled ADME studies for this compound were conducted in two key animal species: rats and dogs. In these studies, the this compound polymer was chemically tagged with a radioactive isotope, Carbon-14 (¹⁴C), allowing for precise tracking and quantification of the substance as it passes through the body.
Experimental Protocols
While specific, granular details of proprietary study protocols are often not fully disclosed in publicly available literature, a detailed methodology has been compiled from regulatory submission documents and pharmacology publications.
Radiolabeling: this compound was radiolabeled using a [1-¹⁴C]-1,7-octadiene cross-linking agent, which is an integral component of the final polymer bead structure. The specific activity of the resulting ¹⁴C-Patiromer was 343 µCi/g.
Animal Models:
-
Rat Study: The study utilized male rats.
-
Dog Study: The study was conducted in both male and female beagle dogs.
Dosing:
-
Rat Study: A single oral dose of 313 mg/kg of ¹⁴C-Patiromer (equivalent to 107 µCi/kg) was administered.
-
Dog Study: A single oral dose of 350 mg/kg of ¹⁴C-Patiromer (equivalent to 105 µCi/kg) was administered to three male and three female beagle dogs.
Sample Collection and Analysis: Following administration of the radiolabeled this compound, excreta (feces and urine), blood/plasma, and in the case of the rat study, the entire carcass, were collected at predetermined time points. The total radioactivity in each sample was quantified using techniques such as liquid scintillation counting and quantitative whole-body autoradiography (for the rat study).
Data Presentation: Quantitative Analysis of Radioactivity Recovery
The quantitative results from the radiotracer studies provide definitive evidence of this compound's non-absorption. The data is summarized in the tables below.
Table 1: Mass Balance of Radioactivity Following a Single Oral Dose of ¹⁴C-Patiromer in Rats
| Parameter | Result |
| Mean Total Recovery of Radioactivity | 84.3% |
| Distribution of Recovered Radioactivity | |
| - In Feces | 84.1% |
| - In Urine | 0.15% |
| Note: The slightly lower than 100% total recovery in the rat study was attributed to technical challenges and losses during the collection and homogenization of fecal samples. |
Table 2: Mass Balance of Radioactivity Following a Single Oral Dose of ¹⁴C-Patiromer in Dogs
| Parameter | Result |
| Mean Total Recovery of Radioactivity | ~100% |
| Distribution of Recovered Radioactivity | |
| - In Feces | 99.9% |
| - In Urine | <0.1% |
Table 3: Systemic Exposure to Radioactivity Following a Single Oral Dose of ¹⁴C-Patiromer
| Animal Model | Percentage of Administered Radiolabel in Plasma |
| Rat | 0.004% |
| Dog | 0.002% |
| Note: Chromatographic analysis revealed that this minuscule amount of radioactivity detected in the plasma originated from an unincorporated labeled cross-linker and not from the this compound polymer itself. |
Key Findings from Radiotracer Studies
-
Overwhelmingly Fecal Excretion: In both rat and dog models, the vast majority of the administered radioactivity was recovered in the feces.[1]
-
Negligible Urinary Excretion: The amount of radioactivity detected in the urine was minimal, indicating a lack of systemic absorption and renal clearance of the polymer.[1]
-
Absence of Systemic Exposure: The levels of radioactivity in the plasma were exceedingly low and attributed to a minor, unbound component of the radiolabeling agent, not the this compound polymer itself.[1]
-
Confinement to the GI Tract: Quantitative whole-body autoradiography in rats visually confirmed that the radioactivity was restricted to the gastrointestinal tract, with no detectable levels in any other tissues or organs.
Human Absorption, Distribution, Metabolism, and Excretion (ADME)
Due to the conclusive findings from the non-clinical radiotracer studies demonstrating the non-absorbed nature of this compound, a conventional human ADME study with a radiolabeled compound was not deemed necessary by regulatory authorities. The data from the animal models provided sufficient evidence to confirm that this compound is not systemically available in humans.
Visualizing the Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the radiotracer studies.
Caption: Experimental workflow of the this compound radiotracer studies.
Conclusion
The comprehensive radiotracer studies conducted in rats and dogs provide unequivocal evidence that this compound is a non-absorbed polymer. The administered radiolabeled compound was almost entirely recovered in the feces, with negligible amounts detected in urine and plasma. These findings are foundational to the safety profile of this compound, confirming that its potassium-binding action is localized to the gastrointestinal tract, thereby minimizing the risk of systemic adverse effects. This technical guide, summarizing the key methodologies and quantitative data, serves as a critical resource for researchers and drug development professionals in understanding the fundamental pharmacokinetic properties of this important therapeutic agent.
References
Methodological & Application
Designing Clinical Trials for Patiromer in Chronic Kidney Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to designing and conducting clinical trials for Patiromer in patients with chronic kidney disease (CKD) and hyperkalemia. The information is based on a review of key clinical trials, including OPAL-HK, AMETHYST-DN, TOURMALINE, and the DIAMOND trial.
Mechanism of Action
This compound is a non-absorbed, sodium-free potassium-binding polymer that operates primarily in the gastrointestinal tract.[1][2][3][4] It is designed to bind and remove potassium from the body, thereby lowering serum potassium levels in patients with hyperkalemia.[3][4] The polymer exchanges calcium for potassium, which is then excreted in the feces.[2][5] This mechanism of action makes it an effective treatment for managing chronic hyperkalemia, a common complication in patients with CKD, particularly those on renin-angiotensin-aldosterone system (RAAS) inhibitors.[6][7]
Caption: Mechanism of action of this compound in the gastrointestinal tract.
Key Clinical Trials: A Summary
Several pivotal clinical trials have established the efficacy and safety of this compound for the treatment of hyperkalemia in patients with CKD. The table below summarizes the key design features and outcomes of these trials.
| Trial | Phase | Study Design | Patient Population | Key Efficacy Endpoints | Key Safety Findings |
| OPAL-HK | 3 | Two-part, single-blind, randomized withdrawal | CKD patients with hyperkalemia on RAAS inhibitors.[6][7] | Significant reduction in serum potassium; lower recurrence of hyperkalemia with this compound vs. placebo.[7] | Mild-to-moderate constipation was the most common adverse event; hypokalemia occurred in a small percentage of patients.[7] |
| AMETHYST-DN | 2 | Long-term, open-label, dose-ranging | Patients with diabetic nephropathy and hyperkalemia on RAAS inhibitors.[8] | Sustained control of serum potassium for up to 52 weeks.[8][9] | Hypomagnesemia was reported; generally well-tolerated over the long term.[9][10] |
| TOURMALINE | 1 | Open-label, randomized | Patients with hyperkalemia, not required to be on RAAS inhibitors.[6] | Demonstrated effectiveness of this compound with or without food.[8] | Most common side effects were diarrhea and constipation.[8] |
| DIAMOND | 3 | Multicenter, double-blind, randomized withdrawal, placebo-controlled | Patients with heart failure with reduced ejection fraction and a history of RAASi-related hyperkalemia.[11][12] | Reduced risk of recurrent hyperkalemia and enabled higher doses of RAAS inhibitors.[11] | Adverse events were similar between the this compound and placebo groups.[11] |
Experimental Protocols
Below are detailed protocols for designing a clinical trial for this compound in CKD, based on the methodologies of the aforementioned studies.
Protocol 1: Randomized, Double-Blind, Placebo-Controlled Withdrawal Study (similar to OPAL-HK and DIAMOND)
This protocol is designed to assess the efficacy of this compound in maintaining normokalemia and enabling the use of RAAS inhibitors.
1. Study Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Life-threatening hyperkalemia requiring emergency treatment.[1]
-
End-stage renal disease requiring dialysis.
-
Conditions that may significantly alter serum potassium (e.g., diabetic ketoacidosis).
-
2. Study Design:
-
Phase A: Open-Label Treatment Phase (4 weeks):
-
Phase B: Randomized Withdrawal Phase (8 weeks):
-
Patients who achieve the target potassium range in Phase A are randomized in a 1:1 ratio to either continue their stable this compound dose or receive a matching placebo.[7]
-
Randomization is double-blind.
-
3. Endpoints:
-
Primary Efficacy Endpoint: The difference in the median change in serum potassium from the start of Phase B to week 4 between the this compound and placebo groups.[7]
-
Secondary Efficacy Endpoints:
-
Proportion of patients with recurrence of hyperkalemia (serum potassium ≥5.5 mEq/L).[7]
-
Time to first recurrence of hyperkalemia.
-
Proportion of patients maintained on their RAAS inhibitor dose.
-
-
Safety Endpoints:
-
Incidence and severity of adverse events (AEs).
-
Changes in other electrolytes (e.g., magnesium, calcium).
-
Gastrointestinal tolerability.
-
Caption: Workflow for a randomized withdrawal clinical trial of this compound.
Protocol 2: Long-Term, Open-Label Safety and Efficacy Study (similar to AMETHYST-DN)
This protocol is designed to evaluate the long-term safety and efficacy of this compound in managing chronic hyperkalemia.
1. Study Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
-
As per Protocol 1.
-
2. Study Design:
-
Treatment Period (up to 52 weeks):
3. Endpoints:
-
Primary Safety Endpoint: Incidence and severity of treatment-emergent adverse events over 52 weeks.[8]
-
Primary Efficacy Endpoint: Mean change in serum potassium from baseline to week 4.[6]
-
Secondary Efficacy Endpoints:
-
Proportion of patients with serum potassium in the target range at various time points.
-
Long-term maintenance of normokalemia.
-
-
Exploratory Endpoints:
-
Changes in blood pressure and urinary albumin-to-creatinine ratio.
-
Impact on RAAS inhibitor dosing over the long term.
-
Caption: Workflow for a long-term, open-label clinical trial of this compound.
Data Presentation
All quantitative data from the clinical trial should be summarized in clearly structured tables to facilitate easy comparison between treatment arms and across different time points.
Table Example: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound Group (N=X) | Placebo Group (N=Y) | Total (N=Z) |
| Age (years), mean ± SD | |||
| Male, n (%) | |||
| Race, n (%) | |||
| eGFR (mL/min/1.73m²), mean ± SD | |||
| Baseline Serum Potassium (mEq/L), mean ± SD | |||
| History of Diabetes, n (%) | |||
| History of Heart Failure, n (%) | |||
| Use of RAAS inhibitors, n (%) |
Table Example: Change in Serum Potassium from Baseline
| Time Point | This compound Group (N=X) | Placebo Group (N=Y) | P-value |
| Mean Change from Baseline (mEq/L) ± SE | |||
| Week 1 | |||
| Week 4 | |||
| Week 8 | |||
| Proportion of Patients with K+ <5.1 mEq/L, n (%) | |||
| Week 4 | |||
| Week 8 |
Table Example: Summary of Adverse Events
| Adverse Event | This compound Group (N=X) | Placebo Group (N=Y) |
| Any Adverse Event, n (%) | ||
| Serious Adverse Events, n (%) | ||
| Adverse Events Leading to Discontinuation, n (%) | ||
| Most Common Adverse Events (>5%), n (%) | ||
| Constipation | ||
| Diarrhea | ||
| Nausea | ||
| Hypomagnesemia | ||
| Hypokalemia |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effectiveness of this compound in the treatment of hyperkalemia in chronic kidney disease patients with hypertension on diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound cuts high potassium in CKD | MDedge [mdedge.com]
- 6. Safety and Efficacy of this compound in Hyperkalemic Patients with CKD: A Pooled Analysis of Three Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in patients with kidney disease and hyperkalemia receiving RAAS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Efficacy, Safety, Tolerability, and Real-World Data of this compound for the Treatment of Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docwirenews.com [docwirenews.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound for the management of hyperkalemia in heart failure with reduced ejection fraction: the DIAMOND trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Enabling RAAS Inhibitor Therapy with Patiromer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols and data supporting the use of Patiromer to enable and optimize Renin-Angiotensin-Aldosterone System (RAAS) inhibitor therapy in patients at risk of hyperkalemia. The information is compiled from key clinical trials and is intended for research, scientific, and drug development purposes.
Introduction: The Challenge of RAAS Inhibitor-Induced Hyperkalemia
RAAS inhibitors, including Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), and Mineralocorticoid Receptor Antagonists (MRAs), are foundational therapies for conditions such as heart failure and chronic kidney disease (CKD).[1][2] However, their use is often limited by the risk of hyperkalemia (elevated serum potassium levels), which can lead to life-threatening cardiac arrhythmias.[2] This risk frequently results in the sub-optimal dosing or discontinuation of these life-saving therapies.[1][3]
This compound is a non-absorbed, potassium-binding polymer that exchanges calcium for potassium in the gastrointestinal tract, primarily the colon, leading to increased fecal potassium excretion and a reduction in serum potassium levels.[3][4][5] This mechanism allows for the initiation and maintenance of optimal RAAS inhibitor doses in patients who would otherwise be unable to tolerate them due to hyperkalemia.[1][6]
Mechanism of Action of this compound in Enabling RAASi Therapy
RAAS inhibitors can lead to hyperkalemia by decreasing aldosterone (B195564) production or blocking its effects, which in turn reduces the kidneys' ability to excrete potassium. This compound acts in the lumen of the gastrointestinal tract to bind potassium, thereby providing an alternative route for potassium removal from the body.[4] This allows for continued RAAS inhibition while maintaining normokalemia.
Quantitative Data from Key Clinical Trials
The efficacy and safety of this compound in enabling RAAS inhibitor therapy have been demonstrated in several key clinical trials. The following tables summarize the quantitative data from these studies.
Table 1: Efficacy of this compound in Reducing Serum Potassium and Enabling RAASi Therapy
| Trial Name | Patient Population | This compound Intervention | Key Efficacy Outcomes |
| DIAMOND [1][3][7] | Heart failure with reduced ejection fraction (HFrEF) and current or history of hyperkalemia on RAASi. | Run-in phase with this compound to optimize RAASi, followed by randomization to this compound or placebo. | - Adjusted mean change in serum potassium was +0.03 mmol/L in the this compound group vs. +0.13 mmol/L in the placebo group (P < 0.001).[7]- Risk of hyperkalemia (>5.5 mmol/L) was significantly lower with this compound (HR 0.63, P = 0.006).[7]- 85% of participants were optimized on guideline-directed medical doses of RAASi.[8] |
| OPAL-HK [9][10][11] | Chronic kidney disease (CKD) on RAASi with hyperkalemia (serum K+ 5.1 to <6.5 mmol/L). | 4-week initial treatment phase with this compound, followed by an 8-week randomized withdrawal phase (this compound vs. placebo). | - Mean change in serum potassium from baseline to week 4 was -1.01 mmol/L (P < 0.001).[9]- 76% of patients reached the target potassium level (3.8 to <5.1 mmol/L) at week 4.[9]- Recurrence of hyperkalemia (≥5.5 mmol/L) was 15% in the this compound group vs. 60% in the placebo group during the withdrawal phase (P < 0.001).[9] |
| AMETHYST-DN [12] | Type 2 diabetes mellitus and CKD on RAASi with hyperkalemia (serum K+ >5.0 to <6.0 mmol/L). | 52-week, open-label study with this compound. | - Significant and sustained reductions in serum potassium were observed throughout the 52-week study. |
| PEARL-HF [1][3] | Heart failure patients. | 4-week study comparing this compound to placebo. | - Patients on this compound were significantly more likely to increase their spironolactone (B1682167) dose from 25 to 50 mg/day without developing hyperkalemia.[1] |
Table 2: Safety and Tolerability of this compound
| Adverse Event | OPAL-HK Trial[9][13] | Pooled Analysis (AMETHYST-DN, OPAL-HK, TOURMALINE)[14] |
| Constipation | 11% (mild to moderate) | - |
| Hypokalemia | 3% | 2% (stage 3b-5 CKD), 0.5% (stage 1-3a CKD) |
| Hypomagnesemia | - | - |
| Gastrointestinal AEs | Predominantly mild or moderate | - |
| AEs leading to discontinuation | - | 5% (eGFR <15), 4% (eGFR ≥15-<30), 2% (eGFR ≥30)[12] |
Experimental Protocols
The following protocols are based on the methodologies of the DIAMOND and OPAL-HK clinical trials and are intended to serve as a guide for designing studies to evaluate the use of this compound in enabling RAAS inhibitor therapy.
Protocol 1: Enabling RAASi U-titration in Heart Failure Patients (Based on DIAMOND Trial)
Objective: To assess the ability of this compound to enable the optimization of RAAS inhibitor therapy in patients with HFrEF and a history of or current hyperkalemia.
Patient Population:
-
Adults with HFrEF (ejection fraction ≤40%).[1]
-
Current hyperkalemia (two serum K+ values >5.0 mEq/L) while on RAASi, OR a history of RAASi dose reduction or discontinuation due to hyperkalemia.[3]
Experimental Workflow:
Methodology:
-
Screening Phase: Recruit patients with HFrEF who meet the inclusion criteria for hyperkalemia or a history of RAASi intolerance due to hyperkalemia.[1][3]
-
Run-in Phase (up to 12 weeks):
-
All eligible patients receive open-label this compound.[1]
-
Initiate or titrate MRA (e.g., spironolactone or eplerenone) to a target dose of 50 mg/day.[1][7]
-
Optimize other RAASi (ACEi/ARB/ARNi) to at least 50% of the target dose.[1][7]
-
Titrate the dose of this compound (starting at 8.4 g/day , up to a maximum of 25.2 g/day ) to maintain serum potassium in the target range.[1]
-
-
Randomization Phase: Patients who successfully complete the run-in phase (i.e., are on optimized RAASi therapy with controlled serum potassium) are randomized in a 1:1 ratio to either continue this compound or switch to a placebo.[1]
-
Follow-up Phase:
-
Monitor serum potassium levels at regular intervals (e.g., day 3, weeks 1, 2, 6, 18, and then every 3 months).[3]
-
Primary endpoint: Mean difference in serum potassium between the two groups.[1]
-
Secondary endpoints: Time to first hyperkalemic event (>5.5 mmol/L), durable enablement of MRA at target dose, and investigator-reported adverse events of hyperkalemia.[3]
-
Protocol 2: Management of Hyperkalemia in CKD Patients on RAASi (Based on OPAL-HK Trial)
Objective: To evaluate the efficacy and safety of this compound in treating hyperkalemia and preventing its recurrence in patients with CKD on stable RAASi therapy.
Patient Population:
-
Adults with CKD (eGFR 15 to <60 mL/min/1.73 m²).[10]
-
Serum potassium levels from 5.1 to <6.5 mEq/L.[10]
-
Receiving a stable dose of at least one RAASi for ≥28 days.[10]
Experimental Workflow:
Methodology:
-
Initial Treatment Phase (4 weeks):
-
All eligible patients receive single-blind this compound.[10]
-
Starting dose is based on baseline serum potassium: 4.2 g twice daily for mild hyperkalemia (5.1 to <5.5 mEq/L) and 8.4 g twice daily for moderate to severe hyperkalemia (≥5.5 to <6.5 mEq/L).[10][11]
-
The dose is titrated to achieve and maintain a serum potassium level in the target range of 3.8 to <5.1 mEq/L.[15]
-
Primary efficacy endpoint: Mean change in serum potassium from baseline to week 4.[11]
-
-
Randomized Withdrawal Phase (8 weeks):
-
Patients who had moderate to severe hyperkalemia at baseline and achieved the target potassium range at week 4 are eligible for this phase.[10]
-
Eligible patients are randomized to continue their stable dose of this compound or switch to a placebo.[9]
-
Primary efficacy endpoint: Between-group difference in the median change in serum potassium.[9]
-
Secondary endpoint: Recurrence of hyperkalemia (serum K+ ≥5.5 mEq/L).[11][13]
-
Dosing and Administration
-
Starting Dose: The recommended starting dose of this compound is 8.4 g once daily for adults.[16] Dosing may be adjusted based on the initial serum potassium level and the desired rate of potassium reduction.[17]
-
Titration: The dose can be titrated at 1-week or longer intervals, in increments of 8.4 g, to a maximum of 25.2 g once daily to achieve the desired serum potassium range.[16]
-
Administration: this compound should be taken with food and mixed with water or other specified beverages or soft foods. It should be administered at least 3 hours before or 3 hours after other oral medications.[16]
Monitoring and Safety Considerations
-
Serum Potassium: Monitor serum potassium levels regularly during initiation and titration of this compound and RAAS inhibitors.[2]
-
Serum Magnesium: this compound can bind magnesium in the gut. Monitor serum magnesium and consider supplementation if hypomagnesemia occurs.
-
Gastrointestinal Motility: Avoid use in patients with severe constipation, bowel obstruction, or impaction.[16]
These application notes and protocols provide a framework for the investigation and application of this compound to safely enable the use of RAAS inhibitor therapy in patient populations who stand to benefit most from these agents but are at risk for hyperkalemia. Adherence to rigorous monitoring and patient selection criteria is essential for successful outcomes.
References
- 1. This compound for the management of hyperkalaemia in patients receiving renin–angiotensin–aldosterone system inhibitors for heart failure: design and rationale of the DIAMOND trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccjm.org [ccjm.org]
- 3. This compound for the management of hyperkalemia in heart failure with reduced ejection fraction: the DIAMOND trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Use of potassium-binder this compound for up-titration of renin–angiotensin–aldosterone system inhibition therapy in a patient with chronic heart failure and reduced ejection fraction followed in a multidisciplinary integrated chronic care management programme: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for the management of hyperkalemia in heart failure with reduced ejection fraction: the DIAMOND trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound for the Management of Hyperkalemia in Subjects Receiving RAASi for HFrEF - American College of Cardiology [acc.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of this compound on reducing serum potassium and preventing recurrent hyperkalaemia in patients with heart failure and chronic kidney disease on RAAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound on reducing serum potassium and preventing recurrent hyperkalaemia in patients with heart failure and chronic kidney disease on RAAS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Safety and Efficacy of this compound in Hyperkalemic Patients with CKD: A Pooled Analysis of Three Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dosing & Titration | VELTASSA® (this compound) [veltassa.com]
- 17. droracle.ai [droracle.ai]
Application Notes and Protocols for In Vivo Animal Models for Studying Patiromer's Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Patiromer is a non-absorbed, potassium-binding polymer developed for the treatment of hyperkalemia. It works by exchanging calcium for potassium in the gastrointestinal tract, primarily the colon, thereby increasing fecal potassium excretion and lowering serum potassium levels. The preclinical evaluation of this compound's efficacy has been conducted in various animal models designed to mimic hyperkalemia. These models are crucial for understanding the drug's mechanism of action, dose-response relationship, and long-term effects.
This document provides detailed application notes and protocols for two key in vivo animal models used in the study of this compound's efficacy: a model of progressive hyperkalemia in nephrectomized Sprague Dawley rats (the NADR-TQ model) and a chronic hyperkalemia model in spontaneously hypertensive rats (SHR).
Mechanism of Action of this compound
This compound is a cross-linked polymer with sulfonic acid functional groups. In the gastrointestinal tract, the calcium counter-ions of this compound are exchanged for potassium. This bound potassium is then excreted in the feces, reducing the total body potassium and consequently lowering serum potassium levels. Studies in both rats and dogs using radiolabeled drug have confirmed that this compound is not systemically absorbed.[1][2][3]
I. NADR-TQ Rat Model of Progressive Hyperkalemia
This model establishes a state of progressive hyperkalemia in the context of chronic renal failure, providing a relevant pathophysiological setting to evaluate the efficacy of potassium-lowering agents.
Experimental Protocol
1. Animal Model:
-
Species: Sprague Dawley rats, male.[4]
2. Induction of Hyperkalemia:
-
Chronic Renal Failure Induction: A subtotal (5/6) nephrectomy (Nx) is performed to induce chronic renal failure.[4]
-
Doxorubicin (B1662922) Administration: A single intravenous injection of doxorubicin hydrochloride (3.5 mg/kg) is administered to further compromise renal function.[4]
-
Induction of Hyperkalemic State (2 weeks post-Nx):
3. This compound Treatment:
-
Dosing: this compound (as RLY5016) is administered at 4% wt/wt (equivalent to 2.6 g/kg/day) mixed in the chow.[4]
-
Duration: 14 days.[4]
-
Control Group: Receives chow alone.[4]
4. Sample Collection and Analysis:
-
Serum Potassium: Measured at baseline (5 days prior to doxorubicin), and on days 7 and 14 post-doxorubicin injection.[4]
-
Fecal Potassium Excretion: 24-hour fecal samples are collected at baseline, and on days 7 and 14 for measurement of potassium content.[4]
Data Presentation
Table 1: Effect of this compound on Fecal Potassium Excretion in the NADR-TQ Rat Model
| Treatment Group | Fecal Potassium Excretion (mEq/day) at Day 14 (Mean ± SD) |
| Untreated NADR-TQ Rats | 0.15 ± 0.08 |
| This compound-Treated NADR-TQ Rats | 0.33 ± 0.06 |
| p < 0.001 for the comparison between untreated and this compound-treated groups.[4] |
Experimental Workflow Diagram
Caption: Workflow for the NADR-TQ hyperkalemia rat model.
II. Chronic Hyperkalemia Model in Spontaneously Hypertensive Rats (SHR)
This model is designed to create a stable and chronic state of hyperkalemia, which is particularly useful for evaluating the long-term efficacy and safety of potassium-lowering therapies.[1]
Experimental Protocol
1. Animal Model:
-
Species: Spontaneously Hypertensive Rats (SHR), male.[1]
2. Induction of Chronic Hyperkalemia:
-
Unilateral Nephrectomy (UniNx): Surgical removal of one kidney.[1]
-
High Potassium Diet: Supplementation with 3% potassium (K+) in the chow.[1]
-
Amiloride Administration: A potassium-sparing diuretic, administered in the drinking water.[1]
-
Induction Period: 5-13 days to achieve serum K+ levels > 6.5 mmol/L.[1]
3. This compound Treatment (Dose-Response Study):
-
Dosing: this compound mixed in chow at doses of 0.5, 1.5, and 4.5 g/kg/day.[1]
-
Duration: 11 days.[1]
-
Control Groups: Untreated hyperkalemic SHRs, uninduced SHRs with UniNx, and wild-type Wistar Kyoto (WKY) rats.[1]
4. This compound Treatment (Chronic Study):
-
Dosing: this compound mixed in chow at a dose of 4 g/kg/day.[1]
-
Duration: 12 weeks.[1]
-
Control Group: Untreated hyperkalemic SHRs.[1]
5. Sample Collection and Analysis:
-
Serum Potassium and Aldosterone: Measured at baseline and at the end of the treatment periods.[1]
Data Presentation
Table 2: Dose-Response Effect of this compound on Serum Potassium in the SHR Model (Day 11)
| Treatment Group | Serum Potassium (mmol/L) (Mean) |
| Untreated SHR-HK | 6.8 |
| This compound (0.5 g/kg/day) | No significant difference from untreated |
| This compound (1.5 g/kg/day) | 5.8 |
| This compound (4.5 g/kg/day) | 5.4 |
| Uninduced SHR + UniNx | 4.9 |
| Wistar Kyoto (WKY) Control | 4.6 |
| *p < 0.01 vs. untreated SHR-HK.[1] |
Table 3: Dose-Response Effect of this compound on Serum Aldosterone in the SHR Model (Day 8)
| Treatment Group | Percent Reduction in Serum Aldosterone from Untreated |
| This compound (1.5 g/kg/day) | 36.5% |
| This compound (4.5 g/kg/day) | 55.6% |
| *p < 0.01 vs. untreated SHR-HK.[1] |
Experimental Workflow Diagram
Caption: Workflow for the SHR chronic hyperkalemia model.
Signaling Pathway and Logical Relationships
The mechanism of this compound is a direct physicochemical interaction rather than a complex signaling pathway. The following diagram illustrates the logical relationship of its action.
Caption: Logical flow of this compound's mechanism of action.
Conclusion
The NADR-TQ and SHR rat models are robust and clinically relevant platforms for evaluating the in vivo efficacy of this compound. The NADR-TQ model effectively simulates hyperkalemia in the setting of chronic kidney disease, while the SHR model provides a stable, chronic hyperkalemic state suitable for long-term studies. The data from these models consistently demonstrate that this compound effectively lowers serum potassium by increasing fecal potassium excretion. These detailed protocols and application notes should serve as a valuable resource for researchers in the field of nephrology and pharmacology.
References
- 1. Pharmacodynamic effects of the K+ binder this compound in a novel chronic hyperkalemia model in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic effects of the K+ binder this compound in a novel chronic hyperkalemia model in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Trial Design: Patiromer in Resistant Hypertension and Chronic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial design and protocols for investigating the efficacy and safety of Patiromer in patients with resistant hypertension and chronic kidney disease (CKD). The information is compiled from key clinical trials, including AMBER, OPAL-HK, and AMETHYST-DN, to guide the design of future studies in this therapeutic area.
Introduction
Resistant hypertension, defined as blood pressure that remains above goal despite the use of three or more antihypertensive agents of different classes including a diuretic, is a significant clinical challenge, particularly in patients with chronic kidney disease (CKD).[1] Mineralocorticoid receptor antagonists (MRAs) like spironolactone (B1682167) are effective in treating resistant hypertension, but their use is often limited by the risk of hyperkalemia, a common complication in patients with CKD.[1][2]
This compound is a non-absorbed, sodium-free potassium-binding polymer that exchanges calcium for potassium in the gastrointestinal tract, leading to increased fecal potassium excretion and a reduction in serum potassium levels.[3] This mechanism of action makes this compound a promising agent to enable the use of MRAs in patients with resistant hypertension and CKD who are at high risk for hyperkalemia.[1][2]
These notes will detail the design of clinical trials that have successfully evaluated this compound for this indication, providing a blueprint for future research and development.
Mechanism of Action of this compound
This compound is a high-capacity potassium-binding polymer that works primarily in the colon.[4] It is not absorbed systemically.[5] In the lumen of the gastrointestinal tract, this compound binds to potassium and releases calcium. This exchange reduces the concentration of free potassium available for absorption into the bloodstream, thereby increasing its excretion in the feces.[3][5] The onset of action is detectable within seven hours of administration.[3]
Clinical Trial Design: The AMBER Study
The AMBER (A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of RLY5016 to Enable the Use of Spironolactone in Subjects With Resistant Hypertension and Chronic Kidney Disease) trial is a key example of a study designed to assess this compound's ability to enable MRA use in this patient population.[2][6]
Study Objectives
-
Primary Objective: To evaluate whether this compound, compared with placebo, allows for the persistent use of spironolactone in patients with resistant hypertension and CKD.[2][6]
-
Secondary Objectives: To assess the effect of this compound and spironolactone on blood pressure, the incidence of hyperkalemia, and overall safety and tolerability.[7]
Patient Population and Eligibility Criteria
Table 1: Inclusion and Exclusion Criteria for the AMBER Study [2][6][7]
| Inclusion Criteria | Exclusion Criteria |
| Age ≥18 years | Refractory severe hypertension (BP >180/100 mmHg) |
| Estimated Glomerular Filtration Rate (eGFR) 25 to ≤45 mL/min/1.73 m² | Positive for Hepatitis C antibodies or Hepatitis B surface antigen |
| Uncontrolled resistant hypertension (systolic automated office blood pressure [AOBP] 135-160 mmHg) on ≥3 antihypertensive medications, including a diuretic and an ACEi or ARB | Known to have tested positive for HIV |
| Screening serum potassium between 4.3 and 5.1 mEq/L | Drug or alcohol abuse |
| Pregnancy or lactation |
Study Design and Treatment Protocol
The AMBER study was a randomized, double-blind, placebo-controlled, parallel-group trial.[2][6]
Dosing and Titration:
-
Spironolactone: Initiated at 25 mg once daily in both arms. At week 3, the dose could be increased to 50 mg once daily if systolic AOBP was ≥120 mmHg and serum potassium was ≤5.1 mEq/L.[3][7]
-
This compound/Placebo: Started at 8.4 g once daily. The dose was adjusted based on serum potassium levels to maintain normokalemia.[3]
Experimental Protocols
Unattended Automated Office Blood Pressure (AOBP) Measurement
Accurate blood pressure measurement is critical. The use of unattended AOBP minimizes the "white coat" effect.[5]
Protocol:
-
Patient Preparation: The patient should be seated in a quiet room, with their back supported and feet flat on the floor. The arm should be supported at heart level. There should be no conversation during the measurement.
-
Rest Period: A 5-minute rest period is observed before the first measurement. The patient should be alone in the room during this time.
-
Measurement: Using a validated automated oscillometric device (e.g., Omron HEM-907XL), three consecutive blood pressure readings are taken at 1-minute intervals.
-
Data Recording: The average of the three readings is recorded as the AOBP.
Serum Potassium Monitoring and this compound Dose Titration
Close monitoring of serum potassium is essential for patient safety and for guiding dose adjustments.
Protocol:
-
Baseline Measurement: A baseline serum potassium level is obtained at the screening visit.
-
Regular Monitoring: Serum potassium is measured at specified intervals throughout the study (e.g., weekly for the first month, then monthly).
-
Dose Titration Algorithm: The dose of this compound is adjusted based on the most recent serum potassium level to maintain a target range (e.g., 3.8 to <5.1 mEq/L).[8]
Data Presentation and Key Outcomes
Quantitative data from clinical trials should be summarized in a clear and structured format to facilitate comparison and interpretation.
Baseline Characteristics
Table 2: Pooled Baseline Characteristics from AMETHYST-DN, OPAL-HK, and TOURMALINE Trials [1]
| Characteristic | Severe/End-Stage CKD (eGFR <45) (n=417) | Mild/Moderate CKD (eGFR ≥45) (n=209) |
| Mean Age (years) | 67 | 64 |
| Male (%) | 63 | 59 |
| Mean eGFR (mL/min/1.73 m²) | 31.8 | 61.5 |
| Mean Serum Potassium (mEq/L) | 5.6 | 5.3 |
| On RAASi Therapy (%) | 92 | 98 |
Efficacy Outcomes
Table 3: Change in Serum Potassium and Blood Pressure
| Outcome | This compound Group | Placebo/Control Group |
| AMBER Study (at 12 weeks) | ||
| Proportion remaining on Spironolactone (%) | 86%[7] | 66%[7] |
| Change in Systolic AOBP (mmHg) | -11.7[7] | -10.8[7] |
| OPAL-HK Study (at 4 weeks) | ||
| Change in Serum Potassium (mEq/L) | -1.01[4] | N/A (single-arm initial phase) |
| Pooled Analysis (AMETHYST-DN, OPAL-HK, TOURMALINE at 4 weeks) | ||
| Change in Serum Potassium (mEq/L) - Severe/End-Stage CKD | -0.84[1] | N/A |
| Change in Serum Potassium (mEq/L) - Mild/Moderate CKD | -0.60[1] | N/A |
Safety Outcomes
Table 4: Key Adverse Events
| Adverse Event | This compound Group (%) | Placebo Group (%) | Study |
| Constipation | 6.3 - 11[9][10] | Varies by study | AMETHYST-DN, OPAL-HK |
| Hypomagnesemia | 7.2[9] | Varies by study | AMETHYST-DN |
| Hypokalemia (<3.5 mEq/L) | 5.6[9] | Varies by study | AMETHYST-DN |
| Adverse Event leading to Discontinuation | 7[7] | 14[7] | AMBER |
Conclusion
The clinical trials of this compound in patients with resistant hypertension and CKD demonstrate a robust study design that can serve as a model for future investigations. The use of this compound has been shown to effectively control serum potassium, thereby enabling the use of spironolactone to manage resistant hypertension in this high-risk patient population.[1][7] The detailed protocols for blood pressure measurement, serum potassium monitoring, and dose titration are critical for ensuring patient safety and the integrity of the study data. These application notes provide a framework for researchers and drug development professionals to design and implement rigorous clinical trials for novel therapies in cardiorenal medicine.
References
- 1. Safety and Efficacy of this compound in Hyperkalemic Patients with CKD: A Pooled Analysis of Three Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound to Enable Spironolactone Use in the Treatment of Patients with Resistant Hypertension and Chronic Kidney Disease: Rationale and Design of the AMBER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound, spironolactone and resistant hypertension. — NephJC [nephjc.com]
- 7. Spironolactone With this compound in the Treatment of Resistant Hypertension in Chronic Kidney Disease - American College of Cardiology [acc.org]
- 8. Effectiveness of this compound in the treatment of hyperkalemia in chronic kidney disease patients with hypertension on diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on Serum Potassium Level in Patients With Hyperkalemia and Diabetic Kidney Disease: The AMETHYST-DN Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Post-Hoc Analysis of Patiromer Efficacy in Patients Not on RAAS Inhibitors: Application Notes & Protocols
These application notes provide a detailed summary and procedural outline based on the post-hoc analysis of the TOURMALINE study, which evaluated the efficacy and safety of Patiromer in patients with hyperkalemia who were not taking renin-angiotensin-aldosterone system (RAAS) inhibitors. This document is intended for researchers, scientists, and professionals in drug development interested in the application of this compound for managing hyperkalemia in this specific patient subgroup.
Data Summary
The following tables summarize the key quantitative data from the post-hoc analysis of the TOURMALINE study, comparing outcomes between patients taking and not taking RAAS inhibitors.
Table 1: Baseline Demographics and Characteristics
| Characteristic | Taking RAASi (n=67) | Not Taking RAASi (n=45) |
| Mean Age (SD), years | 66.5 (12.0) (overall population) | 66.5 (12.0) (overall population) |
| Male, % | 65% (overall population) | 65% (overall population) |
| Diabetes, % | 82% (overall population) | 82% (overall population) |
| Heart Failure, % | 9% (overall population) | 9% (overall population) |
| Mean Baseline Serum Potassium (SD), mEq/L | 5.37 (0.37) | 5.42 (0.43) |
| Mean Baseline eGFR (SD), mL/min/1.73m² | 45.8 (26.4) | 34.7 (23.1) |
Data from the overall TOURMALINE study population is presented for age, sex, and comorbidities as the post-hoc analysis did not provide a separate breakdown for these metrics.[1]
Table 2: this compound Efficacy and Dosage
| Parameter | Taking RAASi (n=67) | Not Taking RAASi (n=45) |
| Primary Endpoint Achievement (Serum K+ 3.8-5.0 mEq/L at week 3 or 4), % (95% CI) | 85% (74-93) | 84% (71-94) |
| Mean Change in Serum Potassium from Baseline to Week 4 (SE), mEq/L | -0.67 (0.08) | -0.56 (0.10) |
| P-value vs. Baseline | <0.0001 | <0.0001 |
| Mean Daily this compound Dose (SD), g | 10.7 (3.2) | 11.5 (4.0) |
Table 3: Safety and Adverse Events
| Adverse Event | Taking RAASi (n=67) | Not Taking RAASi (n=45) |
| Any Adverse Event, n (%) | 26 (39) | 25 (54) |
| Diarrhea, % | 2 | 11 |
| Serious Adverse Events, n | 2 | 3 |
| Mean Reduction in Serum Magnesium from Baseline to Week 4 (SD), mg/dL | -0.1 (0.2) | -0.2 (0.2) |
Experimental Protocols
The following protocols are based on the methodology of the TOURMALINE study, from which the post-hoc analysis was derived[2][3][4].
Study Design: Open-Label, Randomized Trial
The TOURMALINE study was a prospective, open-label, 4-week randomized trial. The primary objective was to compare the efficacy and safety of this compound administered with or without food.[2][3] Unlike previous studies, patients were not required to be on RAAS inhibitor therapy[2][3][4].
Patient Population
Hyperkalemic patients were enrolled with serum potassium levels >5.0 mEq/L, confirmed by two iSTAT measurements at the screening visit[1]. For patients taking RAAS inhibitors, a stable dose was required for 14 days prior to and during the study[1].
Treatment Regimen
-
Initial Dosing : All patients received a starting dose of this compound at 8.4 g once daily[2][3][4].
-
Dose Titration : The dose of this compound was adjusted to achieve and maintain a target serum potassium level between 3.8 and 5.0 mEq/L[2][3][4].
-
Administration : Patients were randomized to receive this compound either with or without food[1].
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint : The proportion of patients who achieved a serum potassium level between 3.8 and 5.0 mEq/L at week 3 or 4[2][3][4].
-
Secondary Efficacy Endpoint : The mean change in serum potassium from baseline to week 4[1][4].
-
Safety Monitoring : Adverse events were recorded throughout the study. Serum magnesium levels were also monitored[3].
Visualizations
Signaling Pathways and Mechanisms
The mechanism of action for this compound involves the exchange of calcium for potassium in the gastrointestinal tract, which is independent of RAAS inhibitor pathways.
This compound's Mechanism of Action in the GI Lumen.
Experimental Workflow
The workflow for the TOURMALINE study, which formed the basis of the post-hoc analysis, is outlined below.
TOURMALINE Study Experimental Workflow.
Logical Relationships
The post-hoc analysis demonstrates that this compound's efficacy is not dependent on the patient's RAAS inhibitor status.
This compound Efficacy Independent of RAASi Status.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound in Hyperkalemic Patients Taking and Not Taking RAAS Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound in Hyperkalemic Patients Taking and Not Taking RAAS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Standardized Protocols for Acute Hyperkalemia Management with Patiromer in Emergency Settings: Application Notes for Researchers and Drug Development Professionals
For Research Use Only. Not for clinical use.
Introduction
Hyperkalemia, an elevated serum potassium level, is a potentially life-threatening electrolyte imbalance that can lead to cardiac arrhythmias and sudden death. While standard emergency treatments for severe hyperkalemia focus on rapidly shifting potassium into cells and stabilizing cardiac membranes, there is a growing interest in the role of potassium binders, such as Patiromer, in the acute care setting. This compound is a non-absorbed, sodium-free potassium-binding polymer that exchanges calcium for potassium in the gastrointestinal tract, primarily the colon, thereby increasing fecal potassium excretion.[1][2][3] Although traditionally considered for chronic hyperkalemia management due to a delayed onset of action, recent studies have explored its utility as an adjunct therapy in acute settings for non-life-threatening hyperkalemia or to prevent rebound hyperkalemia.[2][4][5]
These application notes provide a summary of quantitative data from key clinical trials, detailed experimental protocols, and an overview of the physiological pathways relevant to this compound's mechanism of action. This information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in acute hyperkalemia.
Quantitative Data Summary
The following tables summarize the efficacy and safety data for this compound from pivotal clinical trials.
Table 1: Efficacy of this compound in Reducing Serum Potassium
| Study | Patient Population | N | Baseline Serum K+ (mEq/L, mean) | This compound Dose | Timepoint | Mean Change in Serum K+ (mEq/L) | Percentage of Patients Reaching Target K+ |
| OPAL-HK (Initial Phase) [6] | CKD patients with hyperkalemia on RAAS inhibitors | 237 | 5.1 to <6.5 | 4.2 g or 8.4 g twice daily | 4 weeks | -1.01 ± 0.03 (P<0.001) | 76% (target K+ 3.8 to <5.1 mEq/L) |
| AMETHYST-DN [7] | Diabetic kidney disease with hyperkalemia on RAAS inhibitors | 304 | >5.0 | Starting doses from 8.4 to 33.6 g/day | 4 weeks | -0.67 to -0.82 (P<0.0001) | Not Reported |
| REDUCE (Pilot Study) [4][5] | ESRD patients with severe hyperkalemia (≥6.0 mEq/L) in the ED | 15 (this compound + SOC group) | ~6.32 | 25.2 g single dose | 2 hours | -0.61 from baseline | Not Reported |
| Pooled Analysis (OPAL-HK & AMETHYST-DN) [8] | CKD patients (eGFR <15, ≥15-<30, ≥30 ml/min/1.73m²) | 535 | Not specified | 8.4 to 33.6 g/day | 4 weeks | -1.07, -0.92, -1.04 respectively | Not Reported |
Table 2: Safety and Tolerability of this compound
| Study | N | Most Common Adverse Events | Incidence of Hypokalemia (<3.5 mEq/L) | Incidence of Hypomagnesemia |
| OPAL-HK [6] | 243 | Mild-to-moderate constipation (11%) | 3% | Not Reported |
| AMETHYST-DN [9] | 306 | Constipation (6.3%) | 5.6% | 7.2% |
| REDUCE (Pilot Study) [5] | 30 | No difference in adverse events between groups | Not Reported | Not Reported |
| Retrospective Study (Hospitalized Patients) [10] | 3,750 (this compound group) | Intestinal ischemia/thrombosis (0.3%) | Not Reported | Not Reported |
Experimental Protocols
Protocol for Adjunctive this compound Therapy in Acute Hyperkalemia in the Emergency Department (Based on the PLATINUM Trial Design)[11][12][13]
This protocol outlines a standardized approach for investigating this compound as an adjunct to standard of care (SOC) in patients presenting to the emergency department (ED) with acute hyperkalemia.
a. Patient Selection Criteria:
-
Inclusion: Adult patients with a serum potassium level of ≥5.8 mEq/L.
-
Exclusion: Life-threatening hyperkalemia requiring immediate dialysis, known hypersensitivity to this compound, severe constipation, or bowel obstruction.[11]
b. Treatment Regimen:
-
Standard of Care (SOC): Administer SOC for hyperkalemia, which includes:
-
Glucose (25 g intravenously) administered <15 minutes before insulin.
-
Insulin (5 units intravenous bolus).
-
Aerosolized albuterol (10 mg over 30 minutes).
-
-
Randomization: Patients are randomized in a 1:1 ratio to receive either this compound or a placebo.
-
Investigational Product Administration:
-
This compound Group: A single oral dose of 25.2 g of this compound is administered. A second dose of 8.4 g may be given after 24 hours.
-
Placebo Group: A matching placebo is administered orally.
-
c. Monitoring and Endpoints:
-
Primary Endpoint: Net clinical benefit at 6 hours, defined as the mean change in the number of additional potassium-lowering interventions minus the mean change in serum potassium.
-
Secondary Endpoints: Net clinical benefit at 4 hours, proportion of participants not requiring additional potassium-related medical interventions, and the proportion of participants with sustained potassium reduction (≤5.5 mEq/L).
-
Safety Monitoring: Monitor for adverse events, including changes in serum potassium and magnesium levels.
Protocol for Chronic Hyperkalemia Management (Based on the OPAL-HK Trial)[6][15]
This protocol details a methodology for evaluating the efficacy and safety of this compound for the treatment of chronic hyperkalemia in patients with chronic kidney disease (CKD) on renin-angiotensin-aldosterone system (RAAS) inhibitors.
a. Patient Selection Criteria:
-
Inclusion: Patients with CKD and serum potassium levels of 5.1 to <6.5 mmol per liter who are receiving RAAS inhibitors.
b. Treatment Phase (4 weeks):
-
Initial Dosing: Patients receive an initial dose of this compound at 4.2 g or 8.4 g twice daily.
-
Dose Titration: The dose is adjusted to achieve and maintain a target serum potassium level of 3.8 to <5.1 mmol per liter.
c. Randomized Withdrawal Phase (8 weeks):
-
Eligibility: Patients whose serum potassium level decreased to the target range (3.8 to <5.1 mmol per liter) at the end of the treatment phase.
-
Randomization: Eligible patients are randomly assigned to either continue receiving this compound or switch to a placebo.
d. Monitoring and Endpoints:
-
Primary Efficacy Endpoint (Treatment Phase): Mean change in serum potassium level from baseline to week 4.
-
Primary Efficacy Endpoint (Withdrawal Phase): Between-group difference in the median change in serum potassium level over the first 4 weeks of this phase.
-
Safety Monitoring: Record all adverse events, with a focus on gastrointestinal side effects and electrolyte abnormalities (hypokalemia, hypomagnesemia).
Signaling Pathways and Mechanisms of Action
This compound's Mechanism of Action
This compound is a non-absorbed polymer that binds potassium in the gastrointestinal tract, primarily in the colon where the concentration of free potassium is highest.[3] It exchanges calcium for potassium ions, which are then excreted in the feces.[2] This process reduces the total amount of potassium absorbed into the bloodstream.
Key Pathways in Potassium Homeostasis
The body maintains potassium homeostasis through a complex interplay of hormonal and physiological mechanisms that regulate the distribution of potassium between the intracellular and extracellular compartments and control its excretion.[12][13]
Role of the Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS plays a critical role in regulating blood pressure and fluid balance, and it also influences potassium homeostasis.[14][15] Aldosterone, the final hormone in the RAAS cascade, acts on the kidneys to increase sodium reabsorption and potassium excretion.[16][17] Inhibition of the RAAS, a common therapeutic strategy in patients with heart failure and chronic kidney disease, can lead to hyperkalemia.
References
- 1. This compound: A Review in Hyperkalaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound for Treatment of Hyperkalemia in the Emergency Department: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in patients with kidney disease and hyperkalemia receiving RAAS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of this compound in Hyperkalemic Adults | Docwire News [docwirenews.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Risk of Serious Adverse Gastrointestinal Events with Potassium Binders in Hospitalized Patients: A National Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Regulation of Potassium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. droracle.ai [droracle.ai]
- 17. teachmephysiology.com [teachmephysiology.com]
Troubleshooting & Optimization
Technical Support Center: Managing Gastrointestinal Side Effects of Patiromer in Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the gastrointestinal (GI) side effects of Patiromer in a clinical trial setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects observed with this compound in clinical trials?
A1: The most frequently reported GI side effects are generally mild to moderate and include constipation, diarrhea, nausea, abdominal discomfort, and flatulence.[1][2][3][4]
Q2: What is the underlying mechanism for these gastrointestinal side effects?
A2: this compound is a non-absorbed, potassium-binding polymer that works directly in the gastrointestinal tract.[2] Its physical presence and mechanism of action, which involves the exchange of calcium for potassium, can alter the consistency and transit of stool, leading to side effects like constipation or diarrhea.[2]
Q3: How soon after initiating this compound can GI side effects be expected?
A3: The onset of most GI adverse events typically occurs within the first 4 weeks of treatment.[5]
Q4: Are the gastrointestinal side effects of this compound dose-dependent?
A4: Gastrointestinal events observed in clinical trials were generally not found to be dose-related.[6]
Q5: In which patient populations are GI adverse reactions more common?
A5: Patients aged 65 and older have reported more gastrointestinal adverse reactions compared to younger patients in clinical studies.[3] Additionally, this compound should be used with caution in patients with a history of bowel obstruction, major GI surgery, or severe GI disorders, as it may worsen these conditions.[4][7]
Troubleshooting Guides
Managing Constipation
Initial Assessment:
-
Confirm the patient is taking this compound as prescribed, including proper mixing with sufficient water or other approved liquids/soft foods.[4]
-
Assess the severity and frequency of constipation.
-
Review the patient's diet, fluid intake, and concomitant medications that may contribute to constipation.
Management Protocol:
-
Dietary and Lifestyle Modifications:
-
Advise an increase in dietary fiber and fluid intake.
-
Encourage regular physical activity as appropriate for the patient.
-
-
Pharmacological Intervention:
-
If lifestyle modifications are insufficient, consider the use of a laxative. While specific protocols from trials are not detailed in published literature, standard clinical practice would suggest starting with a mild osmotic laxative. A phase 3 study noted that constipation was "sufficiently controllable by using laxatives as needed".[8]
-
-
Dose Adjustment:
-
If constipation persists or is bothersome, a dose reduction of this compound may be considered, followed by careful monitoring of serum potassium levels.
-
Managing Diarrhea
Initial Assessment:
-
Evaluate the frequency, consistency, and volume of stools.
-
Rule out other potential causes of diarrhea, such as infection or concomitant medications.
Management Protocol:
-
Supportive Care:
-
Ensure adequate hydration and electrolyte replacement, as needed.
-
Advise a bland diet temporarily.
-
-
Pharmacological Intervention:
-
If diarrhea is persistent and not attributable to other causes, antidiarrheal agents may be considered, although specific recommendations from clinical trials are not available.
-
-
Dose Adjustment:
-
If diarrhea is determined to be related to this compound and is persistent, a temporary interruption or dose reduction of the study drug may be warranted, with close monitoring of serum potassium.
-
Quantitative Data from Clinical Trials
The following tables summarize the incidence of common gastrointestinal adverse events in key clinical trials of this compound.
Table 1: Incidence of Gastrointestinal Adverse Events in the AMETHYST-DN Trial (52 Weeks)
| Adverse Event | Incidence (%) |
| Constipation | 6.3% |
| Diarrhea | 5.6% |
Source: Data from the AMETHYST-DN randomized clinical trial.[1][9][10]
Table 2: Incidence of Gastrointestinal Adverse Events in Pooled Analysis of this compound Clinical Trials
| Adverse Event | Incidence (%) |
| Constipation | 7.2% |
| Diarrhea | 4.8% |
| Nausea | 2.3% |
| Abdominal Discomfort | 2.0% |
| Flatulence | 2.0% |
Source: Pooled data from multiple clinical trials.[4][5][7]
Table 3: Incidence of Gastrointestinal Adverse Events in the OPAL-HK Trial (Initial 4-Week Phase)
| Adverse Event | Incidence (%) |
| Constipation | 11% |
| Diarrhea | 3% |
Source: Data from the OPAL-HK clinical trial.[6]
Experimental Protocols
Key Clinical Trial Methodologies for Adverse Event Monitoring
1. AMETHYST-DN Trial (NCT01371747):
-
Study Design: A 52-week, phase 2, multicenter, open-label, dose-ranging, randomized clinical trial.[11]
-
Patient Population: 306 outpatients with type 2 diabetes, an estimated glomerular filtration rate (eGFR) of 15 to <60 mL/min/1.73 m², and a serum potassium level >5.0 mEq/L, who were receiving RAAS inhibitors.[11]
-
Adverse Event Monitoring: The primary safety endpoint was the incidence of adverse events through 52 weeks of treatment.[9] Patients were monitored at regular intervals, with a minimum of 10 visits in the first 8 weeks and a minimum of 11 additional visits for the subsequent 44 weeks.
-
Management of Adverse Events: The protocol allowed for the titration of the this compound dose to achieve and maintain a target serum potassium level. While specific instructions for managing GI side effects are not detailed in the primary publications, the approach was generally supportive, with interventions like laxatives for constipation being used as needed.[8]
2. OPAL-HK Trial (NCT01810939):
-
Study Design: A two-part, single-blind, phase 3 study with an initial 4-week treatment phase followed by an 8-week randomized withdrawal phase.[12]
-
Patient Population: 243 patients with chronic kidney disease (CKD) stages 3 or 4, serum potassium levels between 5.1 and <6.5 mEq/L, and receiving RAAS inhibitors.[12]
-
Adverse Event Monitoring: Safety and tolerability were assessed by monitoring all adverse events throughout the study.[11]
-
Management of Adverse Events: The study protocol included dose adjustments of this compound based on serum potassium levels. For GI side effects, management was at the discretion of the investigator and typically involved standard supportive care. For constipation, the use of laxatives was permitted.[8]
Visualizations
Diagram 1: Troubleshooting Workflow for Constipation
Caption: A stepwise approach to managing constipation in patients receiving this compound.
Diagram 2: Troubleshooting Workflow for Diarrhea
Caption: A decision-making workflow for the management of diarrhea during this compound therapy.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. orpdl.org [orpdl.org]
- 4. drugs.com [drugs.com]
- 5. Safety and Tolerability of the Potassium Binder this compound From a Global Pharmacovigilance Database Collected Over 4 Years Compared with Data from the Clinical Trial Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dtb.bmj.com [dtb.bmj.com]
- 7. Inpatient Study | VELTASSA® (this compound) [veltassa.com]
- 8. Efficacy and safety of this compound for hyperkalemia: a randomized, placebo-controlled phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on Serum Potassium Level in Patients With Hyperkalemia and Diabetic Kidney Disease: The AMETHYST-DN Randomized Clinical Trial. | Read by QxMD [read.qxmd.com]
- 10. researchgate.net [researchgate.net]
- 11. Safety and Efficacy of this compound in Hyperkalemic Patients with CKD: A Pooled Analysis of Three Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of this compound: Comparing OPAL-HK data with untreated real-world patients in the United Kingdom—A retrospective, propensity-matched analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Patiromer Dosage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective use of patiromer to achieve and maintain normokalemia in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of this compound and how should it be adjusted?
The recommended starting dose for adults is 8.4 grams administered orally once daily.[1][2][3] For pediatric patients aged 12 years and older, the initial dose is 4 grams once daily.[1][4]
Dosage Titration:
-
Monitor serum potassium (K+) levels and adjust the dose based on the desired target range.
-
Dose adjustments, either increases or decreases, can be made at intervals of one week or longer to achieve the target potassium level.[2][4]
-
The dose is typically adjusted in increments of 8.4 grams for adults.[2]
Q2: What should I do if the target serum potassium level is not achieved after the initial dose?
If normokalemia is not achieved, the dose of this compound can be titrated upwards. Based on clinical trial protocols, the dose can be increased in increments (e.g., 8.4 g for adults) at intervals of at least one week.[2][6] It is crucial to continue monitoring serum K+ levels to guide these adjustments. The primary goal is to maintain serum K+ within the target range, often defined as 3.8 to <5.1 mEq/L.[6][7]
Q3: How quickly does this compound begin to lower serum potassium?
This compound has a delayed onset of action. A significant reduction in serum potassium is typically observed approximately 7 hours after the first dose.[8][9] Levels continue to decrease over the next 24 to 48 hours with continued administration.[8] Due to this delayed onset, this compound should not be used as an emergency treatment for life-threatening hyperkalemia.[5][7][8]
Q4: What are the most common adverse events to monitor for during this compound administration?
The most frequently observed adverse events are primarily gastrointestinal. Researchers should monitor for:
-
Constipation: The most common side effect, occurring in approximately 7.2% of patients.[5]
-
Hypomagnesemia: this compound can also bind magnesium in the colon, leading to low serum magnesium levels. This was reported in about 5.3% of adult patients. Regular monitoring of serum magnesium is recommended.[1][5]
-
Other GI Effects: Diarrhea, nausea, abdominal discomfort, and flatulence are also possible.[5]
-
Hypokalemia: Over-titration can lead to serum potassium levels falling below the normal range. Hypokalemia (K+ <3.5 mEq/L) occurred in approximately 3% of patients in a key clinical trial.[10]
Q5: How should this compound be administered to avoid interactions with other orally administered experimental compounds?
This compound is a non-absorbed polymer that can bind to other oral medications in the gastrointestinal tract, potentially reducing their absorption and efficacy.[7][11][12] To minimize this interaction, it is critical to separate administration times.
-
Rule: Administer other oral medications at least 3 hours before or 3 hours after taking this compound.[3][7][8]
-
Evidence: Clinical studies in healthy volunteers confirmed that a 3-hour separation was sufficient to prevent clinically significant interactions with drugs like ciprofloxacin, levothyroxine, and metformin.[12][13]
Q6: What is the mechanism of action for this compound?
This compound is a non-absorbed, cation exchange polymer that contains a calcium-sorbitol counterion.[11] It works primarily in the lumen of the gastrointestinal tract, with highest activity in the colon where potassium concentration is greatest.[12][14] Here, it binds to free potassium ions, exchanging them for calcium. This bound potassium is then excreted in the feces, which reduces the total amount of potassium absorbed into the bloodstream and effectively lowers serum potassium levels.[8][14]
Data Presentation: Efficacy and Safety from Clinical Trials
The following tables summarize key quantitative data from pivotal clinical studies on this compound.
Table 1: this compound Efficacy in Lowering Serum Potassium (OPAL-HK Trial)
| Parameter | Result | Citation |
| Patient Population | Patients with Chronic Kidney Disease (CKD) on RAAS inhibitors | [10] |
| Mean Change in Serum K+ (at 4 weeks) | -1.01 mEq/L (p<0.001) | [7][10] |
| Patients Reaching Target K+ (3.8 to <5.1 mEq/L) | 76% | [7][10] |
| Recurrence of Hyperkalemia (vs. Placebo) | 15% with this compound vs. 60% with placebo (p<0.001) | [10] |
Table 2: Dose-Dependent Efficacy of this compound (AMETHYST-DN Trial)
| Initial this compound Dose (Twice Daily) | Baseline Serum K+ (mEq/L) | Mean K+ Reduction at Week 4 (mEq/L) | Citation |
| 4.2 g | 5.0 - 5.5 | -0.35 | [13] |
| 8.4 g | 5.0 - 5.5 | -0.51 | [13] |
| 8.4 g | >5.5 - 5.9 | -0.87 | [13] |
| 12.6 g | 5.0 - 5.5 | -0.55 | [13] |
| 16.8 g | >5.5 - 5.9 | -0.92 | [7] |
Table 3: Common Adverse Events (Incidence ≥ 2%)
| Adverse Event | Incidence in Adult Patients | Citation |
| Constipation | 7.2% | [5] |
| Hypomagnesemia | 5.3% | [5] |
| Diarrhea | 4.8% | [5] |
| Nausea | 2.3% | [5] |
| Abdominal Discomfort | 2.0% | [5] |
| Flatulence | 2.0% | [5] |
Key Experimental Protocols
Protocol Summary: Phase 3, Two-Part, Single-Blind, Randomized Withdrawal Study (OPAL-HK)
This protocol provides a framework for assessing the efficacy and safety of this compound.[7][10]
-
Objective: To evaluate the efficacy of this compound in treating hyperkalemia in patients with CKD who are receiving renin-angiotensin-aldosterone system (RAAS) inhibitors.[7]
-
Patient Population: Individuals with CKD (eGFR 15 to <60 mL/min/1.73 m²) on stable RAAS inhibitor therapy with a baseline serum K+ of 5.1 to <6.5 mEq/L.[15][16]
-
Phase 1: Initial Treatment Phase (4 weeks)
-
All eligible participants receive this compound.
-
The starting dose is based on baseline serum K+: 8.4 g/day (4.2 g twice daily) for K+ 5.1 to <5.5 mEq/L, and 16.8 g/day (8.4 g twice daily) for K+ 5.5 to <6.5 mEq/L.[13]
-
Doses are titrated as needed to achieve and maintain a target serum K+ of 3.8 to <5.1 mEq/L.
-
Primary Endpoint: Mean change in serum K+ from baseline to week 4.[10]
-
-
Phase 2: Randomized Withdrawal Phase (8 weeks)
-
Only patients who achieved the target serum K+ in Phase 1 are included.
-
Participants are randomized to either continue their stable this compound dose or switch to a matching placebo.
-
Primary Endpoint: Comparison of the change in serum K+ between the this compound and placebo groups. The recurrence of hyperkalemia (K+ ≥5.5 mEq/L) is a key metric.[10]
-
-
Monitoring: Serum potassium and other electrolytes (e.g., magnesium) are monitored at regular intervals throughout both phases. Adverse events are recorded at each visit.
Visualizations
Caption: this compound binds potassium in the colon, increasing fecal excretion to lower serum potassium.
Caption: Decision workflow for adjusting this compound dosage based on weekly serum potassium levels.
Caption: Administer other oral drugs at least 3 hours before or 3 hours after this compound.
References
- 1. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. drugs.com [drugs.com]
- 4. droracle.ai [droracle.ai]
- 5. Dosing & Titration | VELTASSA® (this compound) [veltassa.com]
- 6. Evaluation of an individualized dose titration regimen of this compound to prevent hyperkalaemia in patients with heart failure and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmcp.org [jmcp.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound induces rapid and sustained potassium lowering in patients with chronic kidney disease and hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound in patients with kidney disease and hyperkalemia receiving RAAS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Evaluation of the Potential for Drug Interactions With this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. nice.org.uk [nice.org.uk]
Technical Support Center: Patiromer Formulation and Administration
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the impact of food on the efficacy and administration of Patiromer.
Frequently Asked Questions (FAQs)
Q1: How does food intake affect the efficacy of this compound?
A1: Clinical trial data indicates that this compound is equally effective and well-tolerated when administered with or without food. The TOURMALINE study, a phase 4, prospective, open-label, randomized trial, directly compared the efficacy and safety of this compound in patients with hyperkalemia when taken with or without food. The study found no clinically significant difference in the reduction of serum potassium levels between the two groups.[1]
Q2: What is the recommended administration of this compound in relation to meals?
A2: this compound can be taken with or without food, offering dosing flexibility.[1][2][3] Initially, it was recommended to be taken with food; however, the findings from the TOURMALINE study led to a change in the prescribing information, which now states that it can be administered regardless of meals.[1][4]
Q3: Are there any specific foods or beverages that should be avoided when taking this compound?
A3: this compound should not be mixed with hot liquids or hot foods, nor should it be heated (e.g., in a microwave). While it can be mixed with a variety of beverages (e.g., water, apple juice, cranberry juice) and soft foods (e.g., applesauce, yogurt, pudding), the potassium content of these mixers should be considered as part of the patient's dietary restrictions.
Q4: How should this compound be prepared for administration?
A4: this compound is a powder that must be mixed with water, other beverages, or soft foods before administration. It should not be taken in its dry form. To prepare, the prescribed dose of the powder should be stirred into a small amount of the chosen liquid or soft food until fully mixed. If any powder remains in the container, more liquid or soft food should be added, stirred, and consumed to ensure the entire dose is taken.
Q5: Does the timing of other oral medications relative to this compound administration matter?
A5: Yes, it is critical to separate the administration of this compound from other oral medications. It is recommended to take other oral drugs at least 3 hours before or 3 hours after taking this compound. This is because this compound is a non-absorbed, potassium-binding polymer that can also bind to other oral medications in the gastrointestinal tract, potentially reducing their absorption and efficacy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low reduction in serum potassium levels. | 1. Adherence: The patient may not be taking the full prescribed dose. 2. Preparation: The medication may not be prepared correctly, leading to incomplete dosing. 3. Dietary Potassium: The patient's dietary potassium intake may have significantly increased. | 1. Reinforce the importance of daily dosing. 2. Review the preparation instructions with the patient, ensuring they understand to consume any remaining mixture. 3. Re-evaluate the patient's diet and provide counseling on potassium intake. |
| Patient reports constipation. | Constipation is a known side effect of this compound.[2] | 1. Ensure adequate fluid intake. 2. Review the patient's diet for sufficient fiber. 3. Consider a stool softener if constipation persists. |
| Difficulty with the taste or texture of the mixture. | Patient preference for the vehicle used for mixing. | 1. Suggest trying different recommended beverages (e.g., various fruit juices) or soft foods (e.g., yogurt, pudding) to find a more palatable option. |
| Concern about interaction with other medications. | This compound can bind to other oral medications, reducing their absorption. | 1. Emphasize the importance of the 3-hour dosing window before and after other oral medications. 2. Review the patient's complete medication list to identify any potential interactions that require specific timing adjustments. |
Data Presentation
Table 1: Baseline Demographics and Characteristics of Patients in the TOURMALINE Study
| Characteristic | This compound Without Food (n=55) | This compound With Food (n=57) |
| Age (years), mean (SD) | 66.1 (10.5) | 65.4 (10.2) |
| Male, n (%) | 33 (60.0) | 35 (61.4) |
| Race, n (%) | ||
| White | 38 (69.1) | 41 (71.9) |
| Black or African American | 15 (27.3) | 14 (24.6) |
| Other | 2 (3.6) | 2 (3.5) |
| Chronic Kidney Disease, n (%) | 42 (76.4) | 43 (75.4) |
| Diabetes Mellitus, n (%) | 45 (81.8) | 47 (82.5) |
| Heart Failure, n (%) | 31 (56.4) | 33 (57.9) |
| Baseline Serum Potassium (mEq/L), mean (SD) | 5.44 (0.41) | 5.34 (0.38) |
Data adapted from the TOURMALINE clinical trial.[2]
Table 2: Efficacy of this compound With and Without Food (TOURMALINE Study)
| Endpoint | This compound Without Food | This compound With Food |
| Proportion of patients with serum potassium in target range (3.8–5.0 mEq/L) at Week 3 or 4, % (95% CI) | 82.5 (70.1–91.3) | 87.3 (75.5–94.7) |
| Mean change in serum potassium from baseline to Week 4 (mEq/L), LS mean (SE) | -0.62 (0.08) | -0.65 (0.08) |
CI: Confidence Interval; LS: Least Squares; SE: Standard Error.[2]
Table 3: Common Adverse Events in the TOURMALINE Study
| Adverse Event | This compound Without Food (n=55), n (%) | This compound With Food (n=57), n (%) |
| Diarrhea | 3 (5.5) | 3 (5.3) |
| Constipation | 2 (3.6) | 2 (3.5) |
| Increased blood creatine (B1669601) phosphokinase | 1 (1.8) | 3 (5.3) |
Events occurring in ≥3 patients overall are shown.[2]
Experimental Protocols
Protocol: The TOURMALINE Study (Phase 4 Clinical Trial)
Objective: To compare the efficacy and safety of this compound administered once daily with or without food for the treatment of hyperkalemia.
Study Design: A prospective, open-label, randomized, parallel-group study.
Patient Population: Adult patients (≥18 years old) with hyperkalemia (serum potassium ≥5.0 mEq/L).
Methodology:
-
Screening: Patients with two separate serum potassium measurements >5.0 mEq/L were enrolled.
-
Randomization: Patients were randomized in a 1:1 ratio to receive this compound either with food or without food.
-
Dosing and Titration:
-
The initial dose for all patients was 8.4 g of this compound once daily.
-
The dose could be adjusted (increased or decreased by 8.4 g/day ) at Day 3 and then weekly to a maximum of 25.2 g/day .
-
The goal of titration was to achieve and maintain serum potassium levels within the target range of 3.8–5.0 mEq/L.
-
-
Administration:
-
With Food Group: Patients were instructed to take their this compound dose with a specific meal.
-
Without Food Group: Patients were instructed to take their this compound dose at a time maximally separated from meals and other oral medications.
-
-
Assessments:
-
Serum potassium levels were measured at baseline, Day 3, and Weeks 1, 2, 3, and 4.
-
Safety was assessed through the monitoring of adverse events and clinical laboratory tests.
-
-
Primary Efficacy Endpoint: The proportion of patients with a serum potassium level within the target range (3.8–5.0 mEq/L) at either Week 3 or Week 4.
-
Secondary Efficacy Endpoint: The change in serum potassium from baseline to Week 4.
Visualizations
Caption: Experimental workflow of the TOURMALINE clinical trial.
Caption: Mechanism of action of this compound in the gastrointestinal tract.
References
- 1. Clinical Efficacy, Safety, Tolerability, and Real-World Data of this compound for the Treatment of Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Lowers Serum Potassium When Taken without Food: Comparison to Dosing with Food from an Open-Label, Randomized, Parallel Group Hyperkalemia Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound in Hyperkalemic Patients Taking and Not Taking RAAS Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Addressing and monitoring for hypomagnesemia with long-term Patiromer use.
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing and monitoring for hypomagnesemia during long-term Patiromer use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to hypomagnesemia?
A1: this compound is a non-absorbed, potassium-binding polymer that operates in the gastrointestinal tract.[1][2][3] It contains a calcium-sorbitol counterion.[1] When administered orally, this compound binds to free potassium ions in the GI tract, primarily the colon, in exchange for calcium ions.[3][4][5] This action prevents potassium absorption into the bloodstream and increases its fecal excretion, thereby lowering serum potassium levels.[1][3][4] However, this compound can also bind to other divalent cations, including magnesium, in the colon.[1][4][6][7] This non-specific binding leads to increased fecal excretion of magnesium, which can result in hypomagnesemia (low serum magnesium levels).[1][4][6][7][8]
Q2: What is the reported incidence of hypomagnesemia with long-term this compound use in clinical trials?
A2: Hypomagnesemia is a recognized adverse reaction associated with this compound treatment.[6][7] In clinical studies, hypomagnesemia was reported as an adverse reaction in 5.3% of adult patients.[6][7][9] Approximately 9% of adult patients in clinical trials developed a serum magnesium level below 1.4 mg/dL.[6][7][9] The AMETHYST-DN trial, which studied this compound for up to 52 weeks, reported hypomagnesemia as the most common adverse event at a rate of 7.2%.[10][11] A potential dose-dependent relationship has been suggested, with higher doses of this compound possibly correlating with a higher incidence of hypomagnesemia.[10]
Q3: What are the recommendations for monitoring serum magnesium levels during long-term this compound administration in a research setting?
A3: Regular monitoring of serum magnesium is crucial during long-term this compound studies. It is recommended to monitor serum magnesium levels throughout the treatment period.[1][9] One guideline suggests monthly monitoring of serum magnesium to maintain levels within the desired therapeutic range of 0.7-1.2 mmol/L.[12] Monitoring should be considered at baseline and then periodically throughout the study, with increased frequency after any dose adjustments of this compound.[11][12]
Q4: How should this compound-induced hypomagnesemia be managed in a research setting?
A4: If hypomagnesemia develops, magnesium supplementation should be considered.[1][6][7][9] In clinical trials, cases of moderate hypomagnesemia were resolved with over-the-counter magnesium replacement while this compound was continued.[13] If oral magnesium supplements are administered, they should be given at least 3 hours before or 3 hours after this compound to avoid co-administration and potential binding.[14][15] In cases of persistent or severe hypomagnesemia, dose reduction or discontinuation of this compound may be necessary.[12]
Troubleshooting Guide
Problem: A significant number of subjects in our long-term study are developing hypomagnesemia.
Possible Causes and Solutions:
-
High this compound Dosage: Higher doses of this compound may be associated with an increased incidence of hypomagnesemia.[10]
-
Troubleshooting Step: Evaluate if a lower effective dose of this compound can be used to achieve the desired serum potassium levels while minimizing magnesium depletion.
-
-
Inadequate Magnesium Intake: The diet of the study subjects may be deficient in magnesium.
-
Troubleshooting Step: Assess the magnesium content of the subjects' diet and consider standardization or supplementation if necessary.
-
-
Concomitant Medications: Other medications being administered in the study protocol may also contribute to magnesium loss.
-
Troubleshooting Step: Review all concomitant medications for known effects on magnesium levels (e.g., diuretics, proton pump inhibitors) and consider their potential additive effects.[8]
-
Problem: Serum magnesium levels are not responding to oral magnesium supplementation.
Possible Causes and Solutions:
-
Timing of Supplementation: Oral magnesium supplements may be binding to this compound in the GI tract.
-
Type of Magnesium Supplement: The bioavailability of different magnesium formulations can vary.
-
Troubleshooting Step: Consider using a magnesium supplement with higher bioavailability, such as magnesium citrate, glycinate, or chloride.
-
-
Severe Magnesium Depletion: The degree of hypomagnesemia may be too severe to be corrected by oral supplementation alone.
-
Troubleshooting Step: In a clinical research setting, intravenous magnesium replacement may be warranted under appropriate medical supervision.
-
Data Presentation
Table 1: Incidence of Hypomagnesemia in Key this compound Clinical Trials
| Clinical Trial | Duration | Incidence of Hypomagnesemia (Adverse Event) | Percentage of Patients with Serum Magnesium < 1.4 mg/dL |
| Pooled Clinical Trials | N/A | 5.3% | ~9% |
| AMETHYST-DN | 52 weeks | 7.2% | Not explicitly reported |
| OPAL-HK | 4 weeks (initial phase) | 3% | Not explicitly reported |
Table 2: Summary of Serum Magnesium Changes in the TOURMALINE Study
| Parameter | Baseline (Mean ± SD) | Change from Baseline to Week 4 (Mean ± SD) | P-value |
| Serum Magnesium (mg/dL) | 2.2 ± 0.3 | -0.2 ± 0.2 | <0.001 |
Experimental Protocols
Protocol: Measurement of Serum Magnesium Concentration
1. Principle: This protocol describes the colorimetric determination of magnesium concentration in serum using a xylidyl blue method. Magnesium ions form a colored complex with xylidyl blue in an alkaline medium. The intensity of the color is proportional to the magnesium concentration.
2. Materials:
-
Spectrophotometer
-
Centrifuge
-
Micropipettes and tips
-
Test tubes
-
Magnesium reagent kit (Xylidyl blue method)
-
Serum samples
-
Magnesium standards
-
Deionized water
3. Procedure:
-
Sample Preparation:
-
Collect whole blood into a serum separator tube.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the serum.
-
Carefully aspirate the serum for analysis.
-
-
Assay:
-
Label test tubes for blank, standards, and samples.
-
Pipette 1.0 mL of the magnesium reagent into each tube.
-
Add 10 µL of deionized water to the blank tube.
-
Add 10 µL of each magnesium standard to the respective standard tubes.
-
Add 10 µL of each serum sample to the respective sample tubes.
-
Mix the contents of each tube thoroughly.
-
Incubate at room temperature for 5 minutes.
-
-
Measurement:
-
Set the spectrophotometer to a wavelength of 520 nm.
-
Zero the spectrophotometer with the blank.
-
Read the absorbance of the standards and samples.
-
-
Calculation:
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of magnesium in the serum samples from the standard curve.
-
Visualizations
Caption: Mechanism of this compound action and induction of hypomagnesemia.
Caption: Workflow for monitoring and managing hypomagnesemia.
References
- 1. medicine.com [medicine.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound sorbitex calcium? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. fpnotebook.com [fpnotebook.com]
- 6. Treatment for Hyperkalemia | VELTASSA® (this compound) [veltassa.com]
- 7. Inpatient Study | VELTASSA® (this compound) [veltassa.com]
- 8. researchgate.net [researchgate.net]
- 9. Safety and Tolerability of the Potassium Binder this compound From a Global Pharmacovigilance Database Collected Over 4 Years Compared with Data from the Clinical Trial Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Efficacy, Safety, Tolerability, and Real-World Data of this compound for the Treatment of Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. gmmmg.nhs.uk [gmmmg.nhs.uk]
- 13. Effects of the Potassium-Binding Polymer this compound on Markers of Mineral Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systematic Review and Meta-Analysis of this compound and Sodium Zirconium Cyclosilicate: A New Armamentarium for the Treatment of Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
Technical Support Center: Mitigating Drug-Drug Interactions with Co-administered Oral Medications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It is designed to address specific issues encountered during the experimental evaluation of oral drug-drug interactions (DDIs).
Section 1: Troubleshooting Guides
This section offers solutions to common problems encountered during in vitro and in silico DDI assessment.
Guide 1: Troubleshooting In Vitro Cytochrome P450 (CYP) Inhibition Assays
Issue: Unexpected shifts or high variability in IC50 values.
| Potential Cause | Troubleshooting Steps & Solutions |
| Pre-incubation Conditions (for Time-Dependent Inhibition - TDI) | An IC50 shift of greater than 1.5 is generally considered significant, indicating time-dependent inhibition.[1] If no shift is observed when one is expected, or a shift is seen for a known reversible inhibitor, verify pre-incubation times and the presence/absence of NADPH. For solely reversible inhibitors, all three experimental conditions (0 min pre-incubation, 30 min pre-incubation without NADPH, and 30 min pre-incubation with NADPH) should yield similar IC50 values.[1] |
| Microsomal Protein Concentration | High concentrations of human liver microsomes (HLM) can lead to extensive non-specific binding of the inhibitor, reducing its free concentration and causing an artificially high IC50 value.[2][3] It is recommended to use low protein concentrations (e.g., 0.1-0.2 mg/mL) to minimize this effect.[2] |
| Inhibitor Depletion | For rapidly metabolized inhibitors, pre-incubation with high concentrations of HLMs can lead to significant inhibitor depletion, resulting in an underestimation of the inhibitory potential.[3] Using a non-dilution method with lower HLM concentrations can improve the sensitivity of the assay for metabolism-dependent inhibitors.[3] |
| Substrate Concentration | The concentration of the probe substrate should be at or near its Michaelis-Menten constant (Km). Using substrate concentrations significantly higher than the Km can lead to an overestimation of the IC50 value.[2] |
| Solvent Effects | Ensure the final concentration of organic solvents like DMSO is consistent across all wells and kept low (ideally below 0.5%) to prevent direct inhibition of CYP activity.[2] |
| High Variability Between Replicates | This can often be attributed to pipetting inaccuracies, especially with small volumes. Ensure pipettes are properly calibrated. Inconsistent incubation temperatures can also contribute, so maintain a constant 37°C.[2] |
Guide 2: Troubleshooting Caco-2 Permeability Assays
Issue: High variability in apparent permeability coefficient (Papp) values.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inter-laboratory Variability | Significant variability in Papp values exists between laboratories due to differences in experimental protocols.[4][5][6] This can impact the accuracy of in vivo absorption predictions. When comparing data, it is crucial to consider the specific cell passage number, filter membrane material, and cell density used.[6] |
| Cell Monolayer Integrity | Verify the integrity of the Caco-2 cell monolayers by measuring transepithelial electrical resistance (TEER) before and after the experiment. Low TEER values suggest a compromised monolayer. |
| Efflux Transporter Activity | Caco-2 cells express efflux transporters like P-glycoprotein (P-gp). If a compound is a substrate for these transporters, its apparent permeability will be underestimated. To confirm, run the assay in the presence of a known inhibitor of the suspected transporter. An increase in permeability with the inhibitor suggests active efflux. |
| Compound Stability and Recovery | Assess the stability of the test compound in the assay buffer. Poor recovery can be due to degradation or non-specific binding to the assay plates. Using low-binding plates and ensuring proper sample handling can mitigate this. |
Guide 3: Troubleshooting Physiologically-Based Pharmacokinetic (PBPK) Modeling
Issue: Poor prediction of clinical DDI outcomes from PBPK models.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inaccurate Input Parameters | The accuracy of PBPK models heavily relies on the quality of in vitro input data (e.g., Ki, k_inact, EC50). Inconsistencies or errors in these initial parameters will lead to poor predictions.[7] Re-evaluate the in vitro experiments for any potential issues outlined in the guides above. |
| Model Verification | There is a need for increased verification of both model inputs and outputs.[7] Validate the model by comparing predicted pharmacokinetic values against observed clinical data where available. Predicted values should ideally fall within a twofold range of the observed data. |
| Missing Mechanistic Pathways | Ensure all relevant metabolic and transport pathways are included in the model. The contribution of metabolites to the overall DDI should also be considered, especially if they are pharmacologically active or present at significant concentrations.[8] |
| Special Populations | Standard models may not accurately predict DDIs in special populations (e.g., pediatrics, patients with organ impairment) without specific physiological adjustments.[[“]][10] |
Section 2: Frequently Asked Questions (FAQs)
In Vitro DDI Assessment
-
Q1: My positive control for CYP induction (e.g., rifampicin (B610482) for CYP3A4) is showing a lower than expected response. What should I do?
-
A1: First, verify the concentration and purity of the positive control. Ensure that the treatment period was sufficient (typically 2-3 days for hepatocytes).[11] Check for cytotoxicity at the concentration used, as this can suppress the induction response. It's also known that the inductive response of some CYP isoforms can be variable between hepatocyte donors.[12]
-
-
Q2: What is an IC50 shift assay and how do I interpret the results?
-
A2: An IC50 shift assay is used to determine if a compound is a time-dependent inhibitor of a CYP enzyme. The IC50 is measured with and without a pre-incubation step with NADPH. A significant decrease in the IC50 value after pre-incubation with NADPH (often a fold shift >1.5) suggests time-dependent inhibition.[1] This is of higher concern than reversible inhibition as it may require de novo enzyme synthesis to restore activity.[1]
-
-
Q3: I've identified a new major metabolite in human plasma that was not present in preclinical species. What are the next steps for DDI assessment?
-
A3: According to regulatory guidance, if a metabolite's exposure (AUC) is ≥25% of the parent drug's AUC, its potential to act as an inhibitor of major CYP enzymes and transporters should be evaluated in vitro. You will also need to perform reaction phenotyping to identify the enzymes responsible for the formation of this metabolite.
-
-
Q4: How do I select the appropriate concentrations for my in vitro DDI studies?
-
A4: Test concentrations should be based on expected human plasma concentrations and the intended clinical dose. It is also crucial to consider the compound's solubility and potential for cytotoxicity in the in vitro system, as these factors can confound the results.[12]
-
From In Vitro to In Vivo
-
Q5: My in vitro data suggests a significant DDI, but the clinical study showed no effect. What are the common reasons for this discrepancy?
-
A5: This is a common challenge in drug development. Reasons for poor in vitro-in vivo correlation (IVIVC) can include:
-
Overly conservative in vitro models that don't account for compensatory clearance pathways in vivo.
-
Incorrect estimation of the unbound inhibitor concentration at the enzyme or transporter site in vivo.
-
Contribution of metabolites that were not assessed in vitro.
-
Interspecies differences in metabolism if preclinical models were heavily relied upon.
-
-
-
Q6: What are the common pitfalls in designing a clinical DDI study?
-
A6: Common pitfalls include:
-
Choosing an inappropriate probe substrate or inhibitor/inducer.[5]
-
Inadequate washout periods in crossover studies, especially when a strong inhibitor is used.[5]
-
Using a dose of the investigational drug that does not result in clinically relevant plasma concentrations.[13]
-
Not accounting for the variability in patient populations, which may necessitate a larger sample size.[5]
-
-
Mitigation Strategies
-
Q7: How can formulation strategies mitigate DDIs?
-
A7: Formulation can play a crucial role. For example:
-
Lipid-based formulations (e.g., SMEDDS/SNEDDS): These can enhance the solubility and absorption of poorly water-soluble drugs, potentially bypassing intestinal metabolism and reducing the impact of food on absorption.[14][15][16][17]
-
Solid Lipid Nanoparticles (SLNs): Encapsulating a drug in SLNs can protect it from degradation in the GI tract and prevent interactions with other co-administered drugs. For instance, encapsulating rifampicin in SLNs has been shown to reduce its degradation at acidic pH and limit its interaction with isoniazid.[18]
-
Controlled-release formulations: These can modify the rate and site of drug release, which can help to separate the absorption of two interacting drugs in the gastrointestinal tract.
-
-
-
Q8: When should PBPK modeling be used in a DDI assessment program?
-
A8: PBPK modeling is a valuable tool throughout drug development. It can be used early on to predict the DDI potential of a new drug candidate and to design informative clinical DDI studies.[18] In some cases, robust PBPK models can even be used in lieu of a clinical study, particularly for assessing DDIs in vulnerable populations where conducting trials is ethically challenging.[[“]]
-
Section 3: Quantitative Data Summary
The following tables provide examples of quantitative data used in DDI assessment.
Table 1: Example In Vitro Inhibition Data and In Vivo DDI Outcomes
| Perpetrator Drug | Victim Drug (CYP Substrate) | In Vitro IC50/Ki (μM) | Clinical DDI Outcome (Victim AUC Ratio) |
| Atorvastatin | Warfarin (CYP2C9) | 8.65 ± 1.92 | ~1.1-1.2[19] |
| Fluvastatin | Warfarin (CYP2C9) | 5.86 ± 0.91 | Clinically significant interaction observed |
| Isavuconazole | S-Warfarin (CYP2C9) | Not specified | 1.11 (1.06, 1.16)[19] |
| Isavuconazole | R-Warfarin (CYP3A4) | Not specified | 1.20 (1.17, 1.24)[19] |
Table 2: Example of Formulation Impact on Drug Degradation and Interaction
| Drug(s) | Formulation | Condition | % Degradation of Rifampicin |
| Rifampicin | Free Drug | pH 1.2, 4h | 26.5%[18] |
| Rifampicin + Isoniazid | Free Drugs | pH 1.2, 4h | 48.81%[18] |
| Rifampicin | Solid Lipid Nanoparticles | pH 1.2, 4h | ~9%[18] |
| Rifampicin + Isoniazid | SLNs (Rifampicin) + Free (Isoniazid) | pH 1.2, 4h | ~20%[18] |
| Rifampicin + Isoniazid | SLNs (both drugs) | pH 1.2, 4h | 12.35%[18] |
Section 4: Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
CYP probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
Test compound and positive control inhibitor
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with internal standard for reaction termination
-
-
Procedure:
-
Prepare a dilution series of the test compound.
-
In a 96-well plate, add HLMs, buffer, and the test compound at various concentrations.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the CYP probe substrate and NADPH regenerating system.
-
Incubate at 37°C for a predetermined time within the linear range of metabolite formation.
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for metabolite formation using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
-
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12- or 24-well)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (high and low permeability)
-
Lucifer yellow for monolayer integrity testing
-
-
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Prior to the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and replace with fresh buffer.
-
At the end of the experiment, collect samples from both donor and receiver compartments.
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for an efflux transporter.
-
Section 5: Visualizations
Diagram 1: General Workflow for DDI Risk Assessment
Caption: A typical workflow for assessing drug-drug interaction risk.
Diagram 2: Logic for Investigating an Unexpected In Vitro Result
References
- 1. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 2. benchchem.com [benchchem.com]
- 3. xenotech.com [xenotech.com]
- 4. Sorafenib paradoxically activates the RAS/RAF/ERK pathway in polyclonal human NK cells during expansion and thereby enhances effector functions in a dose‐ and time‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Studies on Drug–Drug Interactions Involving Metabolism and Transport: Methodology, Pitfalls, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrating In Vitro, Modeling, and In Vivo Approaches to Investigate Warfarin Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics and pharmacodynamics of single dose (R)- and (S)-warfarin administered separately and together: relationship to VKORC1 genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medpace.com [medpace.com]
- 9. consensus.app [consensus.app]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. Nanoparticle-Based Rifampicin Delivery System Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. The MEK inhibitors enhance the efficacy of sorafenib against hepatocellular carcinoma cells through reducing p-ERK rebound - Hou - Translational Cancer Research [tcr.amegroups.org]
- 14. Encapsulation of Rifampicin in a solid lipid nanoparticulate system to limit its degradation and interaction with Isoniazid at acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. ERK5 signalling pathway is a novel target of sorafenib: Implication in EGF biology - PMC [pmc.ncbi.nlm.nih.gov]
Long-term safety and tolerability of Patiromer from pharmacovigilance data.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term safety and tolerability of Patiromer, based on pharmacovigilance data. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental analysis and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the overall long-term safety profile of this compound based on real-world pharmacovigilance data?
A1: Post-marketing data from a global pharmacovigilance database, encompassing approximately 45,000 patient-years of exposure, indicate that the long-term safety and tolerability profile of this compound in clinical practice is consistent with findings from clinical trials.[1][2][3] No new safety signals have been identified.[1][3]
Q2: What are the most common adverse events (AEs) reported for this compound in long-term use?
A2: The most frequently reported non-serious AEs in both clinical trials and real-world settings are gastrointestinal in nature.[4][5] These primarily include constipation and diarrhea.[3][4][6] The reporting rates for these events in the pharmacovigilance database were found to be slightly lower than or comparable to those in clinical trials.[3][6]
Q3: Are there any serious adverse events (SAEs) associated with long-term this compound use?
A3: While serious adverse events have been reported in patients taking this compound, a causal relationship has not been established for most.[4] The overall rate of serious AEs was lower in real-world use compared to clinical trials.[6] The most common SAEs reported in the pharmacovigilance database were dialysis and pneumonia.[6] It is important to note that patients on or potentially needing dialysis were excluded from clinical trials.[6]
Q4: What is the mortality rate associated with long-term this compound therapy in a real-world setting?
A4: The cumulative annualized mortality rate observed in the global pharmacovigilance database was 2.69 per 100 patient-years.[1][6][7] This is notably lower than the rate of 5.70 to 5.81 per 100 patient-years reported in the 52-week clinical trial program.[1][6][7] The most common reported causes of death were cardiac disorders, which is consistent with the patient population's underlying conditions.[1][6]
Q5: Are electrolyte disturbances a concern with long-term this compound use?
A5: this compound can be associated with electrolyte changes. Hypomagnesemia (low magnesium) and hypokalemia (low potassium) have been reported.[1][4] However, the reporting rates for these events in the pharmacovigilance database were substantially lower than the frequencies observed in clinical trials.[1][3] For instance, hypokalemia (serum potassium <3.5 mEq/L) was reported in 4.7% of patients in clinical trials, compared to a reporting rate of 0.45% in the post-marketing data.[3][6] A potential dose relationship between higher doses of this compound and a higher incidence of hypomagnesemia has been noted.[4]
Q6: How does the real-world patient population for this compound differ from the clinical trial population?
A6: The real-world patient population captured in the pharmacovigilance database is generally older, with 67% of patients aged over 65, compared to 59.8% in clinical trials.[1] The vast majority of real-world data comes from patients in the USA, with over 85% using the 8.4 g/day starting dose.[1][6]
Troubleshooting Guide for Researchers
This section provides guidance on potential issues that may arise during the analysis of this compound safety data.
Issue 1: Discrepancies in AE rates between clinical trial data and pharmacovigilance data.
-
Possible Cause: Differences in patient populations, reporting methods (solicited vs. unsolicited), and the duration of observation can lead to variations in reported AE rates.[1] Real-world data often includes a broader and more complex patient population than the highly selected subjects in clinical trials.
-
Troubleshooting Steps:
-
Stratify the analysis by patient demographics, comorbidities, and concomitant medications to identify potential confounding factors.
-
Compare the methods of data collection. Solicited reports from patient support programs may capture more AEs than unsolicited spontaneous reports.[1]
-
Consider the "healthy user effect" in observational studies, where patients who are prescribed a new medication may be healthier than the general population with the same condition.
-
Issue 2: Difficulty in establishing causality for a reported adverse event.
-
Possible Cause: The patient population using this compound often has multiple comorbidities, such as chronic kidney disease and heart failure, and is on multiple medications, making it challenging to attribute an adverse event solely to this compound.[4][7]
-
Troubleshooting Steps:
-
Utilize a standardized causality assessment system, such as the WHO-Uppsala Monitoring Centre system.[1]
-
Conduct a thorough review of the patient's medical history, concomitant medications, and the temporal relationship between drug administration and the onset of the event.
-
Perform a disproportionality analysis (e.g., calculating Reporting Odds Ratios) on the pharmacovigilance database to identify if the AE is reported more frequently with this compound compared to other drugs.
-
Data Presentation
Table 1: Comparison of Key Safety Data: Clinical Trials vs. Global Pharmacovigilance Database
| Safety Endpoint | Clinical Trial Program | Global Pharmacovigilance Database (Real-World) |
| Mortality Rate | 5.70 - 5.81 deaths per 100 patient-years[1][6][7] | 2.69 deaths per 100 patient-years[1][6][7] |
| Constipation | 7.2% of patients[1][6] | 6.90% reporting rate[1][3] |
| Diarrhea | 4.8% of patients[3][6] | 3.48% reporting rate[1][3] |
| Hypokalemia (<3.5 mEq/L) | 4.7% of patients[1][3][6] | 0.45% reporting rate ("blood potassium decreased")[1][3] |
| Hypomagnesemia | 5.3% of patients[1][3] | 0.02% reporting rate[1][3] |
| Blood Magnesium Decreased | 0.8% of patients[1][3] | 0.16% reporting rate[1][3] |
Experimental Protocols
Protocol 1: Analysis of Pharmacovigilance Data for Signal Detection
Objective: To identify potential safety signals for this compound from a spontaneous reporting system (SRS) database.
Methodology:
-
Data Extraction:
-
Define the search criteria in the pharmacovigilance database (e.g., FAERS). The search string should include "this compound" or "Veltassa" or "RLY5016".[1]
-
Extract all Individual Case Safety Reports (ICSRs) for the specified period.
-
-
Case Series Analysis:
-
Review all ICSRs to identify the demographic characteristics of the patient population, common co-reported drugs, and the nature of the reported adverse events.
-
-
Disproportionality Analysis:
-
This method assesses whether a specific adverse event is reported more frequently with this compound than with other drugs in the database.[8][9]
-
Construct a 2x2 contingency table for each drug-event pair.
-
Calculate a measure of disproportionality, such as the Reporting Odds Ratio (ROR) or the Proportional Reporting Ratio (PRR).
-
-
Signal Prioritization and Evaluation:
-
Rank the identified signals based on the strength of the statistical association, the severity of the adverse event, and the number of reported cases.
-
Conduct a clinical review of the prioritized signals to assess the plausibility of a causal relationship.
-
Visualizations
Caption: Workflow for Pharmacovigilance Data Analysis.
Caption: Logical Flow of Disproportionality Analysis.
References
- 1. Safety and Tolerability of the Potassium Binder this compound From a Global Pharmacovigilance Database Collected Over 4 Years Compared with Data from the Clinical Trial Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of this compound in Hyperkalemic Patients with CKD: A Pooled Analysis of Three Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Tolerability of the Potassium Binder this compound From a Global Pharmacovigilance Database Collected Over 4 Years Compared with Data from the Clinical Trial Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Efficacy, Safety, Tolerability, and Real-World Data of this compound for the Treatment of Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperkalemia Drugs Market Size, Share & Growth Report by 2034 [straitsresearch.com]
- 6. medpagetoday.com [medpagetoday.com]
- 7. Safety and Tolerability of the Potassium Binder this compound From a Global Pharmacovigilance Database Collected Over 4 Years Compared with Data from the Clinical Trial Program | springermedizin.de [springermedizin.de]
- 8. Novel Data Mining Methodologies for Adverse Drug Event Discovery and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biostatistics in Pharmacovigilance: Analyzing Safety Data - Drug Safety and Pharmacovigilance Course [medipharmsolutions.com]
Technical Support Center: Patiromer Dosage and Serum Potassium Adjustment in a Research Setting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Patiromer. The information is intended to assist in adjusting this compound dosage based on serum potassium levels in a research context.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound?
A1: this compound is a non-absorbed, potassium-binding polymer.[1][2][3][4] It works primarily in the gastrointestinal tract, particularly the colon, where it exchanges calcium for potassium.[1][2][4] This bound potassium is then excreted in the feces, leading to a reduction in serum potassium levels.[1][2] this compound itself is not absorbed into the bloodstream.[1][5]
Q2: What is a typical starting dose of this compound in a research setting based on clinical data?
A2: In clinical trials involving adults, a common starting dose is 8.4 grams of this compound administered once daily.[6] However, starting doses in clinical studies have been stratified based on baseline serum potassium levels. For instance, in the OPAL-HK study, patients with mild hyperkalemia (serum K+ 5.1 to <5.5 mEq/L) received 4.2 g twice daily (8.4 g/day ), while those with moderate to severe hyperkalemia (serum K+ ≥5.5 to <6.5 mEq/L) started at 8.4 g twice daily (16.8 g/day ).[7][8] The AMETHYST-DN trial also used varying starting doses based on the severity of hyperkalemia.[9][10]
Q3: How should the this compound dose be adjusted based on serum potassium levels?
A3: Dose adjustments are typically made at intervals of one week or longer. The dose can be titrated up or down in increments of 8.4 grams per day for adults to achieve and maintain the desired target serum potassium range.[6] Monitoring of serum potassium levels is crucial to guide titration.
Q4: What is the onset of action for this compound's potassium-lowering effect?
A4: The potassium-lowering effect of this compound is not immediate. A reduction in serum potassium can be detected as early as seven hours after the first dose.[5][11] The effect continues to increase over the first 48 hours of treatment.[11] Therefore, this compound is not suitable for the emergency treatment of life-threatening hyperkalemia.
Q5: Are there any known interactions with other orally administered compounds in a research setting?
A5: Yes, this compound has the potential to bind to other orally administered medications in the gastrointestinal tract, which could reduce their absorption and efficacy.[5][12] In vitro studies have shown binding interactions with several drugs.[5][13] It is recommended to administer other oral medications at least 3 hours before or 3 hours after this compound.[5] Researchers should consider this separation window when designing experiments involving co-administration of other oral compounds.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High variability in serum potassium levels despite consistent this compound dosage | - Inconsistent food intake with this compound administration. - Concurrent administration of other compounds affecting potassium levels. - Inaccurate measurement of serum potassium. | - Standardize the timing of this compound administration with respect to meals in your experimental protocol. - Carefully document and control for the administration of any other substances that may influence potassium homeostasis. - Ensure consistent and validated methods for serum potassium measurement. |
| Unexpectedly low serum potassium levels (Hypokalemia) | - this compound dose is too high for the subject's baseline potassium or dietary potassium intake. - Synergistic effect with other potassium-lowering agents. | - Reduce the dose of this compound. - Monitor serum potassium levels more frequently. - If co-administering other potassium-lowering agents, consider dose reduction of one or both agents. |
| Minimal or no reduction in serum potassium levels | - Insufficient this compound dose. - Issues with the formulation or administration of this compound. - Extremely high dietary potassium intake in the experimental model. | - Increase the this compound dose according to the titration schedule. - Ensure proper suspension of this compound powder before administration. Do not administer in its dry form. - Standardize and monitor the dietary potassium content in your animal model's chow. |
| Gastrointestinal adverse effects observed in animal models (e.g., constipation, diarrhea) | - this compound can cause gastrointestinal side effects.[5][9] | - Monitor animal subjects for signs of gastrointestinal distress. - Ensure adequate hydration. - If severe, consider reducing the this compound dose. |
| Low serum magnesium levels (Hypomagnesemia) | - this compound can also bind to magnesium in the colon.[5] | - Monitor serum magnesium levels, especially with chronic this compound administration. - Consider magnesium supplementation in the diet if hypomagnesemia is observed. |
Data Presentation
Table 1: this compound Starting Dose and Serum Potassium Reduction in the AMETHYST-DN Trial
| Baseline Serum Potassium | This compound Starting Dose (twice daily) | Mean Serum Potassium Reduction at Week 4 (mEq/L) |
| Mild Hyperkalemia | ||
| (>5.0 to 5.5 mEq/L) | 4.2 g | -0.35 |
| 8.4 g | -0.51 | |
| 12.6 g | -0.55 | |
| Moderate Hyperkalemia | ||
| (≥5.5 to <6.0 mEq/L) | 8.4 g | -0.87 |
| 12.6 g | -0.97 | |
| 16.8 g | -0.92 |
Data adapted from the AMETHYST-DN clinical trial.[10]
Table 2: Serum Potassium Reduction in the OPAL-HK Trial (Initial 4-Week Treatment Phase)
| Baseline Hyperkalemia Severity | Initial this compound Dose | Mean Change in Serum Potassium (mEq/L) |
| Mild (5.1 to <5.5 mEq/L) | 4.2 g twice daily | -1.01 ± 0.03 (overall mean change) |
| Moderate to Severe (≥5.5 to <6.5 mEq/L) | 8.4 g twice daily |
Data adapted from the OPAL-HK clinical trial.[7][8]
Experimental Protocols
In Vitro Potassium-Binding Capacity Assay
This protocol provides a general framework for assessing the potassium-binding capacity of this compound in a laboratory setting.
Materials:
-
This compound powder
-
Potassium chloride (KCl) solution of known concentration
-
Buffer solution (e.g., simulating colonic pH)
-
Ion chromatograph or ion-selective electrode for potassium measurement
-
Centrifuge
-
Standard laboratory glassware
Methodology:
-
Preparation of this compound: Prepare the protonated form of this compound by exposing it to hydrochloric acid (HCl), followed by washing with water to remove excess acid and subsequent drying.[1]
-
Incubation: Incubate a known mass of the prepared this compound with a known volume and concentration of KCl solution in the buffer at a pH mimicking the colon.
-
Separation: After incubation for a defined period to reach equilibrium, centrifuge the mixture to separate the this compound beads from the supernatant.
-
Potassium Measurement: Measure the concentration of potassium remaining in the supernatant using ion chromatography or an ion-selective electrode.
-
Calculation: Calculate the potassium-binding capacity of this compound by determining the amount of potassium removed from the solution per gram of the polymer. The in vitro binding capacity has been reported to be between 8.5 to 8.8 mEq of potassium per gram of polymer.[1]
In Vivo Assessment of this compound Efficacy in a Hyperkalemic Animal Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in reducing serum potassium in a hyperkalemic rodent model.
Materials:
-
Hyperkalemic animal model (e.g., 5/6 nephrectomized rats)
-
This compound powder
-
Vehicle for administration (e.g., mixed with chow or suspended for oral gavage)
-
Blood collection supplies
-
Serum potassium analyzer
Methodology:
-
Animal Model: Induce hyperkalemia in the chosen animal model. For example, a 5/6 nephrectomy combined with a high potassium diet can be used in rats.
-
Dosing: Administer this compound to the experimental group. The dose can be mixed with the chow at a specific percentage by weight or administered via oral gavage as a suspension. A control group should receive the vehicle alone.
-
Blood Sampling: Collect blood samples at baseline and at specified time points after the initiation of this compound treatment.
-
Serum Potassium Analysis: Separate the serum and measure the potassium concentration using a validated analyzer.
-
Data Analysis: Compare the changes in serum potassium levels between the this compound-treated group and the control group to determine the efficacy of the treatment.
Visualizations
Caption: this compound's mechanism of action in the gastrointestinal tract.
Caption: A logical workflow for this compound dosage titration.
Caption: Relationship between RAAS inhibitors, hyperkalemia, and this compound.
References
- 1. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Review in Hyperkalaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a significant advance in the management of hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Efficacy and safety of this compound for hyperkalemia: a randomized, placebo-controlled phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in patients with kidney disease and hyperkalemia receiving RAAS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Systematic Review and Meta-Analysis of this compound and Sodium Zirconium Cyclosilicate: A New Armamentarium for the Treatment of Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Use of QSPR Modeling to Characterize In Vitro Binding of Drugs to a Gut-Restricted Polymer - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in maintaining patient adherence to Patiromer in long-term studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term studies of Patiromer.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Variable Patient Adherence | Patient-related factors: High pill burden, gastrointestinal side effects (constipation, diarrhea), cost, and social determinants of health (e.g., unemployment, poverty).[1][2][3] | - Implement patient education on the importance of adherence. - Monitor for and manage gastrointestinal side effects proactively. - For clinical trials, consider providing the study drug at no cost to participants. - Assess and address social determinants of health that may impact adherence. |
| Drug-related factors: Unpleasant taste or texture, inconvenience of preparation (powder mixed with water). | - Provide clear instructions on proper mixing to improve palatability.[4] - Counsel patients on the option to mix this compound with certain beverages or soft foods.[5] | |
| Unexpected Serum Potassium Levels | Hyperkalemia (High Potassium): Non-adherence to study medication, dietary indiscretion (high potassium intake), or use of concomitant medications that increase potassium (e.g., RAAS inhibitors).[6][7] | - Verify patient adherence to this compound. - Reinforce dietary counseling on potassium restriction.[8] - Review concomitant medications for potential drug-induced hyperkalemia. - As per protocol, consider up-titration of the this compound dose.[9][10] |
| Hypokalemia (Low Potassium): Over-titration of this compound, concurrent use of potassium-wasting diuretics.[6][11] | - Monitor serum potassium levels regularly. - As per protocol, consider down-titration or temporary discontinuation of this compound.[6] - Evaluate the need for dose adjustment of concomitant diuretics. | |
| Adverse Events | Gastrointestinal Issues (Constipation, Diarrhea, Nausea): Common side effects of this compound.[11][12] | - These are often mild to moderate and may resolve over time.[12] - For constipation, ensure adequate fluid intake and consider dietary fiber. - For persistent or severe symptoms, a dose adjustment or temporary discontinuation may be necessary as per the study protocol. |
| Hypomagnesemia (Low Magnesium): this compound can bind to magnesium in the colon.[5][13][14] | - Monitor serum magnesium levels periodically.[5][13] - If hypomagnesemia develops, consider magnesium supplementation as per the study protocol.[5][13] | |
| Potential Drug Interactions | Binding to Other Oral Medications: this compound is a non-absorbed polymer and can bind to other orally administered drugs in the gastrointestinal tract, potentially reducing their absorption and efficacy.[15][16] | - Administer other oral medications at least 3 hours before or 3 hours after this compound.[5][11] - For drugs where a reduction in absorption could be clinically significant, consult the specific drug's prescribing information and the study protocol. |
Frequently Asked Questions (FAQs)
1. What are the primary challenges in maintaining patient adherence to this compound in long-term studies?
Maintaining patient adherence to this compound in long-term studies is a significant challenge due to a combination of factors. Real-world data indicates that adherence, measured by the proportion of days covered (PDC), drops significantly over time. For instance, one study reported that 48% of patients had a PDC greater than 80% at 60 days, which decreased to 25% at 6 months.
Key contributing factors to non-adherence include:
-
Social Determinants of Health (SDOH): Factors such as unemployment, poverty, lower education levels, and income have been associated with lower adherence.[2][3]
-
Cost: Higher out-of-pocket costs are a significant barrier and can lead to prescription abandonment.[1][2][3]
-
Adverse Events: While generally mild to moderate, gastrointestinal side effects like constipation and diarrhea are the most frequently reported adverse events and can lead to discontinuation.[6][8][12]
-
Patient-Related Factors: A lower total prescription burden has, perhaps counterintuitively, been associated with non-adherence.[1]
2. What are the reported discontinuation rates for this compound in long-term studies?
Discontinuation rates for this compound vary across different studies. In a real-world study of US Veterans, 184 out of 288 patients discontinued (B1498344) this compound before the 6-month follow-up. Plausible reasons for discontinuation are numerous and include tolerability, disease progression, physician or patient decision, effectiveness, and drug price.[17] Another study noted that only 5% of patients discontinued within the first month, and over 50% of patients who started this compound were still on it a year later, absent competing events like death or dialysis.
3. What is the impact of non-adherence on the efficacy of this compound?
Non-adherence to this compound can lead to a failure to control serum potassium levels, which can have significant clinical consequences. The OPAL-HK trial demonstrated that in patients who were switched to a placebo after initial treatment with this compound, there was a mean increase of 0.72 mmol/L in serum potassium, and 60% experienced a recurrence of hyperkalemia, compared to only 15% in the group that continued this compound.[8] This highlights the necessity of continuous treatment for sustained potassium control.
Data on this compound Adherence and Discontinuation
| Study/Metric | Time Point | Adherence/Discontinuation Rate | Key Findings |
| Real-world Claims Analysis | 60 Days | 48% of patients had a Proportion of Days Covered (PDC) >80% | Adherence is higher in the initial phase of treatment. |
| 6 Months | 25% of patients had a PDC >80% | Long-term adherence drops significantly. | |
| US Veterans Study | 6 Months | 184 out of 288 patients discontinued | High discontinuation rate in a real-world setting. |
| Observational Study | 1 Month | 5% discontinuation rate | Low early discontinuation. |
| 1 Year | Over 50% remained on therapy | Suggests that for those who tolerate the initial period, longer-term adherence is possible. |
Experimental Protocols
The following are summarized methodologies from key clinical trials investigating this compound. These are intended to provide a general understanding of the study designs and are not exhaustive protocols.
OPAL-HK (NCT01810939) - A Two-Part, Randomized Withdrawal Study
-
Objective: To evaluate the efficacy and safety of this compound for the treatment of hyperkalemia in patients with chronic kidney disease (CKD) on renin-angiotensin-aldosterone system (RAAS) inhibitors.
-
Study Design:
-
Part A (Initial Treatment Phase - 4 weeks): Single-blind phase where all patients received this compound. The starting dose was based on baseline serum potassium levels. The dose was titrated to achieve a target potassium range.
-
Part B (Randomized Withdrawal Phase - 8 weeks): Patients who achieved the target potassium range in Part A were randomized to either continue this compound or switch to a placebo.
-
-
Key Methodologies:
-
Patient Population: Adults with CKD and hyperkalemia who were receiving stable doses of RAAS inhibitors.
-
Intervention: this compound administered as an oral suspension. Doses were adjusted based on serum potassium levels.
-
Primary Efficacy Endpoint (Part A): Mean change in serum potassium from baseline to week 4.
-
Primary Efficacy Endpoint (Part B): Between-group difference in the median change in serum potassium over the first 4 weeks of the withdrawal phase.[8]
-
AMETHYST-DN (NCT01371747) - A 52-Week, Open-Label, Dose-Ranging Study
-
Objective: To evaluate the long-term safety and efficacy of this compound in outpatients with hyperkalemia, type 2 diabetes, and CKD on RAAS inhibitors.
-
Study Design: A 52-week, open-label, randomized, dose-ranging study.
-
Key Methodologies:
-
Patient Population: Outpatients with type 2 diabetes, CKD (eGFR 15 to <60 mL/min/1.73 m2), and hyperkalemia (>5.0 mEq/L), all receiving RAAS inhibitors.
-
Intervention: Patients were stratified by baseline serum potassium (mild or moderate) and randomized to one of three starting doses of this compound. The dose was titrated to achieve and maintain serum potassium ≤5.0 mEq/L.
-
Primary Efficacy Endpoint: Mean change in serum potassium from baseline to week 4 or prior to dose titration.
-
Long-term Follow-up: Patients were followed for up to 52 weeks to assess long-term safety and efficacy.[18]
-
TOURMALINE (NCT02694744) - A 4-Week, Open-Label, Randomized Study
-
Objective: To evaluate the efficacy of this compound administered with or without food.
-
Study Design: A 4-week, open-label, randomized trial.
-
Key Methodologies:
-
Patient Population: Adults with hyperkalemia.
-
Intervention: Patients were randomized to receive this compound once daily, either with or without food. The dose was adjusted to achieve and maintain serum potassium in the target range.
-
Primary Endpoint: Proportion of patients with serum potassium in the target range at week 3 or 4.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound is a non-absorbed, potassium-binding polymer that works in the gastrointestinal tract. It exchanges calcium for potassium, which is then excreted in the feces. This reduces the amount of potassium absorbed into the bloodstream, thereby lowering serum potassium levels.
Caption: Mechanism of action of this compound in the gastrointestinal tract.
Renal Potassium Regulation: Aldosterone (B195564) Signaling in Principal Cells
Aldosterone plays a crucial role in regulating potassium excretion in the kidneys. In the principal cells of the collecting duct, aldosterone binds to the mineralocorticoid receptor (MR), leading to a signaling cascade that increases the activity of the epithelial sodium channel (ENaC) and the renal outer medullary potassium channel (ROMK). This results in increased sodium reabsorption and potassium secretion.
Caption: Aldosterone signaling pathway in a principal cell of the kidney.
Renal Potassium Regulation: WNK-SPAK-NCC Signaling Pathway
The WNK-SPAK-NCC signaling pathway in the distal convoluted tubule (DCT) is another key regulator of potassium homeostasis. This pathway modulates the activity of the thiazide-sensitive sodium-chloride cotransporter (NCC), which in turn affects sodium delivery to the collecting duct and influences potassium secretion.
Caption: Simplified WNK-SPAK-NCC signaling pathway in the distal convoluted tubule.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. healthnet.com [healthnet.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pharmacypractice.org [pharmacypractice.org]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Aldosterone - Wikipedia [en.wikipedia.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. drugs.com [drugs.com]
- 12. Physiology, Aldosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Inpatient Study | VELTASSA® (this compound) [veltassa.com]
- 14. Safety and Tolerability of the Potassium Binder this compound From a Global Pharmacovigilance Database Collected Over 4 Years Compared with Data from the Clinical Trial Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Dose-Dependent Relationship of Patiromer and Adverse Events
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the dose-dependent relationship of Patiromer and its associated adverse events.
Frequently Asked Questions (FAQs)
Q1: What is the established starting dose of this compound in clinical trials and what is the typical titration strategy?
The recommended starting dose of this compound for adults is 8.4 grams once daily.[1] In clinical trials such as the OPAL-HK study, patients were initiated with either 8.4 g/day or 16.8 g/day , depending on the severity of their hyperkalemia.[2] The dose is then typically titrated at one-week or longer intervals in increments of 8.4 grams to achieve and maintain the desired serum potassium target range. The maximum recommended daily dose is 25.2 grams.[1] For pediatric patients aged 12 years and older, the recommended starting dose is 4 grams once daily, with titration in 4-gram increments at one-week or longer intervals, up to a maximum of 25.2 grams daily.
Q2: What are the most commonly reported adverse events associated with this compound treatment?
The most frequently observed adverse events are primarily gastrointestinal in nature.[3] These include constipation, diarrhea, nausea, abdominal discomfort, and flatulence.[4][5] Hypomagnesemia (low serum magnesium) is another common adverse event.[3][5] Most of these adverse reactions are reported as mild to moderate in severity.[6]
Q3: Is there a clear dose-dependent relationship for the common adverse events of this compound?
While a definitive dose-response relationship for all adverse events is not explicitly established across all studies, some evidence suggests a potential link for certain side effects. For instance, the AMETHYST-DN trial indicated a potential dose relationship between higher doses of this compound and a higher incidence of hypomagnesemia.[7] However, gastrointestinal events do not appear to be clearly dose-related and often resolve during the course of treatment.[4]
Troubleshooting Guides
Issue: Higher than expected incidence of gastrointestinal side effects.
Possible Cause: Individual patient susceptibility, concomitant medications, or underlying gastrointestinal conditions can influence the incidence and severity of GI side effects.
Troubleshooting Steps:
-
Dose Adjustment: If a patient experiences persistent mild to moderate gastrointestinal discomfort, consider maintaining the current dose or a temporary dose reduction to assess tolerance. Subsequent gradual re-escalation may be possible.
-
Administration with Food: While this compound can be taken with or without food, administering it with a meal may help mitigate nausea or abdominal discomfort in some individuals. The TOURMALINE study found no significant change in efficacy or tolerability when taken with or without food.
-
Management of Constipation: For constipation, ensure adequate fluid intake and consider dietary fiber. If constipation persists, a mild laxative may be used. Severe constipation should be medically evaluated.[4]
-
Concomitant Medication Review: Review all concomitant medications to identify any that may exacerbate gastrointestinal symptoms.
Issue: Development of hypomagnesemia during the study.
Possible Cause: this compound binds to magnesium in the colon, which can lead to decreased magnesium levels in the blood.[8]
Troubleshooting Steps:
-
Regular Monitoring: It is crucial to monitor serum magnesium levels regularly throughout the treatment period, especially after dose increases.
-
Magnesium Supplementation: If hypomagnesemia develops, consider oral magnesium supplementation. It is important to advise patients to separate the administration of magnesium supplements from this compound by at least 3 hours to avoid binding.
-
Dose Evaluation: In cases of persistent or severe hypomagnesemia, a reduction in the this compound dose may be necessary.
Data Presentation
Table 1: Incidence of Common Adverse Events with this compound (Pooled Data from Clinical Trials)
| Adverse Event | Incidence Rate (%) |
| Constipation | 7.2 |
| Hypomagnesemia | 5.3 |
| Diarrhea | 4.8 |
| Nausea | 2.3 |
| Abdominal Discomfort | 2.0 |
| Flatulence | 2.0 |
Source: Pooled data from clinical trials.[5]
Table 2: Dose-Dependent Reduction in Serum Potassium in the AMETHYST-DN Trial (Week 4)
| Baseline Hyperkalemia | Starting this compound Dose (twice daily) | Mean Reduction in Serum K+ (mEq/L) |
| Mild | 4.2 g | 0.35 |
| Mild | 8.4 g | 0.51 |
| Mild | 12.6 g | 0.55 |
| Moderate | 8.4 g | 0.87 |
| Moderate | 12.6 g | 0.97 |
| Moderate | 16.8 g | 0.92 |
Source: AMETHYST-DN Randomized Clinical Trial.[7]
Experimental Protocols
Protocol: Assessment and Monitoring of Adverse Events in a Clinical Trial Setting
Objective: To systematically collect, assess, and manage adverse events (AEs) and serious adverse events (SAEs) during a clinical trial investigating the dose-dependent effects of this compound.
Methodology:
-
Baseline Assessment:
-
Prior to the first dose of this compound, conduct a thorough baseline assessment of each participant, including a complete medical history, physical examination, and baseline laboratory tests (serum potassium, magnesium, creatinine, etc.).
-
Document any pre-existing conditions, particularly gastrointestinal disorders.
-
-
Adverse Event Monitoring:
-
At each study visit (e.g., weekly during dose titration, then monthly), systematically query participants about the occurrence of any new or worsening symptoms since the last visit.
-
Use a standardized questionnaire or checklist to ensure consistent data collection for common expected adverse events such as constipation, diarrhea, nausea, and abdominal discomfort.
-
Record all reported adverse events in the electronic Case Report Form (eCRF), detailing the onset, duration, severity (mild, moderate, severe), and the investigator's assessment of its relationship to the study drug.
-
-
Laboratory Monitoring:
-
Collect blood samples at scheduled intervals for monitoring serum potassium and magnesium levels. The frequency of monitoring should be higher during the dose-titration phase.
-
Other laboratory parameters, such as renal function tests, should also be monitored as per the study protocol.
-
-
Management of Adverse Events:
-
For mild adverse events, continue the study drug at the current dose and monitor the participant closely.
-
For moderate adverse events, consider dose reduction or temporary interruption of the study drug. Concomitant medications to manage symptoms (e.g., laxatives for constipation) may be administered.
-
For severe adverse events, the study drug should be discontinued, and appropriate medical intervention provided. All severe adverse events must be reported as SAEs.
-
-
Serious Adverse Event (SAE) Reporting:
-
Any adverse event that results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect must be reported as an SAE to the sponsor and regulatory authorities within 24 hours of awareness.
-
Mandatory Visualization
Caption: Experimental workflow for this compound dose titration and adverse event monitoring.
References
- 1. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Safety and Efficacy of this compound in Hyperkalemic Patients with CKD: A Pooled Analysis of Three Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. Efficacy Study | VELTASSA® (this compound) [veltassa.com]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Efficacy, Safety, Tolerability, and Real-World Data of this compound for the Treatment of Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Patiromer: A Comparative Analysis of Real-World Efficacy and Clinical Trial Data
An objective comparison of Patiromer's performance in real-world settings versus controlled clinical trials, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data.
This compound, a potassium-binding polymer, has demonstrated efficacy in managing hyperkalemia in both controlled clinical trial settings and real-world clinical practice. This guide provides a detailed comparison of its effectiveness, safety, and methodologies across these different evidence sources. Analysis of data from pivotal clinical trials such as OPAL-HK and AMETHYST-DN, alongside real-world evidence from studies in diverse patient populations, offers valuable insights into the practical application and outcomes of this compound therapy.
Quantitative Data Comparison
The following tables summarize the key efficacy and safety data from both real-world evidence and pivotal clinical trials of this compound.
Efficacy: Serum Potassium (K+) Reduction
| Study Type | Study Name/Patient Population | Baseline Mean K+ (mEq/L) | Mean K+ Reduction (mEq/L) | Percentage of Patients Reaching Target K+ |
| Real-World Evidence | Hemodialysis Patients[1][2] | Not specified | -0.5 | 48% with K+ ≥6.0 mEq/L pre-treatment vs. 22% post-treatment |
| US Veterans (CKD, HF, Diabetes)[3][4][5][6][7] | 5.7 | -1.0 | 71% with K+ <5.1 mEq/L and 95% with K+ <5.5 mEq/L at 3-6 months | |
| Clinical Trial | OPAL-HK (CKD on RAASi)[8][9][10] | 5.1 to <6.5 | -1.01 | 76% achieved target of 3.8 to <5.1 mEq/L at week 4 |
| AMETHYST-DN (Diabetic Kidney Disease on RAASi)[11] | 5.19 to 5.32 | -0.61 to -0.82 (at 4 weeks) | Not specified | |
| Pooled Analysis (AMETHYST-DN, OPAL-HK, TOURMALINE)[12] | Severe/End-Stage CKD: Not specified | -0.84 | Not specified | |
| Pooled Analysis (AMETHYST-DN, OPAL-HK, TOURMALINE)[12] | Mild/Moderate CKD: Not specified | -0.60 | Not specified | |
| DIAMOND (Heart Failure)[13][14] | 4.6 | -0.07 to -0.14 (vs. placebo) | Not specified |
Safety: Common Adverse Events
| Study Type | Study Name/Patient Population | Constipation | Hypomagnesemia | Diarrhea | Hypokalemia |
| Real-World Evidence | Global Pharmacovigilance Database[15] | Reporting rate lower than clinical trials | Not specified | Reporting rate lower than clinical trials | Not specified |
| Clinical Trial | OPAL-HK (CKD on RAASi)[10] | 11% | Not specified | Not specified | 3% |
| VELTASSA® Prescribing Information[16] | 7.2% | 5.3% | 4.8% | Not specified |
Experimental Protocols and Methodologies
Real-World Evidence Studies
Real-world evidence studies are typically retrospective or observational in nature, analyzing data from electronic health records or patient registries.
Example: Study of US Veterans with Hyperkalemia [3][4][6]
-
Study Design: A retrospective, observational cohort study.
-
Data Source: Veterans Affairs Corporate Data Warehouse.
-
Patient Population: 288 US Veterans with hyperkalemia (K+ ≥5.1 mmol/L) who initiated this compound between January 2016 and August 2018. All patients had heart failure, diabetes, or chronic kidney disease (CKD), and patients with end-stage renal disease were excluded.
-
Outcomes Assessed (within 6 months of initiation):
-
This compound utilization (proportion of days covered).
-
Change in serum potassium concentration (pre- vs. post-initiation).
-
Continuation of renin-angiotensin-aldosterone system inhibitor (RAASi) therapy.
-
-
Data Analysis: Statistical analysis was performed to compare pre- and post-initiation potassium levels and to describe utilization patterns.
Clinical Trials
Clinical trials are prospective, controlled studies designed to evaluate the efficacy and safety of an intervention in a specific patient population.
Example: The OPAL-HK Trial [8][9][10][12]
-
Study Design: A phase 3, multicenter, two-part study with an initial 4-week single-arm treatment phase followed by an 8-week randomized, placebo-controlled withdrawal phase.
-
Patient Population: 243 patients with CKD and hyperkalemia (serum K+ 5.1 to <6.5 mEq/L) who were receiving RAASi therapy.
-
Intervention:
-
Initial Treatment Phase (4 weeks): All patients received this compound with the dose adjusted to achieve a target serum potassium range of 3.8 to <5.1 mEq/L.
-
Randomized Withdrawal Phase (8 weeks): Patients who achieved the target potassium range were randomized to either continue this compound or switch to a placebo.
-
-
Primary Efficacy Endpoints:
-
Initial Treatment Phase: The mean change in serum potassium from baseline to week 4.
-
Randomized Withdrawal Phase: The difference in the median change in serum potassium between the this compound and placebo groups.
-
-
Safety Assessments: Incidence and severity of adverse events were monitored throughout the trial.
Visualizations
References
- 1. Real-World Evaluation of this compound for the Treatment of Hyperkalemia in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. dovepress.com [dovepress.com]
- 6. Real-world management of hyperkalemia with this compound among United States Veterans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Efficacy, Safety, Tolerability, and Real-World Data of this compound for the Treatment of Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Effect of this compound on reducing serum potassium and preventing recurrent hyperkalaemia in patients with heart failure and chronic kidney disease on RAAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound in patients with kidney disease and hyperkalemia receiving RAAS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of this compound in Hyperkalemic Adults | Docwire News [docwirenews.com]
- 12. Safety and Efficacy of this compound in Hyperkalemic Patients with CKD: A Pooled Analysis of Three Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Even With CKD, this compound Helped Heart Failure Patients Keep Hyperkalemia at Bay | MedPage Today [medpagetoday.com]
- 14. This compound for the Management of Hyperkalemia in Subjects Receiving RAASi for HFrEF - American College of Cardiology [acc.org]
- 15. This compound Safe and Effective in Real-World Use | Docwire News [docwirenews.com]
- 16. Primary Study | VELTASSA® (this compound) [veltassa.com]
A Comparative Meta-Analysis of Patiromer Phase II and III Clinical Trial Data for the Treatment of Hyperkalemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Patiromer's performance against other alternatives for the management of hyperkalemia, supported by a meta-analysis of key Phase II and III clinical trial data. Detailed experimental protocols, quantitative data summaries, and visual representations of trial designs are presented to facilitate a comprehensive understanding of this compound's clinical profile.
Executive Summary
Hyperkalemia, characterized by elevated serum potassium levels, is a serious and potentially life-threatening condition, particularly prevalent in patients with chronic kidney disease (CKD) and heart failure (HF), often exacerbated by treatment with renin-angiotensin-aldosterone system (RAAS) inhibitors. This compound (Veltassa®), a non-absorbed potassium-binding polymer, has emerged as a significant therapeutic option. This meta-analysis of its pivotal Phase II and III clinical trials—AMETHYST-DN, OPAL-HK, TOURMALINE, and DIAMOND—demonstrates its efficacy in reducing serum potassium and maintaining normokalemia. This guide compares this compound with placebo and another novel potassium binder, sodium zirconium cyclosilicate (SZC), providing a data-driven overview for researchers and drug development professionals.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from key clinical trials of this compound and the comparator, Sodium Zirconium Cyclosilicate (SZC).
Table 1: Efficacy of this compound in Phase II and III Clinical Trials
| Trial Name (Phase) | Patient Population | Treatment Arms | N | Baseline Mean K+ (mEq/L) | Mean Change in K+ from Baseline | Proportion of Patients Achieving Normokalemia |
| AMETHYST-DN (II) | T2DM with CKD and hyperkalemia on RAASi | This compound (various starting doses) | 306 | 5.2 | -0.35 to -0.97 mEq/L at 4 weeks (dose-dependent) | Not Reported |
| OPAL-HK (III) | CKD on RAASi with hyperkalemia | This compound vs. Placebo (withdrawal phase) | 243 (initial phase) | 5.6 | -1.01 mEq/L at 4 weeks (this compound) | 76% achieved K+ 3.8 to <5.1 mEq/L at 4 weeks |
| 107 (withdrawal phase) | Median increase greater with placebo (p<0.001) | Recurrence of hyperkalemia (K+ ≥5.5 mEq/L): 15% (this compound) vs. 60% (Placebo) | ||||
| DIAMOND (IIIb) | HFrEF with current or history of hyperkalemia on RAASi | This compound vs. Placebo (withdrawal phase) | 878 | 4.6 (at randomization) | +0.03 mmol/L (this compound) vs. +0.13 mmol/L (Placebo) | Not Reported |
Table 2: Safety Profile of this compound in Phase II and III Clinical Trials
| Trial Name | Most Common Adverse Events (this compound Arm) | Incidence of Hypokalemia (<3.5 mEq/L) | Serious Adverse Events |
| AMETHYST-DN | Mild to moderate constipation (6.3%), hypomagnesemia (7.2%)[1] | 5.6%[1] | Not specified as treatment-related |
| OPAL-HK | Mild-to-moderate constipation (11%)[2] | 3%[2] | Not specified as treatment-related |
| DIAMOND | Adverse events were similar between this compound and placebo groups. | Not specified | Not specified |
Table 3: Comparative Efficacy of Sodium Zirconium Cyclosilicate (SZC) in Phase III Clinical Trials
| Trial Name | Patient Population | Treatment Arms | N | Baseline Mean K+ (mEq/L) | Mean Change in K+ from Baseline | Proportion of Patients Achieving Normokalemia |
| ZS-003 | Hyperkalemia | SZC (1.25g, 2.5g, 5g, 10g TID) vs. Placebo | 753 | ~5.3 | Dose-dependent reduction at 48 hours | Not specified |
| HARMONIZE (ZS-004) | Hyperkalemia | SZC (5g, 10g, 15g QD) vs. Placebo | 258 | ~5.6 | Significantly lower K+ in all SZC groups vs. placebo at 28 days | 84% achieved normokalemia within 24h, 98% within 48h (initial phase) |
| ZS-005 | Hyperkalemia | Open-label SZC | 751 | ~5.6 | Mean K+ maintained at ≤5.1 mmol/L in 88% and ≤5.5 mmol/L in 99% from month 3 to 12.[3] | 99.3% achieved normokalemia in the first 24-72 hours.[3] |
Table 4: Comparative Safety of Sodium Zirconium Cyclosilicate (SZC) in Phase III Clinical Trials
| Trial Name | Most Common Adverse Events (SZC Arm) | Incidence of Hypokalemia (<3.5 mmol/L) |
| HARMONIZE (ZS-004) | Edema (dose-dependent) | Not specified |
| ZS-005 | Hypertension (11.0%), peripheral edema (9.7%), urinary tract infection (7.9%), nausea (7.5%), constipation (6.4%)[4] | 5.8% in the extended dosing phase.[4] |
Experimental Protocols
This compound Clinical Trials
1. AMETHYST-DN (Phase II)
-
Objective: To evaluate the efficacy and safety of different starting doses of this compound and its long-term use in patients with hyperkalemia, type 2 diabetes mellitus, and chronic kidney disease on RAAS inhibitors.[1][5]
-
Study Design: A 52-week, multicenter, open-label, randomized, dose-ranging trial.[1]
-
Inclusion Criteria: Adults with type 2 diabetes, eGFR 15 to <60 mL/min/1.73 m², serum potassium >5.0 mEq/L, and on a stable dose of a RAAS inhibitor for at least 28 days.[6]
-
Exclusion Criteria: Type 1 diabetes, HbA1c >12%, emergency treatment for diabetes within the last 3 months, and uncontrolled hypertension.[7]
-
Dosing and Titration: Patients were stratified by baseline potassium (mild: >5.0-5.5 mEq/L; moderate: >5.5 to <6.0 mEq/L) and randomized to one of three starting doses of this compound twice daily (mild: 4.2g, 8.4g, or 12.6g; moderate: 8.4g, 12.6g, or 16.8g).[5][6] Doses were titrated to achieve and maintain serum potassium ≤5.0 mEq/L.[5][6]
-
Primary Efficacy Endpoint: Mean change in serum potassium from baseline to week 4.[5]
-
Primary Safety Endpoint: Incidence of adverse events through 52 weeks.[5]
2. OPAL-HK (Phase III)
-
Objective: To evaluate the efficacy and safety of this compound for the treatment of hyperkalemia in patients with CKD on RAAS inhibitors, and to assess the effect of withdrawing this compound.[8]
-
Study Design: A two-part, single-blind, randomized withdrawal trial.[9]
-
Part A (Treatment Phase): A 4-week, single-group, single-blind assessment of this compound.
-
Part B (Withdrawal Phase): An 8-week, randomized, placebo-controlled withdrawal of this compound in responders from Part A.[8]
-
-
Inclusion Criteria: Adults aged 18-80 with CKD (eGFR 15 to <60 mL/min/1.73m²), serum potassium 5.1 to <6.5 mEq/L, and on a stable dose of a RAAS inhibitor.[8]
-
Exclusion Criteria: Type 1 diabetes, systolic blood pressure ≥180 mmHg or <110 mmHg, and use of certain potassium-altering medications at unstable doses.[10]
-
Dosing and Titration: In Part A, starting doses were 4.2g twice daily for mild hyperkalemia (5.1 to <5.5 mEq/L) and 8.4g twice daily for moderate-to-severe hyperkalemia (≥5.5 to <6.5 mEq/L), titrated to maintain potassium in the target range (3.8 to <5.1 mEq/L). In Part B, patients were randomized to continue their this compound dose or switch to placebo.[11]
-
Primary Efficacy Endpoints:
3. TOURMALINE (Phase IV)
-
Objective: To compare the efficacy and safety of this compound administered with or without food in patients with hyperkalemia.[12]
-
Study Design: A 4-week, prospective, open-label, randomized trial.[12]
-
Inclusion Criteria: Adults with hyperkalemia (serum potassium >5.0 mEq/L). Unlike other trials, patients were not required to be on RAAS inhibitors.[12]
-
Dosing and Titration: Patients were randomized to receive this compound 8.4 g/day , either with or without food, with doses adjusted to achieve and maintain serum potassium in the target range of 3.8 to 5.0 mEq/L.[12]
-
Primary Efficacy Endpoint: Proportion of patients with serum potassium in the target range of 3.8 to 5.0 mEq/L at week 3 or 4.[12]
4. DIAMOND (Phase IIIb)
-
Objective: To assess the ability of this compound to control serum potassium, prevent hyperkalemia, and enable the use of guideline-recommended doses of RAAS inhibitors in patients with HFrEF.[13]
-
Study Design: A prospective, multinational, multicenter, double-blind, randomized withdrawal, placebo-controlled study.[13]
-
Inclusion Criteria: Adults (≥18 years) with HFrEF (LVEF ≤40%), NYHA class II-IV, and either current hyperkalemia (>5.0 mmol/L) while on RAASi or a history of RAASi dose reduction/discontinuation due to hyperkalemia.[13]
-
Exclusion Criteria: eGFR <30 mL/min/1.73 m², systolic blood pressure <90 mmHg, or a major cardiovascular event within the last 4 weeks.[15]
-
Dosing and Titration: During the run-in phase, this compound was initiated and titrated (up to three 8.4g packs/day) to maintain normokalemia while MRA was titrated to 50 mg/day and other RAASi to ≥50% of the target dose. In the treatment phase, patients continued their established this compound dose or received a placebo.[14]
-
Primary Efficacy Endpoint: The adjusted mean change in serum potassium from baseline (randomization).[13]
Sodium Zirconium Cyclosilicate (SZC) Clinical Trials
1. ZS-003 (Phase III)
-
Objective: To evaluate the efficacy and safety of different doses of SZC in lowering serum potassium in patients with hyperkalemia.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial with two phases:
-
Acute Phase (48 hours): Patients randomized to one of four SZC doses (1.25g, 2.5g, 5g, or 10g) or placebo, administered three times daily.
-
Subacute Phase (12 days): Responders from the acute phase were re-randomized to their original SZC dose once daily or placebo.
-
-
Inclusion Criteria: Adults with mild to moderate hyperkalemia (serum potassium 5.0 to 6.5 mmol/L).
-
Primary Efficacy Endpoint: The difference in the rate of change of serum potassium between SZC and placebo groups during the acute phase.
2. HARMONIZE (ZS-004) (Phase III)
-
Objective: To evaluate the efficacy and safety of SZC for maintaining normokalemia in patients with hyperkalemia.
-
Study Design: A phase 3, randomized, double-blind, placebo-controlled study with two phases:
-
Inclusion Criteria: Outpatients with serum potassium ≥5.1 mmol/L.[16]
-
Primary Efficacy Endpoint: Mean serum potassium level during days 8-29 of the maintenance phase.[17]
3. ZS-005 (Phase III)
-
Objective: To investigate the long-term safety and efficacy of SZC in subjects with hyperkalemia.[4]
-
Study Design: An open-label, multicenter, multi-dose, prospective maintenance study with two phases:
-
Inclusion Criteria: Adults with serum potassium ≥5.1 mmol/L.[4]
-
Dosing and Titration: In the extended dosing phase, the SZC dose was titrated in 5g increments up to a maximum of 15g once daily or decreased to a minimum of 5g every other day to maintain normokalemia.[12]
-
Primary Efficacy Endpoint: Maintenance of normokalemia (mean serum potassium < 5.1 mmol/L) from month 3 to 12.[4]
Mandatory Visualization
Caption: Generalized workflow for this compound and SZC Phase II/III clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound on reducing serum potassium and preventing recurrent hyperkalaemia in patients with heart failure and chronic kidney disease on RAAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Sodium Zirconium Cyclosilicate in Treatment of Hyperkalemia: A Systematic Review and Meta-Analysis | medthority.com [medthority.com]
- 4. portal.dimdi.de [portal.dimdi.de]
- 5. Effect of this compound on Serum Potassium Level in Patients With Hyperkalemia and Diabetic Kidney Disease: The AMETHYST-DN Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyperkalemia Management in Older Adults With Diabetic Kidney Disease Receiving Renin-Angiotensin-Aldosterone System Inhibitors: A Post Hoc Analysis of the AMETHYST-DN Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Clinical Efficacy, Safety, Tolerability, and Real-World Data of this compound for the Treatment of Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of this compound: Comparing OPAL-HK data with untreated real-world patients in the United Kingdom—A retrospective, propensity-matched analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and Efficacy of this compound in Hyperkalemic Patients with CKD: A Pooled Analysis of Three Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Open-label Safety and Efficacy of Sodium Zirconium Cyclosilicate for up to 12 Months [astrazenecaclinicaltrials.com]
- 13. This compound for the management of hyperkalemia in heart failure with reduced ejection fraction: the DIAMOND trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound for the management of hyperkalaemia in patients receiving renin–angiotensin–aldosterone system inhibitors for heart failure: design and rationale of the DIAMOND trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound for the Management of Hyperkalemia in Subjects Receiving RAASi for HFrEF - American College of Cardiology [acc.org]
- 16. Efficacy and safety of sodium zirconium cyclosilicate for hyperkalaemia: the randomized, placebo-controlled HARMONIZE-Global study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of sodium zirconium cyclosilicate for hyperkalaemia: the randomized, placebo‐controlled HARMONIZE‐Global study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Adverse Event Profiles of Patiromer and Other Potassium Binders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the adverse event profile of Patiromer with other potassium binders, namely Sodium Zirconium Cyclosilicate (SZC) and the traditional Sodium Polystyrene Sulfonate (SPS). The information is compiled from published clinical trial data, pooled analyses, and regulatory documents to support research and development in the management of hyperkalemia.
Comparative Adverse Event Data
The following table summarizes the incidence of key adverse events reported in clinical trials for this compound, Sodium Zirconium Cyclosilicate, and Sodium Polystyrene Sulfonate.
| Adverse Event Category | This compound | Sodium Zirconium Cyclosilicate (SZC) | Sodium Polystyrene Sulfonate (SPS) |
| Gastrointestinal | Constipation (7.2%), Diarrhea (4.8%), Nausea (2.3%), Abdominal discomfort (2.0%), Flatulence (1.6%)[1][2] | Constipation (2.9%), Diarrhea (0.9%), Nausea (1.5%) | Constipation, Nausea, Vomiting (up to 25% in some studies)[3], Intestinal necrosis (rare but serious)[4][5] |
| Metabolic & Electrolyte | Hypomagnesemia (5.3%), Hypokalemia (4.7%)[1] | Hypokalemia (4.1%), Edema (5.7%) | Hypokalemia, Hypocalcemia, Sodium retention |
| Renal & Urinary | - | Urinary tract infection (1.1%) | - |
| Cardiovascular | - | Edema related to sodium load | Worsening of heart failure due to sodium load |
| Serious Adverse Events | No specific serious adverse events were consistently attributed to this compound in major trials.[2] | - | Intestinal necrosis, which can be fatal.[4][5] |
Experimental Protocols for Adverse Event Assessment
The safety and tolerability of potassium binders are primarily evaluated in randomized controlled trials through rigorous monitoring and reporting of adverse events. While specific protocols may vary slightly between studies, the general methodology follows established guidelines for clinical trial safety monitoring.
Key Clinical Trials Reviewed:
-
Sodium Zirconium Cyclosilicate: HARMONIZE[7]
-
Sodium Polystyrene Sulfonate: Various smaller studies and systematic reviews[3][4][5][8]
General Protocol for Adverse Event Monitoring:
-
Data Collection: Adverse events (AEs) are systematically collected at each study visit through patient interviews and spontaneous reporting. All AEs, regardless of their perceived relationship to the study drug, are recorded.
-
Standardized Terminology: AEs are coded using a standardized medical dictionary, most commonly the Medical Dictionary for Regulatory Activities (MedDRA), to ensure consistency in reporting and analysis.
-
Severity Assessment: The severity of each AE is graded, typically on a scale of mild, moderate, or severe, based on predefined criteria.
-
Causality Assessment: The relationship of the AE to the study drug is assessed by the investigator as not related, possibly related, probably related, or definitely related.
-
Serious Adverse Event (SAE) Reporting: SAEs, defined as any untoward medical occurrence that results in death, is life-threatening, requires hospitalization, or results in persistent or significant disability, are subject to expedited reporting to regulatory authorities.
-
Laboratory Monitoring: Regular blood and urine tests are conducted to monitor for electrolyte imbalances (e.g., potassium, magnesium, calcium, sodium) and to assess renal and hepatic function.
-
Vital Signs and Physical Examinations: Vital signs are monitored at each visit, and complete physical examinations are performed at baseline and specified follow-up intervals.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the assessment of adverse events in clinical trials of potassium binders.
Mechanism of Action Overview
This compound, SZC, and SPS are all non-absorbed, cation-exchange polymers that bind potassium in the gastrointestinal tract, primarily the colon, leading to increased fecal potassium excretion and a reduction in serum potassium levels.
-
This compound: Exchanges calcium for potassium. It is a spherical polymer designed for high binding capacity in the colon.
-
Sodium Zirconium Cyclosilicate: A selective potassium binder that exchanges sodium and hydrogen for potassium.
-
Sodium Polystyrene Sulfonate: Exchanges sodium for potassium. Its use is sometimes associated with a significant sodium load.
The localized mechanism of action of these binders in the gut explains the predominantly gastrointestinal and electrolyte-related adverse event profiles. The following diagram illustrates the general mechanism of potassium binding in the gastrointestinal tract.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Safety and Efficacy of this compound in Hyperkalemic Patients with CKD: A Pooled Analysis of Three Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Gastrointestinal adverse events with sodium polystyrene sulfonate (kayexalate) use: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Safety of this compound in Hyperkalemic Adults | Docwire News [docwirenews.com]
- 7. Efficacy and safety of sodium zirconium cyclosilicate for hyperkalaemia: the randomized, placebo‐controlled HARMONIZE‐Global study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized Clinical Trial of Sodium Polystyrene Sulfonate for the Treatment of Mild Hyperkalemia in CKD - PMC [pmc.ncbi.nlm.nih.gov]
Enabling RAASi Therapy: A Comparative Guide to Patiromer's Efficacy in Managing Hyperkalemia
For researchers, scientists, and drug development professionals navigating the challenges of hyperkalemia management in patients on renin-angiotensin-aldosterone system inhibitors (RAASi), this guide provides an objective comparison of Patiromer's performance against other alternatives. The information presented is supported by experimental data from key clinical trials, offering a comprehensive overview to inform research and development efforts.
The Challenge of RAASi-Induced Hyperkalemia
RAAS inhibitors are a cornerstone of therapy for heart failure and chronic kidney disease (CKD), but their use is often limited by the risk of hyperkalemia, an electrolyte imbalance characterized by elevated potassium levels in the blood.[1][2][3][4] This adverse effect can lead to dose reduction or discontinuation of these life-saving therapies, compromising patient outcomes.[2][3][4] this compound, a non-absorbed potassium-binding polymer, has emerged as a therapeutic option to manage hyperkalemia and enable the continued use of RAASi.[1][5][6][7][8][9][10][11][12][13][14][15][16]
Mechanism of Action and Clinical Efficacy of this compound
This compound works in the gastrointestinal tract to bind with potassium, increasing its fecal excretion and thereby lowering serum potassium levels. This mechanism allows for the maintenance of normokalemia in patients at risk for hyperkalemia, facilitating the optimization of RAASi therapy. The following diagram illustrates the interplay between RAASi, hyperkalemia, and the mechanism of action of this compound.
References
- 1. This compound for the management of hyperkalemia in heart failure with reduced ejection fraction: the DIAMOND trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discontinuation of Renin-Angiotensin-Aldosterone System Inhibitors Secondary to Hyperkalemia Translates into Higher Cardiorenal Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. Impact of hyperkalaemia on renin-angiotensin-aldosterone (RAAS) inhibitor reduction or withdrawal following hospitalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Maintaining Renin-Angiotensin-Aldosterone System Inhibitor Treatment with this compound in Hyperkalaemic Chronic Kidney Disease Patients: Comparison of a Propensity-Matched Real-World Population with AMETHYST-DN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of this compound: Comparing OPAL-HK data with untreated real-world patients in the United Kingdom—A retrospective, propensity-matched analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Safety and Efficacy of this compound in Hyperkalemic Patients with CKD: A Pooled Analysis of Three Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound on Serum Potassium Level in Patients With Hyperkalemia and Diabetic Kidney Disease: The AMETHYST-DN Randomized Clinical Trial. | Read by QxMD [read.qxmd.com]
- 12. Hyperkalemia Management in Older Adults With Diabetic Kidney Disease Receiving Renin-Angiotensin-Aldosterone System Inhibitors: A Post Hoc Analysis of the AMETHYST-DN Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound for the management of hyperkalemia in heart failure with reduced ejection fraction: the DIAMOND trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Controls RAASi-Associated HK in Patients with Diabetes and CKD | MD Conference Express [wayback.clockss.org:8000]
Cost-effectiveness analysis of Patiromer compared to other hyperkalemia treatments.
A detailed analysis of Patiromer's economic value and clinical efficacy against other therapeutic options for hyperkalemia reveals a compelling case for its consideration in specific patient populations. This guide synthesizes the available evidence on the cost-effectiveness of this compound compared to standard of care, sodium zirconium cyclosilicate (SZC), and sodium polystyrene sulfonate (SPS), providing researchers, scientists, and drug development professionals with the data and methodologies to inform their work.
This compound, a non-absorbed potassium-binding polymer, has demonstrated clinical efficacy in managing hyperkalemia, a condition characterized by elevated potassium levels in the blood that can lead to life-threatening cardiac arrhythmias. Economic evaluations from various healthcare systems globally offer insights into its value proposition relative to other treatments.
Comparative Cost-Effectiveness Analysis
The economic viability of this compound has been assessed in multiple studies, primarily through Markov modeling, which simulates the long-term clinical and economic outcomes for patients. These analyses typically consider direct healthcare costs, quality-adjusted life-years (QALYs), and incremental cost-effectiveness ratios (ICERs).
This compound versus Standard of Care (No this compound)
Studies consistently show that this compound, when added to standard of care (which often involves dietary restrictions and diuretic use), is a cost-effective intervention for patients with chronic kidney disease (CKD) and/or heart failure (HF) who are on renin-angiotensin-aldosterone system inhibitors (RAASi). The primary driver for its cost-effectiveness is its ability to enable optimal RAASi therapy, which has significant cardio-renal protective benefits.
Table 1: Cost-Effectiveness of this compound vs. Standard of Care (No this compound)
| Country/Region | Patient Population | ICER per QALY Gained | Key Findings |
| Spain | CKD stages 3-4 with/without HF | €19,092[1][2][3][4][5] | This compound is a cost-effective intervention.[1][2][3][4][5] |
| Ireland | CKD with/without HF | €25,719[6][7] | Treatment with this compound was associated with an increase in discounted life-years and QALYs.[6][7] |
| UK | Advanced CKD with/without HF | £14,816 | This compound use resulted in increased discounted life years and QALYs. |
| Italy | CKD with/without HF | €21,527[8] | This compound has the potential to avert major adverse cardiac events (MACE) and improve patient quality of life.[8] |
This compound versus Sodium Zirconium Cyclosilicate (SZC)
Comparisons between the two newer potassium binders, this compound and SZC, have focused more on cost-minimization or cost-comparison analyses, as head-to-head long-term clinical outcome data are still emerging. These analyses often hinge on drug acquisition costs and rates of adverse events.
Table 2: Cost Comparison of this compound vs. Sodium Zirconium Cyclosilicate (SZC)
| Country/Region | Analysis Type | Annual Cost Savings with this compound (per patient) | Key Findings |
| Spain & UK | Cost Analysis | €107 (Spain), £630 (UK)[9][10][11][12][13] | Savings were primarily driven by lower pharmacy costs and a reduced incidence of severe edema with this compound.[9][10][11][12][13] |
| Saudi Arabia | Cost Comparison | SAR 2,639 - SAR 5,798[14][15] | This compound was associated with cost savings driven by its lower daily cost.[14][15] |
| UK, Italy & Spain | Cost Analysis | £630 (UK), €1,197 (Italy), €107 (Spain)[16][17] | This compound is likely to be associated with cost savings compared to SZC.[16][17] |
| United States | Cost Analysis | $1,428 | Estimated mean savings with this compound were observed, considering heart failure hospitalization and edema event costs.[18] |
This compound versus Sodium Polystyrene Sulfonate (SPS)
Direct cost-effectiveness comparisons between this compound and the older resin, SPS, are less common in recent literature. While SPS is significantly less expensive, its use is associated with a risk of serious gastrointestinal side effects, which can offset initial drug cost savings. One analysis suggested that SPS remains the cost-effective option unless the incidence of colonic necrosis is high.[19][20] However, another study highlighted that at the tested doses, SPS was more effective in lowering potassium levels but had lower tolerability and compliance compared to this compound.[13][21]
Methodologies of Key Experiments
The economic evaluations of this compound are largely based on data from pivotal clinical trials. Understanding the design of these trials is crucial for interpreting the cost-effectiveness results.
OPAL-HK (A Two-Part, Single-Blind, Phase 3 Study Evaluating the Efficacy and Safety of this compound for the Treatment of Hyperkalemia)
-
Objective: To evaluate the efficacy and safety of this compound for the treatment of hyperkalemia in patients with CKD on RAASi therapy.[22][23]
-
Design: A two-part study consisting of a 4-week single-arm treatment phase followed by an 8-week randomized, placebo-controlled withdrawal phase.[22][23]
-
Population: 243 patients with CKD (eGFR 15 to <60 mL/min/1.73 m²) and serum potassium levels between 5.1 and <6.5 mEq/L who were receiving RAASi.[23][24]
-
Intervention: In the initial phase, all patients received this compound. In the withdrawal phase, patients whose potassium levels were controlled were randomized to continue this compound or switch to placebo.[22]
-
Primary Endpoint: For the treatment phase, the mean change in serum potassium from baseline to week 4. For the withdrawal phase, the difference in the median change in serum potassium between the this compound and placebo groups.[22]
DIAMOND (this compound for the Management of Hyperkalemia in Participants Receiving RAASi Medications for the Treatment of Heart Failure)
-
Objective: To assess the ability of this compound to enable the use of guideline-recommended doses of RAASi in patients with heart failure with reduced ejection fraction (HFrEF) and a history of hyperkalemia.[4][25][26][27][28]
-
Design: A prospective, multicenter, double-blind, randomized withdrawal, placebo-controlled trial.[4][25][28][29]
-
Population: Approximately 878 patients with HFrEF (ejection fraction ≤40%) and either current hyperkalemia or a history of hyperkalemia that led to RAASi down-titration.[28][29]
-
Intervention: Patients entered a run-in phase where RAASi therapy was optimized while receiving this compound. Those who achieved stable normokalemia were then randomized to continue this compound or receive a placebo.[4][28][29]
-
Primary Endpoint: The primary endpoint was the change in serum potassium levels from baseline.[4]
Mechanism of Action and Signaling Pathways
The therapeutic effect of this compound and its comparators is achieved through distinct mechanisms of potassium binding in the gastrointestinal tract.
Caption: Mechanism of potassium binders in the GI tract.
The management of hyperkalemia ultimately impacts the intricate signaling pathways of renal potassium handling. By preventing hyperkalemia, potassium binders indirectly allow for the continued use of RAASi, which modulates these pathways.
Caption: Simplified pathway of RAASi effect on potassium.
Experimental Workflow for Cost-Effectiveness Modeling
The development of a cost-effectiveness model for a hyperkalemia treatment like this compound follows a structured workflow, integrating clinical trial data with economic inputs.
Caption: Workflow for a cost-effectiveness analysis.
References
- 1. What is the mechanism of Sodium Polystyrene Sulfonate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Polystyrene sulfonate - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action | LOKELMA (sodium zirconium cyclosilicate) | AstraZeneca UK [myastrazeneca.co.uk]
- 7. The Cost Effectiveness of this compound for the Treatment of Hyperkalaemia in Patients with Chronic Kidney Disease with and without Heart Failure in Ireland - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sodium Polystyrene Sulfonate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Sodium Polystyrene Sulfonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ispor.org [ispor.org]
- 16. Pharmacodynamics and pharmacokinetics of sodium zirconium cyclosilicate [ZS-9] in the treatment of hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ispor.org [ispor.org]
- 18. Heart Failure and Edema Costs in this compound and Sodium Zirconium Cyclosilicate Users - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of potassium (K) handling in the renal collecting duct - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Comparative efficacy of this compound and sodium polystyrene sulfonate on potassium levels in chronic haemodialysis patients: a randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of this compound on reducing serum potassium and preventing recurrent hyperkalaemia in patients with heart failure and chronic kidney disease on RAAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The role of this compound: Comparing OPAL-HK data with untreated real-world patients in the United Kingdom—A retrospective, propensity-matched analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Safety and Efficacy of this compound in Hyperkalemic Patients with CKD: A Pooled Analysis of Three Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. This compound for the Management of Hyperkalemia in Subjects Receiving RAASi for HFrEF - American College of Cardiology [acc.org]
- 27. academic.oup.com [academic.oup.com]
- 28. This compound for the management of hyperkalemia in heart failure with reduced ejection fraction: the DIAMOND trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. This compound for the management of hyperkalaemia in patients receiving renin–angiotensin–aldosterone system inhibitors for heart failure: design and rationale of the DIAMOND trial - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy and Safety of Patiromer in Chronic Kidney Disease and Heart Failure: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Patiromer (Veltassa), a non-absorbed, potassium-binding polymer, in the management of hyperkalemia across two critical patient populations: those with Chronic Kidney Disease (CKD) and those with Heart Failure (HF). Hyperkalemia is a common and potentially life-threatening electrolyte disorder in both conditions, often precipitated or exacerbated by the use of renin-angiotensin-aldosterone system (RAAS) inhibitors, which are a cornerstone of therapy for both CKD and HF.[1][2] This guide synthesizes data from key clinical trials to objectively compare this compound's performance and provides detailed experimental protocols for a deeper understanding of the evidence.
Mechanism of Action
This compound is a non-absorbed, cation exchange polymer that contains a calcium-sorbitol counterion.[3] It works by binding potassium in the lumen of the gastrointestinal tract, primarily in the colon where the concentration of free potassium is highest.[4][5] This binding action increases fecal potassium excretion, thereby lowering the serum potassium concentration.[5][6] this compound itself is not absorbed into the bloodstream and is excreted in the feces.[4][5] The onset of action is detectable approximately 7 hours after administration, with a continued decrease in potassium levels for at least 48 hours with ongoing treatment.[4]
Comparative Efficacy Data
The efficacy of this compound in lowering serum potassium has been evaluated in several key clinical trials. The following tables summarize the quantitative data from pivotal studies in CKD and HF patient populations.
Table 1: this compound Efficacy in Patients with Chronic Kidney Disease
| Study | Patient Population | N | Baseline Mean Serum K+ (mEq/L) | This compound Starting Dose | Mean Change in Serum K+ from Baseline | Key Finding |
| OPAL-HK [1][7][8] | CKD (eGFR <60 mL/min/1.73m²) on RAAS inhibitors | 243 | 5.1 to <6.5 | 8.4 g/day or 16.8 g/day | -1.01 mEq/L at Week 4 | 76% of patients achieved target serum K+ (3.8 to <5.1 mEq/L) at Week 4.[8] |
| AMETHYST-DN [7][9] | Diabetic nephropathy (T2DM and CKD) on RAAS inhibitors | 306 | >5.0 | 8.4 g, 16.8 g, or 25.2 g/day | -0.92 mEq/L (for starting K+ 5.5 to <6.0) at Week 4 | This compound was effective in reducing and maintaining lower serum K+ levels for up to 52 weeks.[9] |
| Pooled Analysis (AMETHYST-DN, OPAL-HK, TOURMALINE) [7] | CKD (n=626) | 417 (eGFR <45) & 209 (eGFR ≥45) | Severe/End-stage CKD: ~5.5; Mild/Moderate CKD: ~5.3 | 8.4 g to 33.6 g/day | Severe/End-stage CKD: -0.84 mEq/L; Mild/Moderate CKD: -0.60 mEq/L at Week 4 | This compound effectively reduced serum potassium across different stages of CKD.[7] |
Table 2: this compound Efficacy in Patients with Heart Failure
| Study | Patient Population | N | Baseline Mean Serum K+ (mEq/L) | This compound Dose | Mean Change in Serum K+ from Baseline | Key Finding |
| PEARL-HF [1][2][10] | Chronic HF with CKD or history of hyperkalemia, initiated on spironolactone (B1682167) | 105 | ~4.7 | 30 g/day | This compound group: -0.22 mEq/L; Placebo group: +0.23 mEq/L at Week 4 | This compound prevented hyperkalemia in HF patients initiated on spironolactone.[1][2] |
| DIAMOND [11][12][13] | HFrEF with current or past hyperkalemia on RAAS inhibitors | 878 (randomized) | ~4.6 | Titrated to maintain normokalemia | This compound group: +0.03 mmol/L; Placebo group: +0.13 mmol/L (Difference: -0.10 mmol/L) | This compound led to a smaller increase in serum K+, enabling more patients to be maintained on optimal RAASi therapy.[12] |
Comparative Safety and Tolerability
The safety profile of this compound has been consistently evaluated across clinical trials. The most common adverse events are gastrointestinal in nature.
Table 3: Common Adverse Events with this compound (in ≥2% of patients)
| Adverse Event | CKD Population (OPAL-HK)[1] | HF Population (PEARL-HF)[1] | General Profile[4] |
| Constipation | 11% | 11% | Mild to moderate in severity. |
| Hypomagnesemia | 3% | 23.2% | This compound can also bind magnesium in the gut.[4] |
| Diarrhea | 3% | Not reported as common | Generally mild. |
| Nausea | 3% | Not reported as common | Generally mild. |
| Abdominal Discomfort | 2% | Not reported as common | Generally mild. |
| Flatulence | 2% | 7.1% | Generally mild. |
Hypokalemia (serum K+ <3.5 mEq/L) has been reported, but the incidence is generally low and manageable with dose adjustments.[2][9]
Experimental Protocols of Key Trials
OPAL-HK (CKD Population)
The OPAL-HK study was a two-phase, single-blind, randomized withdrawal trial.[7]
-
Inclusion Criteria: Patients with CKD (eGFR 15 to <60 mL/min/1.73 m²) and hyperkalemia (serum K+ 5.1 to <6.5 mEq/L) who were receiving RAAS inhibitors.[7]
-
Phase 1 (Initial Treatment Phase): All patients received this compound for 4 weeks. The starting dose was 8.4 g/day for mild hyperkalemia (K+ 5.1 to <5.5 mEq/L) and 16.8 g/day for moderate to severe hyperkalemia (K+ ≥5.5 to <6.5 mEq/L). Doses were titrated to achieve and maintain a target serum K+ of 3.8 to <5.1 mEq/L.[7]
-
Phase 2 (Randomized Withdrawal Phase): Patients whose serum K+ was in the target range at the end of Phase 1 were randomized to either continue their this compound dose or switch to a placebo for 8 weeks. The primary endpoint was the change in serum K+ from the end of Phase 1 to the end of Phase 2.[1]
PEARL-HF (Heart Failure Population)
The PEARL-HF study was a multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[10]
-
Inclusion Criteria: Patients with chronic HF, a serum K+ of 4.3 to 5.1 mEq/L, and either CKD (eGFR <60 mL/min) or a documented history of hyperkalemia leading to discontinuation of RAAS inhibitors. All patients were clinically indicated for spironolactone therapy.[10]
-
Treatment: Patients were randomized to receive either this compound 30 g/day or a placebo for 28 days. All participants were also initiated on spironolactone 25 mg daily.[10]
-
Dose Adjustment: On day 14, if a patient's serum K+ was ≤ 5.1 mEq/L, the spironolactone dose was increased to 50 mg daily.[10]
-
Primary Outcome: The primary efficacy endpoint was the change in serum K+ from baseline to the end of the 28-day treatment period.[10]
Comparison of this compound with Other Potassium Binders
While this guide focuses on this compound, it is important to note the existence of other potassium binders, such as sodium polystyrene sulfonate (SPS) and sodium zirconium cyclosilicate (SZC). In studies of acute hyperkalemia, both SPS and SZC have been shown to be superior to this compound in lowering serum potassium levels within 24 hours.[14][15] However, SPS has well-documented safety concerns.[14] A retrospective study comparing this compound and SZC in CKD patients with heart failure found that SZC was associated with better outcomes, including fewer hospital readmissions and hyperkalemia episodes, and lower all-cause mortality.[16]
Conclusion
This compound has demonstrated efficacy in managing hyperkalemia in both CKD and HF patient populations, thereby enabling the continued use of life-saving RAAS inhibitor therapies.[7][17][18] The decision to use this compound should be based on a comprehensive assessment of the patient's clinical status, including the severity and chronicity of hyperkalemia, underlying comorbidities, and concomitant medications. Further head-to-head comparative trials between this compound and other potassium binders in different patient populations are warranted to better define their respective roles in the management of hyperkalemia.
References
- 1. tandfonline.com [tandfonline.com]
- 2. bjcardio.co.uk [bjcardio.co.uk]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Mechanism of Action and Pharmacology of this compound, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound sorbitex calcium? [synapse.patsnap.com]
- 7. Safety and Efficacy of this compound in Hyperkalemic Patients with CKD: A Pooled Analysis of Three Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound cuts high potassium in CKD | MDedge [mdedge.com]
- 9. Effectiveness of this compound in the treatment of hyperkalemia in chronic kidney disease patients with hypertension on diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. youtube.com [youtube.com]
- 12. This compound for the management of hyperkalemia in heart failure with reduced ejection fraction: the DIAMOND trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound use in patients with heart failure: lessons and clinical considerations from the DIAMOND trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of Three Potassium Binders in Patients With Acute Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. The Efficacy and Safety of this compound for Heart Failure Patients: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. he01.tci-thaijo.org [he01.tci-thaijo.org]
Safety Operating Guide
Proper Disposal of Patiromer: A Guide for Laboratory Professionals
The following document provides essential safety and logistical information for the proper disposal of Patiromer, a non-absorbed, cation-exchange polymer. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
Regulatory Framework for Pharmaceutical Disposal
The disposal of pharmaceutical products, including this compound, is regulated to prevent environmental contamination and potential harm to human health. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[1][2][3] A key regulation, often referred to as Subpart P, specifically prohibits the disposal of hazardous waste pharmaceuticals down drains or toilets by healthcare facilities.[1][4] While this compound is not classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, it is imperative to adhere to all federal, state, and local environmental regulations for pharmaceutical waste.[5][6]
| Regulatory Body/Guideline | Key Recommendations and Mandates | Applicability to this compound |
| EPA (RCRA Subpart P) | Prohibits sewering of hazardous waste pharmaceuticals by healthcare facilities.[1][4] Requires training for employees handling such waste.[1] | While this compound is not explicitly listed as hazardous, avoiding sewer disposal is a best practice to prevent aquatic contamination. |
| FDA | Recommends using drug take-back programs as the primary method for disposal of unused medicines.[7] If not available, non-flush list drugs should be mixed with an unappealing substance (e.g., coffee grounds, cat litter), sealed in a plastic bag, and placed in the trash.[7][8] | These are the recommended procedures for end-users and can be adapted for small quantities in a lab setting, but institutional policies should be followed. |
| Manufacturer Guidance (Veltassa®) | Any unused product or waste material should be disposed of in accordance with local requirements.[9] If stored at room temperature, the product must be used within 3 months or disposed of.[10][11] | This underscores the importance of consulting local and institutional guidelines. |
| Material Safety Data Sheet (MSDS) | Recommends offering excess and expired materials to a licensed hazardous material disposal company.[5] Suggests that the product may be burned in an incinerator with an afterburner and scrubber.[5] Avoid discharge into drains, water courses, or onto the ground.[5] | This provides the most direct guidance for laboratory settings, emphasizing professional disposal services and incineration as preferred methods. |
Step-by-Step Disposal Protocol for this compound in a Laboratory Setting
This protocol outlines the recommended procedure for the disposal of unused, expired, or waste this compound powder in a research or drug development environment.
1. Personal Protective Equipment (PPE) and Handling:
-
PPE: Before handling this compound powder, ensure appropriate PPE is worn, including a laboratory coat, safety goggles, and disposable gloves (latex or nitrile).[6]
-
Ventilation: Handle the powder in a well-ventilated area. For operations that may generate dust, a fume hood and a dust mask are recommended to minimize inhalation.[6]
-
Spill Management: In case of a spill, carefully sweep or vacuum the material with a HEPA-filtered vacuum. Place the collected spillage into a labeled, sealed container for disposal.[6]
2. Assessment of Disposal Route:
-
Consult Institutional Policy: The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on pharmaceutical waste disposal.
-
Waste Characterization: While not formally listed as hazardous waste by the EPA, it is prudent to manage this compound as a non-hazardous pharmaceutical waste unless otherwise specified by your institution.
3. Preferred Disposal Method: Licensed Waste Contractor:
-
Segregation: Segregate waste this compound from other laboratory waste streams. It should be collected in a designated, clearly labeled, and sealed container.
-
Arrangement for Pickup: Contact your institution's designated hazardous or chemical waste disposal contractor. Inform them of the nature of the material (non-hazardous pharmaceutical polymer). Most pharmaceutical waste is ultimately disposed of via incineration by licensed facilities.[1][5]
4. Alternative Disposal for Small Quantities (Only if permitted by institutional policy):
-
Do Not Sewer: Under no circumstances should this compound powder or suspension be poured down the sink or drain.[1]
-
Solid Waste Stream Admixture:
-
Remove the powder from its original packaging.
-
Mix the this compound powder with an inert and unappealing substance (e.g., used coffee grounds, cat litter, or dirt) to discourage accidental ingestion or diversion.[8] Do not crush tablets or capsules if applicable.[8]
-
Place the mixture into a durable, sealable plastic bag or container to prevent leakage.
-
Dispose of the sealed container in the regular municipal solid waste stream.
-
Remove or scratch out all personal or identifying information from the original packaging before recycling or discarding it.[8]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 4. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. obaid.info [obaid.info]
- 7. fda.gov [fda.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. This compound: MedlinePlus Drug Information [medlineplus.gov]
Personal protective equipment for handling Patiromer
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document outlines the essential personal protective equipment (PPE) and procedural guidance for handling Patiromer, an off-white to light-brown powder, to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for this compound
A risk assessment should always be conducted before handling this compound to ensure the appropriate level of protection is in place. The following table summarizes the recommended PPE based on the Safety Data Sheet for Veltassa™ (this compound)[1].
| PPE Category | Specification | Rationale |
| Respiratory Protection | A dust mask is recommended when working in a fume hood. For operations that may generate excessive dust, a half-face high-efficiency particulate air (HEPA) filter respirator should be worn. | To prevent inhalation of this compound powder. |
| Eye Protection | Safety goggles are required. | To protect eyes from direct contact with the powder. |
| Hand Protection | Appropriate latex or nitrile disposable gloves should be worn. | To prevent direct skin contact. |
| Body Protection | A laboratory coat is mandatory. | To protect skin and clothing from contamination. |
Operational and Disposal Plans
Handling:
-
All personnel handling this compound should receive thorough safety training[1].
-
Handle the substance in designated areas with adequate ventilation to minimize dust exposure[1].
-
When opening containers, do so slowly on a stable surface[1].
-
Avoid creating dust during handling[1].
-
Take precautionary measures against electrostatic discharges[1].
-
Do not eat, drink, smoke, or apply cosmetics in areas where this compound is handled[1].
-
Wash hands thoroughly after handling the material[1].
Storage:
-
Store containers in a dry location at a temperature between 2°C to 8°C.
-
Keep containers tightly closed when not in use[1].
Spill Management:
-
In the event of a spill, wear appropriate protective equipment to prevent inhalation and direct contact with skin or eyes[1].
-
Carefully sweep or vacuum the spilled material using a HEPA-filtered vacuum[1].
-
Place the collected material into a labeled, sealed container for disposal[1].
-
Clean the spill area with a suitable cleaning solvent[1].
Disposal:
-
Dispose of waste and contaminated materials in accordance with local, state, and federal regulations.
First Aid Measures
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if necessary[1].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water[1].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes and seek medical attention[1].
-
Ingestion: Rinse the mouth with water and seek medical attention[1].
Procedural Workflow for Handling this compound
The following diagram illustrates the step-by-step process for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
